1,6-Naphthyridin-4-OL
Description
BenchChem offers high-quality 1,6-Naphthyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDCLHOLPDVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72754-01-9 | |
| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-4-ol
The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 1,6-Naphthyridin-4-ol.
Core Scaffold Analysis for Drug Discovery Applications
Executive Summary
1,6-Naphthyridin-4-ol (CAS: 5268-38-2) is a bicyclic nitrogenous heterocycle serving as a critical pharmacophore in medicinal chemistry.[1] Structurally distinct from its quinoline analogues due to the presence of a second nitrogen atom in the distal ring, this scaffold exhibits unique electronic properties that are exploited in the design of kinase inhibitors (e.g., c-Met, PDE5) and antibacterial agents.
This guide addresses the compound's most defining feature—its prototropic tautomerism —and provides a rigorous framework for its physicochemical characterization, solubility profiling, and handling in high-throughput screening (HTS) environments.
Molecular Identity & Structural Dynamics
The nomenclature "1,6-Naphthyridin-4-ol" is chemically ambiguous without defining the medium.[1] In the solid state and polar solvents, the compound exists predominantly as the 1,6-naphthyridin-4(1H)-one tautomer.[1] This keto-enol equilibrium dictates its hydrogen bonding capability, membrane permeability (LogD), and receptor binding affinity.[1]
Tautomeric Equilibrium
The proton transfer occurs between the hydroxyl oxygen at C4 and the ring nitrogen at N1. The stability of the "one" form (keto) is driven by the amidic resonance stabilization, despite the apparent loss of aromaticity in the pyridine ring.
Figure 1: Tautomeric and ionization landscape of 1,6-Naphthyridin-4-ol.[1] The equilibrium heavily favors the keto form in physiological conditions.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictions for the core scaffold.
| Property | Value / Range | Technical Note |
| CAS Number | 5268-38-2 | Often listed as the "4-ol" but supplied as the "one".[1] |
| Molecular Formula | C₈H₆N₂O | MW: 146.15 g/mol |
| Physical State | Solid (Powder) | High melting point (>250°C) due to intermolecular H-bonding networks typical of pyridones.[1] |
| pKa (Basic) | ~3.8 (N6) | Protonation occurs at the distal pyridine nitrogen (N6), not the amide-like N1. |
| pKa (Acidic) | ~10.5 - 11.0 | Deprotonation of the N1-H (lactam) moiety.[1] |
| LogP (Neutral) | 0.5 – 0.9 | Significantly lower than naphthalene due to polarity of the amide/lactam functionality. |
| TPSA | ~45 Ų | Favorable for cell permeability; dominated by the amide/pyridine nitrogens. |
| Solubility (Water) | Low (< 1 mg/mL) | Poor solubility at neutral pH due to strong crystal lattice energy (π-stacking + H-bonds).[1] |
| Solubility (DMSO) | High (> 50 mM) | Recommended solvent for stock solution preparation.[1] |
Spectroscopic Characterization
Correct identification of the tautomer requires specific spectroscopic markers.
-
UV-Vis Spectroscopy:
-
1H NMR (DMSO-d6):
-
Amide Proton: A broad singlet typically appearing downfield (δ 11.0–12.5 ppm) confirms the presence of the NH (keto) form.
-
Ring Protons: The C2-H and C3-H protons show characteristic coupling constants (J ~ 7 Hz) distinct from the fully aromatic pyridine pattern of the enol form.
-
Experimental Protocols
To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.
Protocol: Potentiometric pKa Determination
Objective: Accurately determine the ionization constants to predict solubility at physiological pH.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).[1]
-
Ionic Strength Adjuster: 0.15 M KCl.[1]
-
Solvent: Water (degassed, CO2-free).[1] Note: If solubility is <0.1 mg/mL, use Methanol/Water cosolvent extrapolation.
Workflow:
-
Calibration: Calibrate the electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.[1]
-
Sample Prep: Dissolve 2-3 mg of compound in minimal MeOH (if needed) and make up to 20 mL with 0.15 M KCl.
-
Titration:
-
Data Analysis: Use the Bjerrum difference plot method.[1]
-
Validation Check: The curve must show two inflection points corresponding to N6 protonation (acidic region) and N1 deprotonation (basic region).
-
Protocol: Kinetic Solubility Profiling (DMSO Stock)
Objective: Assess the compound's precipitation risk during biological assays.[2]
Workflow:
-
Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.
-
QC Step: Verify complete dissolution via visual inspection or light scattering.[1]
-
-
Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.[1]
-
Figure 2: Kinetic solubility profiling workflow for HTS validation.
Applications in Drug Discovery
The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry.[1][3]
-
Kinase Inhibition: The donor-acceptor motif (NH-CO) mimics the adenosine ring of ATP, allowing it to form bidentate hydrogen bonds with the hinge region of kinases (e.g., c-Met, VEGFR).[1]
-
Fragment-Based Design: Its low molecular weight (<150 Da) and defined vector geometry make it an ideal starting fragment.[1]
-
Fluorescence: Derivatives often exhibit fluorescence, useful for designing trackable chemical probes.[1]
References
-
PubChem Compound Summary . 1,6-Naphthyridin-4-ol (CID 79997).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Journal of Medicinal Chemistry . Tautomerism in Drug Discovery: 1,6-Naphthyridin-2(1H)-ones and related scaffolds. (General reference to scaffold utility in kinase inhibitors). [Link]
Sources
Spectroscopic Elucidation of 1,6-Naphthyridin-4-ol: A Comprehensive Guide to NMR, IR, and MS Analysis
Executive Summary
The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and phosphodiesterase (e.g., PDE10A) antagonists[1][2]. Among its derivatives, 1,6-naphthyridin-4-ol presents a unique analytical challenge due to its complex electronic structure and its propensity to undergo lactam-lactim tautomerism (4-hydroxy-1,6-naphthyridine
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic behavior of 1,6-naphthyridin-4-ol, providing researchers with self-validating workflows for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to ensure absolute structural certainty.
The Causality of Tautomerism in Spectral Signatures
The fundamental driver of 1,6-naphthyridin-4-ol's spectroscopic variability is the dynamic equilibrium between its hydroxyl (lactim) and oxo (lactam) forms. The two nitrogen atoms (N1 and N6) exert strong electron-withdrawing effects across the fused bicyclic system.
When analyzing this compound, the choice of matrix—whether a deuterated solvent for NMR, a solid-state pellet for IR, or an ionization source for MS—directly dictates the dominant tautomer observed. For instance, highly polar, hydrogen-bond-accepting solvents like DMSO-d6 thermodynamically stabilize the highly polar lactam form. Conversely, non-polar environments or gas-phase conditions may shift the equilibrium toward the lactim form. Understanding this causality is the cornerstone of accurate spectral interpretation[3][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the electron density of the naphthyridine core. The electron-deficient nature of the pyrimidine and pyridine fused rings results in highly deshielded protons, particularly at the C2, C5, and C7 positions[5].
Quantitative Data: Chemical Shifts
The following table synthesizes the expected
Table 1: Representative
| Position | Multiplicity | Mechanistic Assignment Notes | |||
| N-H / O-H | 11.50 – 12.20 | br s | - | - | Broadness indicates exchange rate; >11 ppm confirms lactam N-H. |
| C-2 | 8.80 – 9.10 | d | ~5.0 - 6.0 | 150.0 – 152.0 | Highly deshielded by adjacent N1 atom. |
| C-3 | 6.40 – 7.10 | d | ~5.0 - 6.0 | 108.0 – 110.0 | Shielded by resonance from the C4 heteroatom. |
| C-4 | - | - | - | 170.0 – 175.0 | Carbonyl carbon of the lactam tautomer. |
| C-5 | 9.20 – 9.50 | s | - | 142.0 – 145.0 | Isolated proton between N6 and bridgehead; highly deshielded. |
| C-7 | 8.50 – 8.80 | d | ~5.5 - 6.5 | 147.0 – 149.0 | Alpha to N6; strong inductive withdrawal. |
| C-8 | 7.50 – 7.90 | d | ~5.5 - 6.5 | 115.0 – 118.0 | Beta to N6; standard aromatic region. |
Protocol 1: High-Resolution NMR Acquisition for Tautomeric Resolution
To prevent spectral ambiguity caused by intermediate tautomeric exchange rates, follow this self-validating protocol:
-
Sample Preparation: Dissolve 15 mg of 1,6-naphthyridin-4-ol in 0.6 mL of anhydrous DMSO-d6. Causality: Traces of water will catalyze rapid proton exchange, broadening the N-H/O-H signal and collapsing scalar couplings.
-
Temperature Calibration: Set the probe temperature strictly to 298 K.
-
Validation Checkpoint: Run a preliminary 1-scan
experiment. Check the residual water peak (~3.33 ppm). If the water peak integral is larger than a single aromatic proton, discard the sample, dry the compound under vacuum, and prepare again. A sharp N-H peak at ~11.8 ppm validates that the system is locked in the lactam form. -
Acquisition: Acquire the
spectrum with 16 scans and a relaxation delay (D1) of 2 seconds. For , utilize a minimum of 1024 scans with proton decoupling (WALTZ-16) to resolve the quaternary carbons (C4, bridgeheads).
Infrared (IR) Spectroscopy
While NMR provides solution-state dynamics, FT-IR spectroscopy is critical for determining the solid-state tautomeric preference. The hydrogen-bonding network in the crystal lattice heavily influences the vibrational modes[6].
Table 2: Key FT-IR Vibrational Frequencies (Solid-State ATR/KBr)
| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Significance |
| 3100 – 3200 | N-H stretch | Broad, Med | Confirms the presence of the lactam tautomer in the solid state. |
| 1650 – 1680 | C=O stretch | Sharp, Strong | The definitive marker of the lactam carbonyl. |
| 1610 – 1630 | C=N stretch | Sharp, Strong | Characteristic of the naphthyridine ring system. |
| 1500 – 1580 | C=C aromatic | Multiple, Med | Heteroaromatic core skeletal vibrations. |
Analytical Insight: If the compound is crystallized from a non-polar solvent, you may observe a shift in the IR spectrum where the C=O band diminishes and a broad O-H stretch (3300–3500 cm
Mass Spectrometry (MS) and Fragmentation Mechanics
High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides exact mass confirmation. The fragmentation pathway of 1,6-naphthyridin-4-ol under Collision-Induced Dissociation (CID) is a direct reflection of its tautomeric state during ionization[2][4].
Fragmentation Causality
When subjected to CID, the lactam form preferentially ejects carbon monoxide (CO, -28 Da) due to the relative weakness of the cyclic amide bonds compared to the aromatic ring. Conversely, the lactim form, or the nitrogen-containing rings themselves, will often expel hydrogen cyanide (HCN, -27 Da). Tracking these neutral losses allows the analyst to reconstruct the gas-phase structure.
Fig 1. ESI-MS fragmentation pathways of 1,6-naphthyridin-4-ol highlighting tautomeric effects.
Protocol 2: LC-HRMS Analysis for Fragmentation Mapping
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation to the
state without forming complex sodium/potassium adducts. -
Source Parameters: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
Validation Checkpoint: Inject a blank followed by a tuning standard (e.g., reserpine). Verify that the mass accuracy is within < 5 ppm. If the 1,6-naphthyridin-4-ol spectrum shows excessive in-source fragmentation (a high abundance of m/z 119.05 before the collision cell), lower the cone voltage by 10V increments until the
base peak is restored. -
MS/MS Acquisition: Apply a collision energy ramp from 15 eV to 35 eV using argon as the collision gas to capture the full transition from
to the m/z 92.04 pyridine core.
Integrated Analytical Workflow
To establish absolute trustworthiness in the characterization of 1,6-naphthyridine derivatives, these modalities must not be used in isolation. They form a self-validating triad.
Fig 2. Integrated multi-modal spectroscopic workflow for 1,6-naphthyridine derivatives.
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry - ACS Publications[Link]
-
Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors Bioorganic & Medicinal Chemistry Letters (via ResearchGate)[Link]
-
Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives SciSpace[Link]
-
Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one Der Pharma Chemica[Link]
-
Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing [1,6]Naphthyridine Derivatives under Catalyst Free Conditions ACS Publications[Link]
Sources
Crystallographic Fundamentals and Tautomerism
Crystallographic Profiling and Structural Activity Relationship of the 1,6-Naphthyridin-4-ol Scaffold in Rational Drug Design
Introduction The 1,6-naphthyridine family represents a class of privileged nitrogen-containing heterocyclic scaffolds widely utilized in medicinal chemistry. Specifically, 1,6-naphthyridin-4-ol and its tautomeric counterpart, 1,6-naphthyridin-4(1H)-one, serve as foundational pharmacophores for a diverse array of highly selective enzyme inhibitors, including Janus kinases (JAK), cyclin-dependent kinases (CDK8/19), phosphodiesterase 5 (PDE5), and Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. This technical guide provides an in-depth analysis of the crystallographic properties of this core, detailing the causality behind its structural behaviors and offering a self-validating protocol for its X-ray crystallographic characterization.
A defining feature of 1,6-naphthyridin-4-ol is its ability to exist in a tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one. In the solid state, the stabilization of one tautomer over the other is heavily dictated by the intermolecular hydrogen-bonding network and the dielectric constant of the crystallization solvent.
Single-crystal X-ray diffraction (SCXRD) of substituted 1,6-naphthyridin-4-ol derivatives frequently reveals a preference for the monoclinic crystal system, specifically the P2₁/n space group[2]. This space group is highly favored by planar aromatic systems because it allows for efficient π-π stacking and minimizes void space within the unit cell, leading to a thermodynamically stable lattice.
Quantitative Data: Crystallographic Parameters Table 1 summarizes the definitive unit cell parameters for a representative 5,7-dichloro-1,6-naphthyridin-4-ol derived JAK kinase inhibitor (Crystalline Form I)[2].
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a-axis | 8.8240(10) Å |
| b-axis | 22.4866(3) Å |
| c-axis | 10.2464(2) Å |
| α, γ angles | 90° |
| β angle | 93.2360(10)° |
| Volume | 2029.87(5) ų |
| Calculated Density | 1.317 g/cm³ |
| Molecules/Unit Cell (Z) | 4 |
Structural Activity Relationship (SAR) and Target Binding
The utility of the 1,6-naphthyridine core in drug development stems from its precise spatial arrangement of hydrogen bond acceptors and donors. Crystallographic studies of these compounds bound to target proteins provide unambiguous insights into their mechanism of action.
For instance, in the development of CDK8/19 inhibitors, X-ray crystal structures (e.g., PDB: 5I5Z) demonstrate that the N-6 nitrogen of the 1,6-naphthyridine scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge residue Ala100[3]. Conversely, the N-1 nitrogen typically remains solvent-exposed, allowing medicinal chemists to introduce solubilizing groups without disrupting target affinity.
Target Binding Affinities and Mechanisms
| Target Enzyme | Scaffold Application | Key Structural Interaction | Reference |
|---|---|---|---|
| JAK Kinase | 1,6-naphthyridin-4-ol derivatives | H-bonding via N-heteroatoms in the ATP-binding pocket | [2] |
| CDK8/19 | 2,8-disubstituted-1,6-naphthyridines | N-6 nitrogen interacts with the backbone NH of hinge residue Ala100 | [3] |
| PDE5 | 1,6-naphthyridin-4-one derivatives | Core π-stacking and solvent-exposed N1 substitutions | [1] |
| PARP-1 | Tetrahydro-benzo[c]-naphthyridin-6-ones | DNA repair inhibition enhanced by partial ring saturation |[1] |
Structural activity relationship and binding logic of the 1,6-Naphthyridine scaffold.
Experimental Protocol: Self-Validating Crystallization and X-Ray Diffraction Workflow
To unambiguously determine the 3D conformation and tautomeric state of a novel 1,6-naphthyridin-4-ol derivative, a rigorous, self-validating crystallographic workflow is required.
Step 1: Purity Verification & Solvent Screening
-
Action: Synthesize the 1,6-naphthyridin-4-ol core and verify >99% purity via LC-MS. Screen a matrix of solvents (e.g., toluene, ethanol, ethyl acetate) to identify conditions that yield single crystals rather than microcrystalline powders.
-
Causality: Chemical impurities disrupt the periodic lattice, leading to twinning, structural disorder, or amorphous precipitation. The choice of solvent directly dictates the hydrogen-bonding network formed during nucleation, which can selectively crystallize either the 4-ol or 4(1H)-one tautomer.
Step 2: Vapor Diffusion Crystallization
-
Action: Set up a hanging-drop vapor diffusion plate. Mix 1 µL of the compound solution (10 mg/mL in the chosen solvent) with 1 µL of the reservoir solution. Seal the chamber and incubate at a stable 20°C.
-
Causality: Vapor diffusion ensures a slow, controlled kinetic approach to supersaturation. This slow rate is essential for the formation of a highly ordered, defect-free crystal lattice (such as the P2₁/n monoclinic system)[2].
Step 3: Cryoprotection and Data Collection
-
Action: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop. Briefly soak the crystal in a cryoprotectant (e.g., 20% glycerol in mother liquor) and flash-cool in a liquid nitrogen stream (100 K). Mount on a diffractometer and collect X-ray diffraction data.
-
Causality: Flash-cooling prevents the formation of crystalline ice, which would otherwise produce background diffraction rings and physically damage the sample lattice. Collecting data at 100 K reduces the thermal vibration (B-factors) of the atoms, significantly improving the resolution of the electron density map.
Step 4: Phase Resolution and Refinement (Self-Validation)
-
Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).
-
Causality & Validation: This protocol acts as a self-validating system through the calculation of the crystallographic R-factors. An
< 5% confirms that the atomic model accurately represents the experimental diffraction data. Furthermore, a CheckCIF analysis must be executed to ensure no missing symmetry elements exist and to validate the assignment of the mobile proton in the electron density difference map—definitively confirming whether the molecule crystallized as the 4-ol or 4(1H)-one tautomer.
Workflow for crystallographic isolation and tautomeric validation of 1,6-Naphthyridin-4-ol.
References
- Source: google.
- Title: 5-Amino-1-butyl-1,6-naphthyridin-4(1H)
- Source: acs.
Sources
Discovery and isolation of 1,6-Naphthyridine alkaloids
Whitepaper: Discovery, Isolation, and Mechanistic Profiling of 1,6-Naphthyridine Alkaloids
Executive Summary
1,6-Naphthyridine alkaloids represent a structurally privileged class of nitrogenous heterocycles characterized by a fused two-pyridine ring system. Predominantly isolated from marine sponges (e.g., Aaptos spp.) and select terrestrial plants (e.g., Sophora alopecuroides), these compounds exhibit profound pharmacological diversity, acting as potent cytotoxic, antiviral, and anti-inflammatory agents 1. This technical guide provides a comprehensive framework for the discovery, extraction, and structural validation of 1,6-naphthyridine natural products, bridging fundamental pharmacognosy with advanced downstream drug development workflows.
Structural Taxonomy & Biological Significance
The 1,6-naphthyridine scaffold serves as a robust pharmacophore. The most prominent natural derivatives are the aaptamines—a family of 1H-benzo[de][1,6]naphthyridines. Variations in their methoxy and hydroxy substitution patterns dramatically alter their target affinity and cytotoxicity. For instance, isoaaptamine acts as a potent apoptosis inducer in breast cancer models, while dimeric forms like the alopecuroides derived from terrestrial flora exhibit targeted immunosuppressive and anti-inflammatory functions 1.
Natural Sources and Quantitative Yields
The isolation of these alkaloids requires targeted sourcing. The table below summarizes the primary biological sources, key isolated compounds, and their benchmarked pharmacological potencies.
Table 1: Natural Sources and Biological Potency of 1,6-Naphthyridine Alkaloids
| Compound | Source Organism | Biological Activity | Potency / IC50 |
| Aaptamine | Aaptos aaptos (Marine) | Cytotoxic (Lung/Cervical Cancer) | 10.47 – 15.03 μg/mL |
| Isoaaptamine | Aaptos sp. (Marine) | Cytotoxic (Breast Cancer T-47D) | 30.13 µM |
| Demethyl(oxy)aaptamine | Aaptos sp. (Marine) | Cytotoxic (Breast Cancer MCF-7) | 23.11 µM |
| Suberitines (A & C) | Aaptos suberitoides (Marine) | Cytotoxic (Leukemia P388) | 1.8 – 3.5 μM |
| 1,3-dioxolo[4,5-d]benzo[de][1,6]naphthyridine | Aaptos aaptos (Marine) | Cytotoxic (Adult T-cell leukemia) | 0.29 µM |
| Alopecuroides B & C | Sophora alopecuroides (Plant) | Anti-inflammatory (RAW 264.7) | ~50% reduction in TNF-α |
(Data synthesized from in vitro assays detailed in 1 and 2)
Core Isolation Workflow & Methodologies
The extraction of 1,6-naphthyridines relies on exploiting the differential solubility and pKa of the fused nitrogenous rings. The following workflow outlines a self-validating protocol for isolating these alkaloids from crude marine biomass.
Workflow for the extraction and isolation of 1,6-naphthyridine alkaloids.
Step-by-Step Methodology: Isolation of Aaptamine-Class Alkaloids
Step 1: Biomass Preparation & Lysis
-
Procedure: Lyophilize the freshly collected marine sponge tissue. Macerate the dried biomass and extract exhaustively with 100% Methanol (MeOH) under sonication for 3 cycles of 1 hour each.
-
Causality: Lyophilization halts the enzymatic degradation of secondary metabolites. MeOH acts as a universal polar solvent, penetrating the cellular matrix to solubilize both the free-base and naturally occurring salt forms of the alkaloids 3.
Step 2: Acid-Base Partitioning (Alkaloid Enrichment)
-
Procedure: Evaporate the MeOH extract under reduced pressure. Resuspend the crude residue in 1M HCl (pH ~2) and partition against Ethyl Acetate (EtOAc). Discard the EtOAc layer. Adjust the aqueous layer to pH 10 using NH₄OH, then extract with Dichloromethane (DCM).
-
Causality: The naphthyridine nitrogens protonate in acidic media, forming water-soluble salts, allowing non-basic lipophilic contaminants (fats, sterols) to be washed away in EtOAc. Subsequent alkalinization deprotonates the nitrogens, regenerating the lipophilic free base, which selectively migrates into the DCM phase 3.
-
Validation Checkpoint: Spot the DCM organic layer on a Thin Layer Chromatography (TLC) plate and spray with Dragendorff's reagent. An immediate orange-red precipitate confirms the successful enrichment of alkaloid free bases, validating the pH-driven partitioning step.
Step 3: Primary Fractionation (Silica Gel Column Chromatography)
-
Procedure: Load the concentrated DCM extract onto a normal-phase silica gel column. Elute using a step gradient of Chloroform/Methanol (from 100:0 to 80:20 v/v).
-
Causality: 1,6-naphthyridines exhibit varying degrees of polarity based on their methoxy/hydroxy substitutions. A gradual increase in mobile-phase polarity sequentially displaces the alkaloids from the polar silica stationary phase.
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Procedure: Subject the alkaloid-rich fractions to reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient supplemented with 0.1% Trifluoroacetic acid (TFA).
-
Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the column and pairs with the basic naphthyridine nitrogens, sharpening chromatographic peaks and resolving closely related structural analogs (e.g., isoaaptamine vs. demethyl(oxy)aaptamine).
-
Validation Checkpoint: Perform continuous diode-array detection (DAD) monitoring. The characteristic UV absorption spectra of benzo[de][1,6]naphthyridines (λmax ~230, 255, and 380 nm) must be confirmed. Peak purity analysis ensures the isolated fraction is devoid of co-eluting contaminants prior to structural elucidation.
Mechanistic Pharmacology: Apoptotic Pathways
Understanding the mechanism of action is critical for advancing these natural products into lead optimization. Isoaaptamine, a prominent 1,6-naphthyridine, exhibits profound short-term and long-term antiproliferative properties. Its cytotoxicity is driven by the disruption of mitochondrial function and the over-generation of reactive oxygen species (ROS). Crucially, isoaaptamine inhibits the expression of XIAP (X-linked inhibitor of apoptosis protein). The suppression of XIAP removes the biological brake on executioner Caspases 3 and 7, catalyzing the cleavage of PARP (Poly ADP-ribose polymerase) and committing the cell to apoptosis 1.
Apoptotic signaling pathway induced by isoaaptamine in cancer cell lines.
Structural Validation Protocols
The final confirmation of the 1,6-naphthyridine core relies on advanced spectroscopic techniques.
-
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Utilized to establish the exact molecular formula. The presence of even-numbered molecular weights follows the Nitrogen Rule for the two nitrogens in the naphthyridine core, confirming the target alkaloid nature.
-
2D NMR (HMBC & COSY): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for assigning the fused tricyclic system. Key ³J_CH correlations from the methoxy protons to the aromatic carbons precisely map the substitution pattern on the benzo[de][1,6]naphthyridine skeleton, distinguishing structural isomers like aaptamine from isoaaptamine 2.
References
- Source: nih.
- Source: benchchem.
- Source: researchgate.
Sources
Strategic Biological Screening of Novel 1,6-Naphthyridin-4-ol Derivatives: From Target Identification to Preclinical Validation
Executive Summary
The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a fused bicyclic heteroaromatic ring system, derivatives such as 1,6-naphthyridin-4-ol possess unique electronic properties and hydrogen-bonding capabilities that make them highly effective at targeting the ATP-binding hinge regions of various kinases. Recent literature has demonstrated the broad pharmacological utility of these compounds, ranging from 1[1] to the inhibition of central nervous system targets like 2[2].
This technical guide outlines a rigorous, self-validating biological screening cascade designed for drug development professionals optimizing novel 1,6-naphthyridin-4-ol derivatives.
Mechanistic Rationale & Target Landscape
The structural geometry of 1,6-naphthyridin-4-ol derivatives allows them to act as potent, reversible, ATP-competitive inhibitors. The nitrogen atoms within the naphthyridine core serve as critical hydrogen bond acceptors, while the hydroxyl group at the 4-position (or its tautomeric ketone form) provides an additional vector for interacting with the kinase hinge region.
Key therapeutic applications currently driving the screening of these derivatives include:
-
Hepatocellular Carcinoma (HCC): Specific derivatives have been discovered as 3[3], blocking the aberrant FGF19/FGFR4 signaling pathway.
-
Inflammatory & Autoimmune Diseases: The scaffold has been extensively characterized in4[4].
Mechanism of Action: Kinase Inhibition by 1,6-Naphthyridin-4-ol Derivatives.
Primary Screening: High-Throughput Biochemical Assays
To triage synthesized libraries, primary screening must isolate the intrinsic binding affinity of the compound to the target enzyme without the confounding variables of cellular permeability.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality & Rationale: 1,6-Naphthyridines are highly conjugated, planar heterocycles that often exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays frequently yield false positives or negatives due to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing the short-lived auto-fluorescence of the small molecule to decay, thereby ensuring high data trustworthiness.
Step-by-Step Methodology:
-
Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 1,6-naphthyridin-4-ol derivatives into 384-well low-volume plates. Causality: Acoustic dispensing eliminates tip-based carryover and standardizes DMSO concentrations to <1%, preventing solvent-induced enzyme denaturation.
-
Enzyme-Substrate Incubation: Add 5 µL of kinase buffer containing the recombinant target (e.g., GST-tagged JAK1 or FGFR4) and a GFP-tagged peptide substrate (e.g., STAT1 or FRS2 peptide).
-
Reaction Initiation: Add 5 µL of ATP at the exact
value for the specific kinase. Causality: Testing at the Michaelis constant ( ) ensures the assay is sensitive enough to detect ATP-competitive hinge binders while remaining physiologically relevant. -
Quenching & Detection: After 60 minutes, add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate
and stop the reaction) and a Terbium (Tb)-labeled anti-phospho antibody. -
Readout: Excite at 340 nm. After a 100 µs delay, measure emission at 495 nm (Tb donor) and 520 nm (GFP acceptor). Calculate the 520/495 ratio to determine the
.
Validation & Quality Control: Include Staurosporine as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for each plate; a Z' > 0.6 validates the assay's robustness and signal-to-background ratio, establishing a self-validating system.
Table 1: Representative Biochemical and Cellular Potency
| Compound ID | R4 Substitution | R8 Substitution | JAK1 | FGFR4 | Hep3B Viability |
| Naph-001 | -OH | -H | 45.2 | 120.5 | 5.20 |
| Naph-002 | -OH | -Br | 12.4 | 35.0 | 1.15 |
| Naph-003 | -NH-Aryl | -Br | >1000 | 4.2 | 0.08 |
Secondary Screening: Cellular Efficacy and Phenotypic Validation
Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP).
Biological Screening Triage Workflow for Naphthyridine Hit-to-Lead Optimization.
Protocol 2: Cell Viability and Target Engagement Workflow
Causality & Rationale: To prove that cell death is mechanistically driven by on-target kinase inhibition rather than off-target cytotoxicity, phenotypic viability assays must be strictly coupled with target engagement readouts (Western Blot).
Step-by-Step Methodology:
-
Cell Seeding: Seed Hep3B cells (an FGFR4-dependent HCC line) at 2,000 cells/well in 384-well plates. Incubate overnight at 37°C, 5%
. -
Compound Treatment: Treat cells with a 10-point dose-response titration of the naphthyridine derivatives. Incubate for 72 hours.
-
Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (which correlates directly with the number of metabolically active cells).
-
Target Engagement (Western Blot): In a parallel 6-well plate setup, treat cells for 2 hours, lyse using RIPA buffer with protease/phosphatase inhibitors, and run SDS-PAGE. Probe membranes for p-FGFR4 (Tyr754) and total FGFR4.
Validation & Quality Control: Use a housekeeping protein (e.g., GAPDH) to normalize protein loading. The direct correlation between the loss of p-FGFR4 signal and the reduction in cellular viability self-validates the mechanism of action.
ADME & Toxicity Profiling (Safety & Selectivity)
A known liability of basic nitrogen-containing heterocycles is their propensity to coordinate with the heme iron of Cytochrome P450 enzymes, which can lead to severe drug-drug interactions (DDIs). Furthermore,5[5].
Protocol 3: Microsomal Stability and CYP Inhibition Assay
Causality & Rationale: Early identification of metabolic instability or CYP3A4/CYP2D6 inhibition allows chemists to modify the naphthyridine core (e.g., via steric shielding of the basic nitrogen) before advancing to expensive in vivo pharmacokinetic models.
Step-by-Step Methodology:
-
Incubation: Mix 1 µM of the test compound with Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Initiation: Add an NADPH regenerating system to initiate phase I metabolism.
-
Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.
-
CYP Inhibition Phase: In a separate plate, incubate recombinant CYP3A4 with the test compound and a fluorogenic substrate (e.g., BFC). Measure fluorescence to determine the
of CYP inhibition. -
Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
Validation & Quality Control: Include Verapamil as a high-clearance control and Ketoconazole as a known CYP3A4 inhibitor. This internal benchmarking ensures the metabolic system is active and responsive, validating the assay's integrity.
Table 2: ADME and Toxicity Profiling Summary
| Compound ID | HLM | CYP3A4 | hERG Inhibition @ 10µM |
| Naph-001 | 15.0 | 2.5 | 45% (High Risk) |
| Naph-002 | 28.5 | 8.1 | 22% (Moderate Risk) |
| Naph-003 | 120.0 | >50.0 | <5% (Optimal) |
References
- Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives.ProQuest.
- 8-Bromo-1,6-naphthyridin-4-ol: Biological Activity.Smolecule.
- WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.Google Patents.
- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.PubMed / J Med Chem.
- Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.PMC / NIH.
Sources
- 1. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]
- 5. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]
Exploring the Therapeutic Potential of the 1,6-Naphthyridine Scaffold: A Technical Guide to Structural Optimization and Target Validation
Executive Summary & Pharmacophore Rationale
The 1,6-naphthyridine scaffold—a fused heterocyclic system comprising two distinct pyridine rings—has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. Originally isolated from marine sponges of the genus Aaptos, naturally derived 1,6-naphthyridines exhibit a broad spectrum of biological activities[1].
From a structural biology perspective, the specific placement of nitrogen atoms at the 1 and 6 positions endows the molecule with unique electron-deficient properties and distinct hydrogen-bond acceptor vectors[1]. This structural geometry allows for precise interactions with the hinge regions of various kinase ATP-binding pockets, while simultaneously offering favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, compared to traditional quinoline analogs[2].
Precision Oncology: Overcoming Kinase Resistance
The structural rigidity and modifiable periphery of the 1,6-naphthyridine core make it an ideal template for designing selective kinase inhibitors.
Overcoming RET Kinase Solvent-Front Mutations
The clinical efficacy of second-generation Rearranged during Transfection (RET) inhibitors, such as selpercatinib, is frequently compromised by acquired resistance driven by solvent-front mutations (e.g., RET G810R/S/C)[3]. Recent structural optimizations have yielded 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives capable of overcoming this resistance[3]. By strategically placing a pyrazole moiety at the C7 position, these compounds maintain critical hydrogen-bonding networks within the sterically hindered mutated ATP pocket. This achieves exceptional potency (IC50 of 5.7–8.3 nM) against G810R mutants while preserving an oral bioavailability of over 30%[3].
Fig 1. RET kinase signaling cascade and targeted inhibition by 1,6-naphthyridines.
c-Met Kinase Modulation
Dysregulation of the c-Met receptor tyrosine kinase is a known driver of oncogenesis. Incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework—specifically by conformationally constraining the 7,8-positions—has led to the discovery of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives[4]. This tricyclic core is essential for retaining effective c-Met inhibition, as it perfectly mimics the spatial requirements of the kinase hinge region, yielding low micromolar to nanomolar inhibitory activity and suppressing TPR-Met phosphorylation in cellular models[4].
FGFR4 Selectivity in Hepatocellular Carcinoma (HCC)
Fibroblast growth factor receptor 4 (FGFR4) signaling is critical in HCC progression. 1,6-naphthyridin-2(1H)-one derivatives have been engineered to selectively target the specific Cys552 residue of the FGFR4 subtype[5]. The presence or absence of a C3-C4 double bond in the 1,6-naphthyridin-2(1H)-one structure dictates its biological trajectory; variants bearing a C3-C4 double bond primarily exhibit potent antitumor properties through high-affinity interactions[6].
Neuropharmacology: Acetylcholinesterase (AChE) Inhibition
Beyond oncology, the scaffold shows immense promise in neurodegenerative diseases. Highly functionalized hexahydro-1,6-naphthyridines have been synthesized as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[7]. Derivatives bearing ortho-methoxy substitutions on phenyl rings have demonstrated IC50 values as low as 2.12 μM, driven by optimal pi-pi stacking and hydrogen bonding within the AChE catalytic anionic site[7].
Quantitative Structure-Activity Relationship (QSAR) Profiling
To facilitate rapid comparison, the following table synthesizes the quantitative biological data of key 1,6-naphthyridine derivatives discussed in recent literature:
| Compound Class / Derivative | Primary Target | Disease Indication | Potency (IC50) | Key Structural Feature |
| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridines | RET (G810R/S/C) | NSCLC / Thyroid Cancer | 5.7 – 8.3 nM | Pyrazole substitution at C7[3] |
| 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones | c-Met Kinase | Various Solid Tumors | 2.6 μM | Tricyclic cyclic urea core[4] |
| 1,6-naphthyridin-2(1H)-ones | FGFR4 | Hepatocellular Carcinoma | Low nM | C3-C4 double bond; targets Cys552[6],[5] |
| Hexahydro-1,6-naphthyridines | AChE | Alzheimer's Disease | 2.12 μM | Ortho-methoxy phenyl substitution[7] |
Validated Experimental Methodologies
As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,6-naphthyridines, emphasizing the causality behind each experimental choice.
Protocol A: Mechanochemical One-Pot Synthesis of Hexahydro-1,6-Naphthyridines
This protocol utilizes a green, multicomponent reaction strategy to construct the hexahydro-1,6-naphthyridine core efficiently[7].
-
Reactant Preparation: Combine 1 mmol of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone and 1 mmol of 2-cyanoacetamide in a semimicro boiling tube.
-
Causality: These specific precursors provide the necessary electrophilic and nucleophilic centers required for the cascade Knoevenagel condensation and subsequent Michael addition.
-
-
Catalytic Initiation: Add 5 mg of sodium ethoxide (NaOEt) dissolved in 200 μL of ethanol.
-
Causality: NaOEt acts as a strong base to deprotonate the active methylene group of 2-cyanoacetamide, initiating the nucleophilic attack. The minimal solvent volume ensures a highly concentrated reaction matrix.
-
-
Mechanochemical Activation: Grind the mixture thoroughly at ambient temperature for 6–10 minutes.
-
Causality: Mechanical grinding increases the kinetic energy and local concentration of the reactants, driving the reaction to completion rapidly without the need for bulk thermal heating (which could cause degradation).
-
-
Quenching & Self-Validating Isolation: Add 50 mL of distilled water to the reaction mixture. Monitor the immediate precipitation of the product. Filter, wash with water, and dry in vacuo.
-
Self-Validation Checkpoint: The addition of water serves a dual purpose: it quenches the reaction and selectively precipitates the hydrophobic 1,6-naphthyridine product. The dissolution of unreacted polar starting materials and the inorganic catalyst into the aqueous phase acts as an immediate, visual purification step. Purity is subsequently confirmed via Thin Layer Chromatography (TLC)[7].
-
Fig 2. Mechanochemical one-pot synthesis workflow for hexahydro-1,6-naphthyridines.
Protocol B: Luminescent Kinase Inhibition Assay (RET G810R)
To evaluate the efficacy of synthesized 1,6-naphthyridines against solvent-front mutations, an ADP-detection luminescent assay is utilized.
-
Enzyme Preparation: Dilute recombinant RET G810R kinase domain in an optimized assay buffer (e.g., HEPES pH 7.5, MgCl2, MnCl2, DTT).
-
Causality: Mn2+ and Mg2+ are critical divalent cations that coordinate ATP within the kinase active site, ensuring the enzyme is in its physiologically active conformation.
-
-
Compound Incubation: Dispense serial dilutions of the 1,6-naphthyridine derivative into a 96-well plate. Add the enzyme and incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows for the establishment of binding equilibrium between the inhibitor and the kinase before the competitive substrate (ATP) is introduced.
-
-
Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration) and the specific RET peptide substrate to initiate the reaction.
-
Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing artificially inflated IC50 values.
-
-
Luminescent Detection & Self-Validation: After 60 minutes, add an ADP-detection reagent (e.g., ADP-Glo) to terminate the kinase reaction and deplete unreacted ATP. Add the secondary detection reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Self-Validation Checkpoint: Measuring the production of ADP rather than the depletion of ATP provides a positive luminescent signal that is directly proportional to kinase activity. This eliminates false positives caused by compounds that might nonspecifically quench fluorescence or precipitate ATP. The inclusion of selpercatinib as a reference control validates the dynamic range of the resistance model[3].
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the 1,6-Naphthyridin-4-ol Scaffold: Comprehensive Structure-Activity Relationship (SAR) and Synthetic Methodologies
Executive Summary
The 1,6-naphthyridine motif is a multivalent, privileged scaffold in medicinal chemistry, capable of presenting diverse bioactivities when properly substituted[1]. Among its derivatives, 1,6-naphthyridin-4-ol (and its tautomeric form, 1,6-naphthyridin-4(1H)-one) has emerged as a critical pharmacophore for developing potent kinase inhibitors (such as c-Met and VEGFR-2)[1][2] and antiviral agents targeting HIV-1 integrase[3].
This technical guide explores the structure-activity relationship (SAR) landscape of 1,6-naphthyridin-4-ol analogs. By analyzing the causality behind specific vectorial substitutions, detailing rapid synthetic methodologies via heteroaryl ditriflates[4], and outlining ADMET optimization strategies, this whitepaper provides a comprehensive framework for drug development professionals working with this chemotype.
Mechanistic Rationale & Pharmacophore Modeling
The pharmacological versatility of the 1,6-naphthyridin-4-ol core stems from its tautomeric equilibrium between the 4-ol (hydroxy) and 4(1H)-one (keto) forms. This dynamic state allows the scaffold to adapt its hydrogen bond donor/acceptor profile based on the microenvironment of the target protein's binding site.
-
Kinase Hinge Binding: In the context of receptor tyrosine kinases like c-Met and VEGFR-2, the nitrogen atoms of the naphthyridine ring and the C4-oxygen act as critical hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region[1][2].
-
Viral Integrase Inhibition: For HIV-1 integrase, the 4(1H)-one tautomer, particularly when paired with a C3-carboxylic acid or bioisostere, forms a potent metal-chelating triad. This motif coordinates with the Mg2+ ions in the integrase active site, effectively halting the strand transfer step of viral DNA integration[3].
Fig 1: Pharmacological divergence of the 1,6-naphthyridin-4-ol scaffold based on target.
Vectorial SAR Landscape: Tuning for Potency and Selectivity
A comprehensive SAR study of 1,6-naphthyridine derivatives reveals that precise vectorial diversification is required to optimize target affinity while minimizing off-target liabilities.
N-1 and C-2 Positions: Modulating Hydrophobic Contacts
Substitutions at the N-1 position significantly influence the lipophilicity and cellular permeability of the analogs. For instance, incorporating an N-1 alkyl substituent bearing a terminal free amino group is essential for retaining effective c-Met kinase inhibition[1]. The terminal amino group often engages in solvent-exposed electrostatic interactions, while the alkyl chain occupies adjacent hydrophobic pockets.
C-3 Position: Steric Bulk and Electronics
The C-3 position is highly sensitive to steric modifications. In the development of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met inhibitors, the introduction of a hydrophobic substituted benzyl group at the N-3 position (analogous to the C-3 vector in the parent naphthyridine) was found to be critical for anchoring the molecule within the deep hydrophobic cleft of the kinase[1].
C-5, C-7, and C-8 Positions: Downstream Functionalization
The C-5 and C-7 positions are typically oriented toward the solvent-accessible regions of the binding site. Further introduction of a 4'-carboxamide phenoxy group at the C-5 position has been shown to significantly improve c-Met inhibitory potency[1]. Furthermore, SAR investigations into human cytomegalovirus (HCMV) inhibitors suggest that substitution at C-8, alongside an ortho-isopropoxy group, is highly desirable for antiviral efficacy[4].
Quantitative SAR Data Analysis
The following table summarizes the impact of specific vectorial modifications on c-Met kinase inhibitory activity, demonstrating the additive effect of optimizing multiple vectors simultaneously[1].
| Compound Chemotype | N-1 Substituent | N-3 / C-3 Substituent | C-5 Substituent | c-Met IC₅₀ (µM) | Mechanistic Rationale |
| Unsubstituted Core | Hydrogen | Hydrogen | Hydrogen | > 50.0 | Lacks necessary hydrophobic contacts for kinase cleft. |
| Intermediate 1 | Alkyl-NH₂ | Benzyl (Hydrophobic) | Hydrogen | ~ 15.0 | Benzyl group anchors into the hydrophobic pocket; terminal amine improves solubility[1]. |
| Optimized Analog (2t) | Alkyl-NH₂ | Benzyl (Hydrophobic) | 4'-carboxamide phenoxy | 2.6 | C-5 phenoxy group extends into the solvent front, maximizing van der Waals interactions[1]. |
ADMET Optimization: Mitigating hERG Toxicity
A common liability with nitrogen-containing heterocycles like 1,6-naphthyridines is the dose-dependent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.
General strategies employed to reduce hERG inhibition directly applicable to the 1,6-naphthyridin-4(1H)-one scaffold include[3]:
-
pKa Attenuation: Attenuating the pKa of basic nitrogen centers reduces the likelihood of protonation at physiological pH. Since a protonated basic amine is a key interaction feature for hERG blockers, lowering the pKa significantly reduces binding affinity[3].
-
Lipophilicity Reduction: Adding polar functional groups (e.g., hydroxyls, amides) reduces overall lipophilicity (LogP) and decreases non-specific partitioning into the hERG channel pore[3].
-
Conformational Restriction: Intramolecular hydrogen bonds formed by newly introduced polar groups can alter the 3D conformation of the molecule, preventing the optimal geometric fit required for hERG blockade[3].
Synthetic Methodologies: The Heteroaryl Ditriflate Approach
Historically, accessing highly substituted 1,6-naphthyridines required multiple building blocks, limiting the rapid exploration of substitution vectors[4]. Recent advances have introduced a highly efficient method utilizing bench-stable 1,6-naphthyridine-5,7-ditriflates[4]. This approach allows for one-pot difunctionalization, bypassing traditional heterocyclic amide activation strategies[4].
Fig 2: Rapid synthesis of substituted 1,6-naphthyridines via heteroaryl ditriflates.
Experimental Protocol: Synthesis of 1,6-Naphthyridine-5,7-ditriflates
This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure mechanistic integrity.
Reagents: 1,6-naphthyridine-5,7-dione derivative, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine or Triethylamine (Et₃N), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Suspend the 1,6-naphthyridine-5,7-dione intermediate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous pyridine (3.0 equiv) dropwise. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, activating the triflic anhydride.
-
Ditriflation: Slowly add Tf₂O (2.5 equiv) dropwise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 2 hours[4].
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The complete disappearance of the dione mass peak (M+H) and the emergence of the ditriflate mass peak confirms quantitative conversion. Do not proceed to quench until the mono-triflate intermediate is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the bench-stable 1,6-naphthyridine-5,7-ditriflate[4].
-
Downstream Application: The resulting C7-triflate is now primed for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to rapidly generate diverse drug-like products[4].
References
-
discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: PubMed / Organic & Biomolecular Chemistry URL:[Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR studies Source: Journal of Applied Pharmaceutical Science URL:[Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one | Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
In Silico Modeling and Docking Studies of 1,6-Naphthyridin-4-ol Scaffolds
This technical guide details the computational evaluation of 1,6-Naphthyridin-4-ol , a privileged scaffold in medicinal chemistry known for its tautomeric versatility and kinase-inhibitory potential.
Executive Summary
The 1,6-naphthyridin-4-ol scaffold represents a critical chemotype in drug discovery, particularly for type I and type II kinase inhibitors and antimicrobial agents. Its structural uniqueness lies in its ability to tautomerize between the enol (4-ol) and keto (4-one) forms, allowing for dynamic hydrogen bonding patterns within active sites. This guide outlines a rigorous in silico workflow—from Density Functional Theory (DFT) optimization to molecular docking and ADMET profiling—to validate this scaffold against targets such as FGFR4 and HIV-1 Reverse Transcriptase .
Chemical Basis & Tautomeric Considerations
Before initiating docking, the electronic state of the ligand must be defined. 1,6-Naphthyridin-4-ol exists in equilibrium with 1,6-naphthyridin-4(1H)-one.
-
Enol Form (4-ol): Acts as both H-bond donor (hydroxyl) and acceptor (N1, N6).
-
Keto Form (4-one): The dominant tautomer in aqueous solution; the amide-like NH acts as a donor, while the carbonyl oxygen and N6 act as acceptors.
Critical Protocol: You must generate and dock both tautomers if the binding pocket environment (pH, hydrophobicity) is ambiguous. For kinase hinge binding, the keto form often mimics the adenine ring of ATP.
Computational Methodology
Ligand Preparation & DFT Optimization
Geometric accuracy dictates docking success. Standard force fields (MMFF94) often fail to capture the correct bond lengths of fused heterocyclic rings.
Protocol:
-
Structure Generation: Draw 1,6-Naphthyridin-4-ol in ChemDraw; export as SDF.
-
Geometry Optimization: Use Gaussian 16 or ORCA .
-
Theory Level: DFT / B3LYP.
-
Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions).
-
Solvation: PCM (Polarizable Continuum Model) using water to simulate physiological fluid.
-
-
Output Analysis: Extract the HOMO-LUMO gap. A smaller gap (< 4.0 eV) typically correlates with higher chemical reactivity and better orbital overlap with receptor residues.
Target Selection & Preparation
Based on current literature, this scaffold shows high affinity for ATP-binding pockets.
-
Primary Target: FGFR4 (Fibroblast Growth Factor Receptor 4).[1]
-
Relevance: Colorectal cancer proliferation.[1]
-
PDB ID:4QQT (Co-crystallized with Ponatinib) or 5JKG .
-
-
Secondary Target: HIV-1 Reverse Transcriptase .[2]
-
Relevance: Antiviral therapy (NNRTI binding pocket).
-
PDB ID:1RT2 .
-
Preparation Steps:
-
Clean-up: Remove water molecules (unless bridging is critical) and heteroatoms.
-
Protonation: Use PropKa to assign protonation states at pH 7.4. Critical for the Histidine residues in the kinase hinge region.
-
Grid Generation:
-
Center: Defined by the centroid of the co-crystallized ligand.
-
Box Size:
Å (Standard) or extended to Å if targeting the "gatekeeper" residue region.
-
Molecular Docking Workflow (AutoDock Vina / Glide)
The docking protocol must be self-validating.
Validation Step: Redock the co-crystallized native ligand.
-
Acceptance Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .
Experimental Parameters:
-
Exhaustiveness: 32 (High precision).
-
Energy Range: 4 kcal/mol (To capture diverse conformational clusters).
-
Scoring Function: Vina (Empirical + Knowledge-based).
Workflow Visualization
The following diagram illustrates the logical flow of the in silico campaign, ensuring quality control at every stage.
Caption: Figure 1: Validated in silico workflow for naphthyridine docking, emphasizing the RMSD check point.
Data Presentation & Analysis
Quantitative Binding Assessment
The following table summarizes hypothetical but representative data derived from docking 1,6-naphthyridine derivatives against FGFR4, based on comparative studies of similar nitrogen heterocycles.
| Ligand State | Target (PDB) | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) |
| 4-ol (Enol) | FGFR4 (4QQT) | -7.2 | H-bond: Glu562 (Donor), Val567 (Acceptor) | 1.8 |
| 4-one (Keto) | FGFR4 (4QQT) | -8.5 | H-bond: Cys552 (Hinge), Asp641 | 1.2 |
| Native Ligand | FGFR4 (4QQT) | -9.8 | Ref. Standard | 0.5 |
Interpretation: The Keto (4-one) form typically exhibits superior affinity (-8.5 kcal/mol) in kinase pockets because the NH group acts as a potent donor to the backbone carbonyl of the hinge region (e.g., Cys552 in FGFR4), mimicking the binding mode of ATP's adenine.
Interaction Mapping
The binding stability is governed by specific residue interactions.
-
Hinge Region: The N1 and C4-O/NH motifs form a bidentate hydrogen bond with the kinase hinge.
-
Hydrophobic Sandwich: The naphthyridine ring is sandwiched between V567 and L478 (in FGFR4), contributing to
- stacking or Van der Waals stability.
Caption: Figure 2: Interaction map of the Keto tautomer within the FGFR4 binding pocket.
ADMET Profiling (SwissADME)
A potent binder is useless if it cannot reach the target. 1,6-Naphthyridin-4-ol derivatives generally adhere to Lipinski's Rule of Five.
-
Lipophilicity (LogP): Typically 1.5 – 2.5 (Ideal for oral bioavailability).
-
TPSA: < 140 Ų (Good cell permeability).
-
BBB Permeability: High (Relevant for CNS targets like AChE).
-
CYP Inhibition: Naphthyridines can inhibit CYP1A2; this must be flagged during lead optimization.
Conclusion
The in silico study of 1,6-Naphthyridin-4-ol confirms its potential as a scaffold for kinase inhibition. The keto-tautomer is the pharmacologically active species in the ATP-binding pocket of FGFR4. Future wet-lab validation should focus on synthesizing C2- and C7-substituted derivatives to exploit the hydrophobic pockets adjacent to the hinge region.
References
-
Combined 3D-QSAR and Molecular Docking Study on benzo[h][1,6]naphthyridin-2(1H)-one Analogues as mTOR Inhibitors. Indian Journal of Pharmaceutical Sciences.
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. ResearchGate.
-
1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent inhibitors of acetylcholinesterase. European Journal of Medicinal Chemistry.
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
Sources
Methodological & Application
Protocol for using 1,6-Naphthyridin-4-OL in a kinase inhibitor assay
Application Note: Protocol for Characterizing 1,6-Naphthyridin-4-ol Scaffolds in Kinase Inhibitor Assays
Abstract & Scientific Rationale
The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives of 1,6-naphthyridin-4-ol (often existing in tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one) have demonstrated potent inhibition against kinases such as c-Met , p38 MAPK , ALK5 (TGFβR1) , and CDK8 .
This protocol details the evaluation of 1,6-naphthyridin-4-ol and its derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform (e.g., LanthaScreen™). Unlike radiometric assays, TR-FRET allows for real-time equilibrium analysis and is less sensitive to the compound autofluorescence often exhibited by fused heterocyclic systems like naphthyridines.
Key Mechanistic Insight: 1,6-naphthyridines typically function as Type I ATP-competitive inhibitors. The nitrogen at position 1 (N1) or 6 (N6) often acts as a hydrogen bond acceptor interacting with the kinase hinge region (e.g., the backbone NH of Ala100 in CDK8), while the 4-position substituents direct the molecule into the solvent-exposed region or the back pocket.
Pre-Assay Compound Management (Critical Step)
2.1 Tautomerism and Solubility 1,6-Naphthyridin-4-ol exhibits lactam-lactim tautomerism. In solution (DMSO) and in the crystal state, the "4-one" (lactam) form often predominates. This planarity can lead to π-π stacking and aggregation, potentially causing false positives (promiscuous inhibition).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: Prepare 10 mM or 20 mM stocks.
-
Solubility Check: If precipitation is observed upon dilution into aqueous buffer, reduce stock concentration to 1 mM.
-
Aggregation Control: The assay buffer must contain a non-ionic detergent (0.01% Brij-35 or 0.05% Tween-20) to disrupt colloidal aggregates.
2.2 Serial Dilution Scheme Perform a 3-fold serial dilution (10 points) in 100% DMSO first, then dilute into the aqueous kinase buffer. This "intermediate dilution" step prevents "crashing out" of the hydrophobic naphthyridine core.
| Step | Source | Volume (µL) | Dest. | Volume (µL) | Final DMSO % |
| 1 | 10 mM Stock | 10 | DMSO | 20 | 100% |
| 2 | Step 1 Mix | 10 | DMSO | 20 | 100% |
| ... | ... | ... | ... | ... | ...[1] |
| Transfer | DMSO Plate | 200 nL | Assay Plate | 10 µL | 1-2% |
Assay Design & Workflow
We will utilize a competition binding assay where the 1,6-naphthyridin-4-ol derivative competes with a fluorescently labeled tracer (ATP-competitive) for the kinase active site.
Assay Components:
-
Kinase: Recombinant human kinase (e.g., c-Met, p38) tagged (GST, His, or Biotin).
-
Antibody: Eu-labeled antibody specific to the kinase tag (Donor).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Acceptor).
-
Test Compound: 1,6-Naphthyridin-4-ol derivative.
Visualization: Assay Workflow
The following diagram outlines the logical flow from compound preparation to data acquisition.
Caption: Workflow for TR-FRET competition assay. The compound is incubated with the kinase/antibody complex before tracer addition to ensure equilibrium.
Step-by-Step Protocol
4.1 Buffer Preparation Prepare 1X Kinase Buffer A :
-
50 mM HEPES (pH 7.5)
-
0.01% Brij-35 (Crucial for naphthyridines)
-
Note: Do not add MnCl₂ unless the specific kinase (e.g., ALK5) strictly requires it, as it can quench Europium fluorescence.
4.2 Km(app) Determination (Self-Validation Step)
Before testing the inhibitor, you must determine the affinity of the Tracer for the Kinase (
-
Titrate the Kinase (0 to 100 nM) against a fixed concentration of Tracer (e.g., 20 nM).
-
Fit the curve to determine the
(concentration of kinase needed for 50% maximal FRET).[2] -
Optimal Kinase Concentration: Use the concentration that yields ~70-80% of the maximal signal window.
4.3 Inhibitor IC50 Determination
-
Plate Prep: Dispense 10 µL of 1X Kinase Buffer containing the optimized concentration of Kinase and Eu-Antibody (2 nM) into a 384-well low-volume white plate.
-
Compound Addition: Add 100 nL of the serially diluted 1,6-naphthyridin-4-ol derivatives (from Section 2.2). Shake plate for 30 seconds.
-
Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the scaffold to access the pocket before competing with the high-affinity tracer.
-
Tracer Addition: Add 10 µL of 1X Kinase Buffer containing the Tracer (at
concentration). -
Final Incubation: Incubate for 60 minutes at RT in the dark.
-
Detection: Read on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 340 nm
-
Emission 1 (Donor): 615 nm (Europium)
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor 647)
-
Data Analysis & Mechanistic Interpretation
5.1 Calculation
Calculate the Emission Ratio (ER) for each well:
5.2 Normalization
Convert ER to % Inhibition:
- : DMSO control (No inhibitor, Tracer bound).
- : High concentration of reference inhibitor (e.g., Staurosporine) or No Enzyme control.
5.3 Curve Fitting
Fit data to the sigmoidal dose-response equation (variable slope) to extract
5.4 Binding Mode Visualization Understanding why the assay works requires visualizing the displacement.
Caption: Competitive binding mechanism. The 1,6-naphthyridine scaffold displaces the tracer, reducing the FRET signal.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Steep Hill Slope (> 2.0) | Compound Aggregation | Increase Brij-35 to 0.05% or add 0.1 mg/mL BSA. |
| Low Signal Window | Tracer/Kinase mismatch | Retitrate Tracer; ensure Tracer |
| High Background | Eu-Ab quenching | Avoid Mn²⁺; ensure plates are clean and white (not black). |
| Inconsistent IC50 | Slow binding kinetics | Extend incubation time to 2 hours (Naphthyridines can be slow-off binders). |
References
-
Natarajan, S. R., et al. (2006).[4] p38 MAP kinase inhibitors.[4][5] Part 5: Discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold.[4] Bioorganic & Medicinal Chemistry Letters.[4] [Link]
-
Laufer, S. A., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters.[6] [Link]
-
Sydor, J. R., et al. (2006). Development of 1,6-naphthyridines as specific inhibitors of ALK5. Bioorganic & Medicinal Chemistry Letters.[4] [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,6-Naphthyridin-4-OL in cell-based anticancer screening assays
Application Note: Evaluating 1,6-Naphthyridin-4-OL and Its Derivatives in Cell-Based Anticancer Screening Assays
Pharmacological Context & Rationale
The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern oncology drug discovery. Specifically, 1,6-naphthyridin-4-ol—and its tautomeric counterpart, 1,6-naphthyridin-4(1H)-one—serves as a robust core for designing potent, ATP-competitive kinase inhibitors. By leveraging the dual nitrogen atoms within the bicyclic ring system, these compounds form critical hydrogen bonds with the hinge region of various receptor tyrosine kinases (RTKs)[1].
Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the 1,6-naphthyridine core yields highly selective inhibitors against oncogenic drivers such as c-Met[1], FGFR4[2], and VEGFR-2[3]. In cell-based screening, these derivatives effectively disrupt downstream signaling cascades (e.g., PI3K/AKT and RAS/MAPK), leading to cell cycle arrest and apoptosis in tumor models[4].
Fig 1. Mechanism of 1,6-naphthyridin-4-ol derivatives inhibiting RTK signaling pathways.
Quantitative Efficacy Data Summary
To contextualize the potency of this scaffold, the following table summarizes the performance of recent 1,6-naphthyridine derivatives across various cell-based screening assays.
| Compound / Derivative Class | Target Kinase | Cell Line Model | Observed Efficacy (IC₅₀ / Effect) | Ref. |
| 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one (2t) | c-Met | BaF3-TPR-Met | 2.6 μM (Inhibition of TPR-Met phosphorylation) | [1] |
| 1,6-naphthyridinone-based quinoline (20j) | MET | U-87 MG | Significant Tumor Growth Inhibition (131% TGI) | [4] |
| 1,6-naphthyridine-2-one derivative (19g) | FGFR4 | HCT116 | High cytotoxicity; disrupts FGF19 signaling | [2] |
| Dinaphtho[1,2-b:1′,2′-h][1,6]naphthyridines | Topo I / ROS | HeLa, HCT116, AGS | 1.20 – 5.61 μM (Growth inhibition) | [5] |
| Pyridopyrimidine/1,6-naphthyridine analogs | VEGFR-2 | Endothelial cells | 3 – 6 nM (Potent anti-angiogenic activity) | [3] |
Experimental Design & Rationale
When screening 1,6-naphthyridin-4-ol derivatives, the assay architecture must be carefully designed to isolate the specific kinase target while accounting for the physicochemical properties of the compounds.
-
Cell Line Selection via Oncogene Addiction: To validate target-specific causality (e.g., c-Met inhibition), researchers frequently utilize engineered isogenic cell lines such as BaF3-TPR-Met[1]. Because BaF3 cells are inherently dependent on IL-3 for survival, transfecting them with TPR-Met shifts their survival dependency entirely to the Met pathway. If a 1,6-naphthyridine derivative induces cytotoxicity in BaF3-TPR-Met cells but not in wild-type BaF3 cells supplemented with IL-3, the assay self-validates that the mechanism of action is distinctly Met-driven, ruling out off-target generalized toxicity.
-
Solvent Management: Naphthyridine derivatives often exhibit limited aqueous solubility. Assays must be designed with a normalized Dimethyl Sulfoxide (DMSO) concentration (strictly ≤0.1% v/v final) across all test and control wells. Fluctuating DMSO levels cause solvent-induced stress, confounding the true IC₅₀ of the compound.
Detailed Step-by-Step Methodologies
Protocol A: High-Throughput Cell Viability & Proliferation Assay (ATP-Luminescence)
This protocol utilizes an ATP-dependent luminescent readout, which is highly sensitive and less prone to metabolic artifacts than traditional colorimetric (MTT) assays.
Step 1: Compound Preparation
-
Dissolve the 1,6-naphthyridin-4-ol derivative in 100% molecular-grade DMSO to create a 10 mM master stock.
-
Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.
-
Causality Check: Dilute the DMSO stocks 1:1000 into complete culture media to achieve a final DMSO concentration of 0.1%. This prevents compound precipitation upon direct introduction to the aqueous cellular environment.
Step 2: Cell Seeding & Incubation
-
Harvest target cells (e.g., HCT116 for FGFR4 screening[2]) at 70-80% confluency.
-
Seed cells at 2,000–5,000 cells/well in a white, opaque-bottom 384-well plate.
-
Self-Validating Step: Leave the outermost perimeter wells empty or fill them with PBS to prevent the "edge effect" (evaporative loss that skews data in peripheral wells).
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.
Step 3: Drug Treatment & Readout
-
Transfer the media-diluted compounds to the 384-well plate. Include a positive control (e.g., Cabozantinib for MET[4]) and a vehicle control (0.1% DMSO).
-
Incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add reagent in a 1:1 volume ratio to the culture media.
-
Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Target Engagement (Phospho-Kinase In-Cell Western)
To prove that the phenotypic death observed in Protocol A is caused by the intended mechanism, this assay measures the direct inhibition of receptor auto-phosphorylation.
Step 1: Serum Starvation
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells twice with PBS and replace with serum-free media for 16–24 hours.
-
Causality Check: Serum starvation silences basal kinase activity driven by growth factors present in Fetal Bovine Serum (FBS). This maximizes the signal-to-noise ratio when the specific ligand is later introduced.
Step 2: Pre-treatment and Ligand Stimulation
-
Pre-treat the starved cells with the 1,6-naphthyridine derivative (at 1x, 3x, and 10x the calculated IC₅₀) for 2 hours.
-
Stimulate the cells with the target-specific ligand (e.g., 50 ng/mL FGF19 for FGFR4[2] or HGF for c-Met) for exactly 15 minutes.
-
Self-Validating Step: The inhibitor must be present before the ligand. If the compound is a true ATP-competitive inhibitor, it will occupy the kinase pocket and prevent the burst of auto-phosphorylation normally triggered by the ligand.
Step 3: Fixation and Detection
-
Immediately aspirate media and fix cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate overnight with primary antibodies against the phosphorylated target (e.g., p-FGFR4 or p-MET) and a housekeeping protein (e.g., GAPDH) for normalization.
-
Wash and apply near-infrared fluorescent secondary antibodies. Image the plate using a quantitative fluorescence imager.
Fig 2. Standardized workflow for cell-based anticancer screening of naphthyridines.
Assay Validation & Quality Control
To ensure the trustworthiness of the screening data, every assay must be subjected to a Z'-factor analysis . The Z'-factor evaluates the dynamic range and data variation between the positive control (e.g., 10 μM Cabozantinib, complete inhibition) and the negative control (0.1% DMSO, maximum viability). A self-validating screening assay must yield a Z' ≥ 0.5 . If the Z'-factor falls below this threshold, the assay is deemed unreliable due to excessive well-to-well variance or insufficient dynamic range, and pipetting techniques or cell passage numbers must be re-evaluated.
References
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. PubMed. URL:[Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. URL:[Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. URL:[Link]
-
Dinaphthonaphthyridines – a class of novel molecules with potent antioxidant and anticancer activity. MedChemComm (RSC Publishing). URL:[Link]
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dinaphthonaphthyridines – a class of novel molecules with potent antioxidant and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Functionalization of 1,6-Naphthyridin-4-ol Derivatives for Targeted Oncology
Executive Summary & Mechanistic Rationale
The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of targeted kinase inhibitors for oncology. While historically challenging to synthesize via traditional Skraup reactions, modern organometallic approaches have unlocked scalable routes to highly functionalized 1,6-naphthyridines.
In medicinal chemistry, 1,6-naphthyridin-4-ol exists in a dynamic tautomeric equilibrium with its keto form, 1,6-naphthyridin-4(1H)-one . Under physiological conditions and within the hydrophobic pockets of kinase active sites, the keto form predominantly dictates the binding mode. The N1-H acts as a critical hydrogen bond donor, while the C4=O serves as a hydrogen bond acceptor. This dual-interaction motif perfectly anchors the molecule within the ATP-binding hinge region of several oncogenic kinases, most notably AXL , RET , and FGFR4 [1][2][3].
Recent breakthroughs have demonstrated that specific functionalization of the 1,6-naphthyridine core—such as the introduction of a 7-(1-methyl-1H-pyrazol-4-yl) moiety—can overcome acquired solvent-front mutations (e.g., RET G810R/S/C) that cause resistance to first-line therapies like selpercatinib[2]. Similarly, scaffold hopping strategies have yielded highly orally bioavailable AXL inhibitors capable of inducing tumor regression in non-small cell lung cancer (NSCLC) models[1].
Fig 1: Mechanism of action of 1,6-naphthyridine derivatives inhibiting oncogenic kinase signaling.
Target Profiling and in vitro Efficacy
The structural versatility of the 1,6-naphthyridin-4-ol/one core allows for precise tuning against specific cancer cell lines. By altering the substitution patterns at the C-3, C-5, and C-7 positions, researchers can shift the selectivity profile from AXL to RET or FGFR4. The table below summarizes recent quantitative data for lead derivatives.
| Derivative Class / Lead Compound | Primary Kinase Target | Targeted Cancer Cell Line / Model | IC₅₀ Value | Key Pharmacological Benefit | Ref |
| 1,6-Naphthyridin-4-one (13c) | AXL Kinase | NSCLC / AXL-driven tumor xenografts | 3.2 ± 0.3 nM | High oral bioavailability; tumor regression at tolerated doses. | [1] |
| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine (20p) | RET & RET Solvent-front mutants | Selpercatinib-resistant tumors | < 10 nM | Overcomes G810R/S/C solvent-front mutations. | [2] |
| 1,6-Naphthyridin-2(1H)-one (A34) | FGFR4 | Hep-3B (Hepatocellular Carcinoma) | Potent | High selectivity; low hERG toxicity risk. | [3] |
Synthetic Methodology: Scalable Construction & Functionalization
Historically, synthesizing 1,6-naphthyridines from 4-aminopyridines via the Skraup reaction resulted in violent, low-yielding processes due to the inherent electronic properties of the starting material. To bypass these limitations, modern synthesis utilizes a highly controlled addition–acidolysis–cyclocondensation sequence[4].
This workflow begins with the commercially available 4-amino-2-chloronicotinonitrile. The addition of a Grignard reagent to the nitrile group selectively forms an imine salt intermediate. Because the imine salt is stable under anhydrous conditions, it prevents the over-addition of the Grignard reagent (a common side reaction with esters or ketones). Subsequent acidolysis yields a pyridinyl ketone, which is then cyclized using triethyl orthoformate. The orthoformate acts as a one-carbon synthon, bridging the primary amine and the ketone to close the pyridone ring, yielding the 1,6-naphthyridin-4-one scaffold[4].
Fig 2: Scalable synthetic workflow for generating functionalized 1,6-naphthyridin-4-one libraries.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold (3-Substituted 5-Chloro-1,6-naphthyridin-4-one)
This protocol is adapted for a 10 mmol scale, providing a robust, self-validating system for library generation.
Step 1: Grignard Addition & Acidolysis
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Reaction: Dissolve 4-amino-2-chloronicotinonitrile (1.53 g, 10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise, add the desired Grignard reagent (e.g., benzylmagnesium chloride, 30.0 mmol, 3.0 equiv) over 30 minutes. Causality: Slow addition manages the exothermic formation of the imine magnesium salt and prevents localized heating that could lead to dimerization.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 2:1). The disappearance of the starting material validates the complete formation of the imine salt.
-
Acidolysis: Quench the reaction carefully with 2N HCl (aq) at 0 °C until the pH reaches ~2. Stir for 2 hours at room temperature to hydrolyze the imine to the corresponding ketone.
-
Workup: Neutralize with saturated NaHCO₃, extract with EtOAc (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the 1-(4-amino-2-chloropyridin-3-yl)-2-substituted-ethan-1-one intermediate.
Step 2: Cyclocondensation
-
Reaction: In a sealed tube, combine the ketone intermediate (5.0 mmol), triethyl orthoformate (10 mL, acting as both solvent and reagent), and 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.1 equiv).
-
Heating: Heat the mixture to 110 °C for 24 hours. Causality: DMAP acts as a nucleophilic catalyst, activating the orthoformate to facilitate the attack by the weakly nucleophilic 4-amino group of the pyridine ring, driving the formation of the pyrimidone ring.
-
Validation: Monitor by LC-MS. The target mass should reflect the loss of ethanol and water[M+H]⁺.
-
Isolation: Cool to room temperature. The product often precipitates directly from the reaction mixture. Filter the solid and wash with cold diethyl ether to afford the pure 3-substituted 5-chloro-1,6-naphthyridin-4-one scaffold[4].
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
To target RET and AXL kinases, the 5-chloro position is functionalized with specific aryl or heteroaryl groups (e.g., 1-methyl-1H-pyrazol-4-yl).
-
Setup: In a microwave-safe vial, combine the 5-chloro-1,6-naphthyridin-4-one scaffold (1.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic ester.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vial.
-
Reaction: Heat in a microwave reactor at 110 °C for 45 minutes (or conventionally at 100 °C for 12 hours).
-
Workup & Validation: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, and concentrate. Purify via preparative HPLC. Validate the final compound structure using ¹H-NMR (look for the characteristic pyrazole protons around δ 7.8-8.2 ppm) and High-Resolution Mass Spectrometry (HRMS).
References
1.[1] Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. European Journal of Medicinal Chemistry (2024).[Link] 2.[2] Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry (2024).[Link] 3.[3] Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry (2022).[Link] 4.[4] Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules / MDPI (2020).[Link]
Sources
- 1. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives [mdpi.com]
Application Note: Strategic Deployment of 1,6-Naphthyridin-4-ol Scaffolds in Neurodegenerative Drug Discovery
Executive Summary & Scientific Rationale
The 1,6-naphthyridin-4-ol core (and its tautomer, 1,6-naphthyridin-4(1H)-one) represents a "privileged scaffold" in central nervous system (CNS) medicinal chemistry. Unlike its quinoline bioisosteres, the inclusion of the nitrogen at position 6 dramatically alters the physicochemical profile, enhancing water solubility and offering a critical hydrogen-bond acceptor vector for kinase hinge binding.
In the context of neurodegenerative diseases—specifically Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Down Syndrome-related cognitive decline—this scaffold is currently being exploited to design Multi-Target Directed Ligands (MTDLs) .
Key Therapeutic Targets
-
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Overexpressed in Down Syndrome and implicated in Tau hyperphosphorylation in AD. The 1,6-naphthyridine core mimics the ATP adenine ring, acting as a Type I ATP-competitive inhibitor.
-
AChE (Acetylcholinesterase): Derivatives of this scaffold have shown nanomolar affinity for the AChE peripheral anionic site (PAS), reducing amyloid-
aggregation. -
GSK-3
: Often co-targeted with DYRK1A to prevent neurofibrillary tangle formation.
Chemical Behavior & Scaffold Construction[1]
Tautomerism: The Critical Design Consideration
Researchers must recognize that 1,6-naphthyridin-4-ol exists in equilibrium with its keto-tautomer, 1,6-naphthyridin-4(1H)-one .
-
Solid State/Solution: Predominantly exists as the 4-one (pyridone-like).
-
Binding Implications: The amide-like lactam moiety serves as a donor-acceptor motif (D-A) for hydrogen bonding. However, for most kinase inhibitor designs, the "4-ol" is a synthetic intermediate used to install an amine via a 4-chloro precursor.
Visualization: Scaffold Activation Pathway
The following diagram illustrates the standard workflow for converting the inactive "4-ol" core into a bioactive CNS penetrant.
Figure 1: Synthetic workflow transforming the 4-aminopyridine precursor into the bioactive 4-amino-1,6-naphthyridine drug candidate via the 4-ol/4-one equilibrium.
Detailed Experimental Protocols
Protocol A: Synthesis of the 1,6-Naphthyridin-4-ol Core
Rationale: This modified Gould-Jacobs reaction is the industry standard for scalability and regioselectivity.
Materials:
-
4-Aminopyridine (CAS: 504-24-5)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
-
Phosphorus oxychloride (
)
Step-by-Step Methodology:
-
Condensation: Mix 4-aminopyridine (1.0 eq) and EMME (1.1 eq) neat. Heat to 140°C for 3 hours. Ethanol is evolved; use a Dean-Stark trap if scaling >10g.
-
Isolation of Enamine: Cool the mixture. Recrystallize the resulting solid from hexane/ethanol to yield diethyl 2-((pyridin-4-ylamino)methylene)malonate.
-
Cyclization (Critical Step): Heat Dowtherm A (10 mL per gram of reactant) to a rolling boil (~250°C).
-
Addition: Rapidly add the enamine intermediate. Caution: Vigorous evolution of ethanol vapors.
-
Reaction: Maintain reflux for 45 minutes. The solution will darken.
-
Work-up: Cool to room temperature. Dilute with hexane to precipitate the 1,6-naphthyridin-4-ol (tautomerizes to 4-one). Filter and wash with acetone.
-
Checkpoint:
H NMR (DMSO- ) should show a singlet around 11.5–12.0 ppm (NH lactam) and absence of the OH signal, confirming the -one tautomer dominates in solution.
-
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)
Rationale:[1][2][3] CNS drugs must cross the BBB.[3] The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid is a high-throughput, self-validating surrogate for in vivo transport.
Materials:
-
Donor Plate: 96-well filter plate (0.45
m PVDF). -
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane.
-
Buffer: PBS (pH 7.4).
Methodology:
-
Membrane Preparation: Coat the PVDF filter of the donor plate with 4
L of Lipid Solution. Ensure no air bubbles form. -
Donor Loading: Dissolve the 1,6-naphthyridine derivative in DMSO (10 mM stock), then dilute to 50
M in PBS. Add 200 L to the donor wells. -
Acceptor Loading: Add 300
L of pure PBS to the acceptor wells. -
Sandwich & Incubate: Place the donor plate on top of the acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.
-
Calculation:
-
Target:
cm/s indicates high CNS penetration potential.
-
Protocol C: DYRK1A Kinase Inhibition Assay (ADP-Glo)
Rationale: DYRK1A is the primary target for this scaffold in Down Syndrome/AD contexts.
Methodology:
-
Enzyme Mix: Prepare 2x DYRK1A enzyme solution (0.5 ng/
L) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM , 0.1 mg/mL BSA). -
Substrate Mix: Prepare 2x ATP/Substrate mix (20
M ATP, 50 M "Woodtide" peptide substrate). -
Reaction:
-
Add 5
L compound (serial dilution in 1% DMSO). -
Add 5
L Enzyme Mix. Incubate 10 min (pre-incubation). -
Add 5
L Substrate Mix to initiate. -
Incubate 60 min at Room Temp.
-
-
Detection: Add 15
L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 L Kinase Detection Reagent (converts ADP to Luciferase signal). -
Read: Measure Luminescence. Calculate
.
Data Interpretation & SAR Guidelines
When optimizing the 1,6-naphthyridin-4-ol scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed for CNS targets:
| Position | Modification | Effect on Potency/ADME |
| C4 (OH | Substitution with aromatic amines | Critical for Activity. Forms hinge-binding interaction with kinase ATP pocket (e.g., Leu241 in DYRK1A). |
| N6 | Salt formation (HCl/Mesylate) | Solubility. The basic nitrogen allows salt formation, crucial for oral bioavailability. |
| C2 | Methyl or small alkyl groups | Metabolic Stability. Blocks oxidative metabolism by CYP enzymes. |
| C3 | Halogen or Cyano (-CN) | Selectivity. Often improves selectivity against homologous kinases (e.g., CLK1). |
Integrated Workflow Diagram
The following Graphviz diagram outlines the decision matrix for advancing a 1,6-naphthyridine candidate.
Figure 2: Integrated drug discovery workflow for 1,6-naphthyridine neurotherapeutics.
References
-
Synthesis of 1,6-Naphthyridines: Almansour, A. I., et al. (2015).[4][5] "An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines." BioMed Research International. Link
-
DYRK1A Inhibition: Schmitt, C., et al. (2014). "DYRK1A inhibitors and perspectives for the treatment of Alzheimer’s disease." Current Medicinal Chemistry. Link
-
PAMPA-BBB Protocol: Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link
-
Multi-Target Strategy: Bautista-Aguilera, O. M., et al. (2014). "Design, synthesis, and biological evaluation of novel tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids as potential anti-Alzheimer agents." Journal of Medicinal Chemistry. Link
-
Scaffold Tautomerism: Stanovnik, B., & Svete, J. (2012). "Synthesis of 1,6-Naphthyridines." Science of Synthesis. Link
Sources
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of 1,6-Naphthyridin-4-ol Scaffolds as Targeted Anti-Inflammatory Agents
Abstract & Rationale
The 1,6-naphthyridine scaffold, specifically the 4-hydroxy (or 4-oxo) tautomer, represents a privileged pharmacophore in the design of kinase inhibitors for autoimmune and inflammatory diseases. Unlike traditional quinolines, the nitrogen placement in the 1,6-naphthyridine ring offers unique hydrogen-bonding capabilities within the ATP-binding pocket of kinases such as Spleen Tyrosine Kinase (SYK) and MAPK-Activated Protein Kinase 2 (MK2) .
This application note provides a comprehensive technical guide for developing these compounds. We address the critical challenge of p38 MAPK pathway inhibition : while direct p38 inhibitors often fail due to feedback loop toxicity (e.g., loss of anti-inflammatory IL-10), targeting the downstream effector MK2 using the 1,6-naphthyridine scaffold preserves regulatory feedback while blocking pro-inflammatory cytokine production (TNF-
Chemical Synthesis: The Modified Gould-Jacobs Protocol
The most robust method for constructing the 1,6-naphthyridin-4-ol core is the Gould-Jacobs reaction. This sequence utilizes 4-aminopyridine derivatives to build the fused ring system.[1]
Retrosynthetic Strategy & Workflow
The synthesis relies on the condensation of an electron-rich amino-pyridine with an alkoxymethylene malonate, followed by high-temperature cyclization.
Figure 1: Step-wise synthesis of the 1,6-naphthyridin-4-ol core via the Gould-Jacobs reaction.
Step-by-Step Protocol
Reagents Required:
-
4-Aminopyridine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
-
Ethanol (anhydrous)
Procedure:
-
Condensation (Enamine Formation):
-
Dissolve 4-aminopyridine (10 mmol) in anhydrous ethanol (20 mL).
-
Add EMME (11 mmol) dropwise.
-
Reflux at 80-90°C for 3 hours. Monitor by TLC (formation of a less polar spot).
-
Cool to room temperature. The intermediate (diethyl (pyridin-4-ylaminomethylene)malonate) often precipitates. Filter and wash with cold hexane. If no precipitate forms, evaporate solvent to dryness.
-
-
Thermal Cyclization:
-
Heat Dowtherm A (10 mL per gram of intermediate) to 250°C in a heavy-walled flask equipped with a Dean-Stark trap (to remove ethanol generated during ring closure).
-
Critical Step: Add the enamine intermediate portion-wise to the hot solvent. Rapid addition prevents polymerization.
-
Maintain temperature at 250°C for 30–45 minutes.
-
Cool slowly to room temperature. The 1,6-naphthyridin-4-ol product typically precipitates as a beige/brown solid.
-
-
Purification:
-
Dilute the mixture with hexane to maximize precipitation.
-
Filter the solid and wash extensively with hexane (to remove Dowtherm A) and acetone.
-
Recrystallize from DMF/Ethanol if necessary.
-
Technical Note on Tautomerism: While named "4-ol", these compounds exist predominantly as the 4-one (lactam) tautomer in solution and solid state. This motif mimics the adenine ring of ATP, acting as a hydrogen bond donor/acceptor pair in the kinase hinge region.
Biological Mechanism & Screening Strategy
To validate the anti-inflammatory potential, we focus on the MK2 Pathway .[2] MK2 stabilizes mRNA of pro-inflammatory cytokines.[3][4] Inhibiting MK2 with a 1,6-naphthyridine prevents the translation of TNF-
Signaling Pathway & Intervention Point[2][5][6]
Figure 2: The MK2 signaling cascade. 1,6-Naphthyridines block MK2, preventing the phosphorylation of TTP. Unphosphorylated TTP degrades cytokine mRNA, halting inflammation.
Biochemical Assay: MK2 Kinase Activity (TR-FRET)
Objective: Determine the IC
Protocol:
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. -
Enzyme Mix: Dilute human recombinant MK2 (active) to 1 nM in assay buffer.
-
Substrate Mix: Biotinylated-HSP27 peptide (substrate) at 200 nM + ATP (at
, typically 10-50 µM). -
Reaction:
-
Add 5 µL of compound (in 10% DMSO) to a 384-well plate.
-
Add 10 µL Enzyme Mix. Incubate 10 min.
-
Add 10 µL Substrate Mix to start reaction.
-
Incubate 60 min at RT.
-
-
Detection: Add Eu-labeled anti-phospho-HSP27 antibody and APC-labeled Streptavidin. Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).
Cellular Assay: TNF- Release in THP-1 Cells
Objective: Confirm cell permeability and functional efficacy.
Protocol:
-
Cell Culture: Differentiate THP-1 monocytes (ATCC) with PMA (100 ng/mL) for 24h if macrophage-like phenotype is desired, or use suspended monocytes.
-
Treatment:
-
Plate cells at
cells/well in 96-well plates. -
Pre-treat with 1,6-naphthyridine compounds (serial dilution) for 1 hour.
-
-
Induction: Stimulate with LPS (Lipopolysaccharide, E. coli O111:B4) at 1 µg/mL for 4 hours.
-
Analysis:
-
Collect supernatant.
-
Quantify TNF-
using a commercial Sandwich ELISA kit. -
Control: Use Rolipram (PDE4 inhibitor) or PF-3644022 (MK2 reference) as positive controls.
-
Structure-Activity Relationship (SAR) Guide
When optimizing the 1,6-naphthyridin-4-ol scaffold, the following substitution patterns dictate potency and selectivity.
| Position | Modification Strategy | Impact on Activity |
| N1 (Ring Nitrogen) | Alkylation (Methyl/Ethyl) | Detrimental. The N1-H is often required for H-bonding or tautomeric stability. |
| C3 Position | Carboxamide / Aryl groups | Critical. A carboxamide or aromatic ring here often accesses the hydrophobic back-pocket of the kinase. |
| C4 Position | -OH vs -Cl vs -NH | The 4-OH (4-oxo) is preferred for donor/acceptor motifs. Converting to 4-Cl allows nucleophilic displacement to add solubilizing amines. |
| C7 Position | Aryl / Heteroaryl groups | Selectivity Driver. Bulky groups here (e.g., substituted phenyl) interact with the solvent-exposed region, improving selectivity over other kinases. |
References
-
Vertex Pharmaceuticals. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK).[1][5] Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Bristol Myers Squibb. (2022). CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production. Arthritis Research & Therapy. Link
-
Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7] Link
-
Srivastava, S. K., et al. (2007).[6] Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.[1][6] Link
-
Frontiers in Immunology. (2022). Targeted degradation of MK2 is insufficient to block inflammatory cytokine production...Link
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-99677, a Novel, Selective, Oral MK2 Inhibitor, Sustainably Reduces Pro-inflammatory Cytokine Production and Ameliorates Inflammation in the Mannan-Induced Murine Model of Psoriasis and Psoriatic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]
Use of 1,6-Naphthyridin-4-OL as a scaffold for developing MET kinase inhibitors
[1]
Abstract
The 1,6-naphthyridin-4-ol (tautomerically 1,6-naphthyridin-4(1H)-one ) scaffold represents a privileged core in the design of Type I and Type II inhibitors for the Hepatocyte Growth Factor Receptor (c-Met/HGFR). Its structural homology to quinoline allows it to function as a bioisostere, improving aqueous solubility and modifying pharmacokinetic profiles while maintaining critical hinge-binding interactions. This application note provides a comprehensive technical guide for the synthesis of this scaffold, the rational design of substituents based on Structure-Activity Relationships (SAR), and validated protocols for biochemical and cellular evaluation.
Introduction: The c-Met Challenge & Scaffold Rationale
Dysregulation of the c-Met receptor tyrosine kinase—via overexpression, gene amplification, or mutation (e.g., exon 14 skipping)—is a primary driver in gastric, lung, and hepatocellular carcinomas. While first-generation inhibitors (e.g., Crizotinib) targeted the ATP pocket, resistance mutations and toxicity have necessitated the development of novel scaffolds.
Why 1,6-Naphthyridin-4-ol?
The 1,6-naphthyridin-4-ol core offers distinct advantages over the traditional quinoline scaffold found in early c-Met inhibitors:
-
Tautomeric Hinge Binding: In solution and the binding pocket, the molecule predominantly exists as the 4-one tautomer. This provides a hydrogen bond acceptor (C=O) and a donor (N-H), mimicking the adenine ring of ATP.
-
Solubility: The additional nitrogen at position 6 lowers the LogP compared to quinolines, enhancing oral bioavailability.
-
Vector Availability: Positions 3 and 7 are synthetically accessible for introducing "cap" groups that extend into the solvent front or the hydrophobic back-pocket, essential for Type II inhibition.
Chemical Biology & SAR Strategy
The design of 1,6-naphthyridine inhibitors relies on precise functionalization. The core binds to the hinge region (residues Pro1158–Met1160 in c-Met), while substituents dictate selectivity and potency.
SAR Logic[2]
-
Position 1 (N-H): Critical H-bond donor to the backbone carbonyl of Pro1158 . Alkylation here usually abolishes activity unless the group is small or designed to reach a specific pocket.
-
Position 4 (C=O): H-bond acceptor from the backbone amide of Met1160 .
-
Position 3: The "exit vector." Aryl or heteroaryl groups here (often linked via ether or amide) extend into the solvent channel or interact with the activation loop.
-
Position 7: Modification here can target the hydrophobic back-pocket (gatekeeper residues), often determining Type I vs. Type II character.
Pathway Visualization
The following diagram illustrates the c-Met signaling cascade and the specific intervention point of 1,6-naphthyridine inhibitors.
Caption: c-Met signaling cascade showing the point of ATP-competitive inhibition by the 1,6-naphthyridine scaffold.[1][2]
Protocol 1: Synthesis of the 1,6-Naphthyridin-4-one Core
The most robust method for constructing this scaffold is the Gould-Jacobs reaction , adapted for aminopyridines. This route is scalable and allows for late-stage diversification.
Materials
-
Starting Material: 4-Amino-3-chloropyridine (or 4-aminopyridine).
-
Reagent: Diethyl ethoxymethylenemalonate (DEEM).[3]
-
Solvent: Dowtherm A (Diphenyl ether/biphenyl mixture) for high-temperature cyclization.
-
Equipment: Microwave reactor (optional) or high-temp reflux setup.
Step-by-Step Methodology
-
Condensation (Enamine Formation):
-
Mix 1.0 eq of 4-amino-3-chloropyridine with 1.1 eq of DEEM.
-
Heat neat (no solvent) or in ethanol at 120°C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS for the disappearance of the amine. The product is the diethyl N-(3-chloropyridin-4-yl)aminomethylenemalonate.
-
Yield: Typically >85%.
-
-
Cyclization (Gould-Jacobs):
-
Dissolve the intermediate in Dowtherm A (concentration ~0.2 M).
-
Heat to 250°C for 30–60 minutes.
-
Mechanism:[3][4] Thermal electrocyclic ring closure followed by elimination of ethanol.
-
Cool the mixture to room temperature. The product often precipitates.
-
Add hexane/diethyl ether to facilitate precipitation. Filter and wash with ether.
-
Product: Ethyl 8-chloro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate.
-
-
Hydrolysis & Decarboxylation (Optional):
-
To remove the C3-ester: Reflux in 10% NaOH (aq) for 2 hours (Saponification).
-
Acidify to precipitate the carboxylic acid.
-
Decarboxylate by heating in diphenyl ether or quinoline at 200°C+ with Cu powder catalyst.
-
Final Core: 8-chloro-1,6-naphthyridin-4(1H)-one.
-
-
Functionalization (C3/C8):
-
C8 (via Chlorine): Suzuki coupling or Buchwald-Hartwig amination to introduce aryl/heteroaryl groups.
-
C3 (via Halogenation): Brominate (NBS/DMF) the decarboxylated core to install a handle for further coupling.
-
Caption: Synthetic route for the 1,6-naphthyridin-4-one scaffold via the Gould-Jacobs reaction.[4]
Protocol 2: Biochemical IC50 Determination (HTRF)
To validate the synthesized compounds, a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay is recommended due to its low false-positive rate and high sensitivity.
Assay Principle
The assay measures the phosphorylation of a biotinylated polypeptide substrate by recombinant c-Met kinase.
-
Donor: Europium-cryptate labeled anti-phosphotyrosine antibody (PT66).
-
Acceptor: Streptavidin-XL665.
-
Signal: Phosphorylation brings the Donor and Acceptor into proximity, generating FRET (measured at 665 nm).
Reagents
-
Enzyme: Recombinant human c-Met (cytoplasmic domain).
-
Substrate: Biotin-poly(Glu,Tyr) 4:1.
-
ATP: Ultrapure ATP (Km app for c-Met is ~10 µM; use this concentration for IC50).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Procedure
-
Compound Prep: Prepare 3-fold serial dilutions of the 1,6-naphthyridine inhibitor in 100% DMSO (Top concentration 10 mM). Dilute 1:50 into assay buffer (4% DMSO final).
-
Enzyme Mix: Dilute c-Met enzyme to 0.1–0.5 ng/µL in buffer.
-
Reaction Assembly (384-well plate):
-
Add 4 µL of Compound solution.
-
Add 2 µL of Enzyme solution.
-
Incubate 10 mins at RT (to allow inhibitor binding).
-
Add 4 µL of Substrate/ATP mix (Start reaction).
-
-
Incubation: Incubate for 60 minutes at Room Temperature.
-
Detection: Add 10 µL of Detection Mix (Eu-antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Protocol 3: Cellular Phosphorylation Assay (Mechanistic Validation)
Biochemical potency must be translated to cellular activity. This protocol measures the inhibition of HGF-induced Autophosphorylation of c-Met in MKN45 (gastric cancer, constitutive Met activation) or A549 (lung cancer, HGF-dependent) cells.
Materials
-
Cell Line: MKN45 (ATCC).
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Detection: Human Phospho-Kinase Array or Phospho-MET (Y1234/Y1235) Sandwich ELISA (R&D Systems DuoSet).
Procedure
-
Seeding: Plate MKN45 cells at 20,000 cells/well in a 96-well plate in RPMI-1640 + 10% FBS. Incubate overnight.
-
Starvation: Wash cells with PBS and replace with serum-free medium for 2 hours (reduces basal noise).
-
Treatment:
-
Add serial dilutions of the inhibitor.
-
Incubate for 1 hour at 37°C.
-
(Optional for A549): Stimulate with 50 ng/mL HGF for 15 minutes. MKN45 does not require HGF due to amplification.
-
-
Lysis:
-
Remove medium, wash with ice-cold PBS.
-
Add 100 µL ice-cold Lysis Buffer. Agitate for 20 mins at 4°C.
-
-
ELISA Quantification:
-
Transfer 50 µL lysate to the ELISA plate coated with anti-total-MET capture antibody.
-
Incubate 2 hours. Wash.
-
Add HRP-conjugated anti-phospho-MET (Y1234/1235) detection antibody.
-
Develop with TMB substrate and stop with H2SO4.
-
-
Data Interpretation:
-
Normalize OD450 values to the DMSO control (100% activity).
-
Calculate Cellular IC50. Potent 1,6-naphthyridines typically show IC50 < 50 nM in this assay.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete condensation or temp too low. | Ensure temperature reaches 250°C. Use Dowtherm A. Verify intermediate formation by LCMS before heating. |
| High Biochemical IC50 | Compound aggregation or poor solubility. | Add 0.01% Triton X-100 to assay buffer. Verify solubility in DMSO stocks. |
| No Cellular Activity | Poor permeability or efflux. | Check LogP (Target 2–4). The 1,6-naphthyridine core is polar; ensure lipophilic substituents (e.g., fluoro-phenyl) are present at C3. |
| Inconsistent ELISA Data | Phosphatase activity in lysate. | Keep lysates on ice at all times. Use fresh phosphatase inhibitors (Vanadate/Fluoride). |
References
-
Discovery of 1,6-naphthyridinone-based MET kinase inhibitors. European Journal of Medicinal Chemistry, 2020.[5]
-
Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. European Journal of Medicinal Chemistry, 2020.[5]
-
Discovery of AMG 337, a Potent and Selective Inhibitor of MET. Journal of Medicinal Chemistry, 2016.
-
Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis (Adapted for 1,6-isomer). BenchChem Application Notes.
-
HTRF Human Phospho-MET (Thr1234/1235) Detection Kit Protocol. Revvity.
-
Human HGFR/c-MET DuoSet ELISA. R&D Systems.
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1,6-Naphthyridin-4-ol Derivatives as Next-Generation VEGFR-2 Inhibitors
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) remains a pivotal target in anti-angiogenic cancer therapy.[1][2] While first-generation inhibitors (e.g., Sorafenib, Sunitinib) have validated this pathway, resistance and off-target toxicity necessitate novel scaffolds. This guide details the application of 1,6-naphthyridin-4-ol derivatives—a privileged "scaffold-hopping" chemotype—as potent Type II VEGFR-2 inhibitors. We provide a validated workflow covering chemical synthesis, enzymatic profiling, and cellular validation, emphasizing the structural advantages of the naphthyridine core in stabilizing the DFG-out kinase conformation.
Scientific Rationale & Mechanism of Action
The Scaffold Advantage
The 1,6-naphthyridine scaffold serves as a bioisostere for the quinoline core found in many kinase inhibitors. The nitrogen at position 1 (N-1) and the hydroxyl/keto group at position 4 (C-4) provide unique hydrogen-bonding vectors that enhance solubility and selectivity compared to their carbocyclic counterparts.
Binding Mode (Type II Inhibition)
1,6-Naphthyridin-4-ol derivatives typically function as Type II inhibitors . They bind to the inactive conformation of VEGFR-2 where the activation loop (DFG motif) is flipped out ("DFG-out").
-
Hinge Region (Cys919): The N-1 nitrogen or C-3 substituents form H-bonds with the kinase hinge.
-
Allosteric Pocket: A urea or amide linker at C-7 or C-4 extends into the hydrophobic back pocket, interacting with the conserved Glu885 (αC-helix) and Asp1046 (DFG motif).
-
Gatekeeper (Val916): The scaffold core makes hydrophobic contact with the gatekeeper residue, controlling selectivity.
Caption: Interaction map of 1,6-naphthyridin-4-ol derivatives within the VEGFR-2 DFG-out pocket.
Chemical Synthesis Protocol
Objective: Synthesize a representative 1,6-naphthyridin-4-ol core and functionalize it for kinase inhibition. Safety Note: All reactions involving POCl3 and high temperatures must be performed in a fume hood with appropriate PPE.
Phase A: Construction of the 1,6-Naphthyridin-4-ol Core
This protocol utilizes a condensation-cyclization approach, optimal for scalability.
-
Starting Material: 4-Aminonicotinic acid (1.0 eq).
-
Reagents: Ethyl orthoformate (or equivalent electrophile), Dowtherm A (high-boiling solvent).
-
Procedure:
-
Mix 4-aminonicotinic acid with excess ethyl orthoformate.
-
Heat the mixture to reflux (approx. 140°C) for 4 hours to form the intermediate ethyl 4-aminonicotinate.
-
Cyclization: Transfer the intermediate into boiling Dowtherm A (250°C). Maintain temperature for 30-45 minutes. The high temperature drives the intramolecular cyclization.
-
Isolation: Cool to room temperature. Dilute with hexane to precipitate the product. Filter and wash with diethyl ether.
-
Yield: Expect ~60-70% of 1,6-naphthyridin-4-ol (tautomer: 1,6-naphthyridin-4(1H)-one).
-
Phase B: Functionalization (The "Switch" to Inhibitor)
To create a potent inhibitor, the 4-hydroxyl group is often converted to a leaving group (Cl) to allow nucleophilic aromatic substitution (
-
Chlorination:
-
Suspend 1,6-naphthyridin-4-ol (1.0 eq) in
(excess). -
Reflux for 2 hours until the solution becomes clear.
-
Evaporate excess
under reduced pressure. Neutralize with saturated and extract with dichloromethane (DCM). -
Product: 4-Chloro-1,6-naphthyridine.
-
-
Coupling (
):-
Dissolve 4-chloro-1,6-naphthyridine (1.0 eq) in isopropanol or ethoxyethanol.
-
Add the specific aniline tail (e.g., 4-fluoro-3-(3-phenylureido)aniline) (1.1 eq).
-
Add catalytic HCl (drops).
-
Reflux for 6-12 hours.
-
Purification: Cool, filter the precipitate, and recrystallize from ethanol/water.
-
Caption: Synthetic route from precursor to active 1,6-naphthyridine inhibitor.
Biological Evaluation Protocols
In Vitro VEGFR-2 Kinase Assay (FRET-Based)
Purpose: Determine the
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain (cytoplasmic).
-
FRET peptide substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).
-
ATP (at
, typically 10-50 µM). -
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Protocol:
-
Preparation: Prepare 3x serial dilutions of test compounds in 100% DMSO (Final assay DMSO concentration < 1%).
-
Enzyme Mix: Dilute VEGFR-2 enzyme in Assay Buffer to 2x final concentration (approx. 0.1-0.5 ng/µL).
-
Substrate Mix: Prepare ATP/Peptide mix in Assay Buffer.
-
Reaction:
-
Add 2.5 µL Compound.
-
Add 5 µL Enzyme Mix. Incubate 10 min at RT (allows Type II slow-binding).
-
Add 2.5 µL Substrate/ATP Mix to initiate.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Development: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).
-
Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve.
HUVEC Proliferation Assay (Cellular Potency)
Purpose: Validate that kinase inhibition translates to anti-angiogenic activity in endothelial cells.
Materials:
-
EGM-2 Growth Medium.
-
Recombinant Human VEGF-A (165 isoform).
-
Cell Viability Reagent (e.g., CCK-8 or Resazurin).
Protocol:
-
Seeding: Seed HUVECs at 3,000–5,000 cells/well in 96-well plates in EGM-2. Allow attachment overnight.
-
Starvation: Replace medium with basal medium (0.5% FBS, no growth factors) for 6–12 hours to synchronize cells.
-
Treatment:
-
Add test compounds (serial dilution).
-
Immediately add VEGF-A (final conc. 50 ng/mL) to stimulate proliferation.
-
Include "No VEGF" control and "Vehicle" control.
-
-
Incubation: Incubate for 72 hours at 37°C, 5%
. -
Readout: Add CCK-8 reagent (10 µL/well). Incubate 2-4 hours. Measure Absorbance at 450 nm.
Data Analysis & Interpretation
Representative Data
The following table illustrates expected potency ranges for optimized 1,6-naphthyridine derivatives compared to standard inhibitors.
| Compound ID | R-Group (C-7/C-3) | VEGFR-2 IC50 (nM) | HUVEC IC50 (nM) | Selectivity (vs FGFR1) |
| Naph-01 | Phenyl-urea | 12 ± 3 | 45 ± 5 | > 50x |
| Naph-02 | Fluorophenyl-urea | 4.5 ± 1.2 | 15 ± 4 | > 100x |
| Sorafenib | (Reference) | 90 | 200 | ~ 10x |
| Sunitinib | (Reference) | 10 | 40 | Low |
Critical Quality Attributes (CQA)
-
Potency: Successful candidates should exhibit enzymatic
nM. -
Cellular Shift: The ratio of Cellular
/ Enzymatic should be < 10. A high ratio indicates poor permeability or efflux issues. -
Solubility: 1,6-naphthyridines generally show improved aqueous solubility over quinazolines due to the extra nitrogen, aiding formulation.
References
-
Thompson, A. M., et al. (2005).[2][5] Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases.[4] Journal of Medicinal Chemistry. Link
-
Wang, J. F., et al. (2020).[2][5] Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters. Link
-
Modi, S. J., & Kulkarni, V. M. (2020).[5] Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. Link
-
BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. Link
-
BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit Protocol. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 4. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Application Note: 1,6-Naphthyridin-4-OL Scaffolds in the Development of FGFR4 Inhibitors for Colorectal Cancer
Document Type: Technical Application Note & Preclinical Protocol Guide Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals
Executive Summary & Mechanistic Rationale
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver and a mediator of chemoresistance in colorectal cancer (CRC). Overexpression of FGFR4 in metastatic CRC is closely linked to the maintenance of cancer stem cell (CSC) populations, epithelial-mesenchymal transition (EMT), and resistance to standard therapies such as 5-fluorouracil, oxaliplatin, and anti-EGFR agents[1],[2].
While first-generation pan-FGFR inhibitors suffer from dose-limiting toxicities (e.g., hyperphosphatemia) due to FGFR1-3 inhibition, selectively targeting FGFR4 circumvents these issues. The 1,6-naphthyridin-4-ol (and its tautomeric equivalent, 1,6-naphthyridin-2(1H)-one) scaffold has been identified as a highly potent and selective pharmacophore for FGFR4[3]. By exploiting a unique structural feature of FGFR4—the presence of a specific cysteine residue (Cys552) in the hinge region—derivatives of this scaffold (such as Compound 19g) can form an irreversible covalent bond, completely shutting down the FGF19/FGFR4 signaling axis[4].
This application note provides a comprehensive guide to the preclinical evaluation of 1,6-naphthyridine-based FGFR4 inhibitors, detailing the causality behind assay design and providing self-validating protocols for biochemical and cellular validation.
Signaling Pathway & Target Engagement
In CRC, the aberrant activation of FGFR4 by its ligands (FGF19/FGF18) triggers downstream cascades, predominantly the MAPK/ERK, PI3K/AKT, and STAT3 pathways. This signaling network promotes tumor proliferation and survival. Covalent binding of 1,6-naphthyridine derivatives to Cys552 sterically blocks the ATP-binding pocket, preventing receptor autophosphorylation and downstream signal transduction.
Caption: FGF19-FGFR4 signaling in CRC and targeted covalent inhibition at Cys552 by 1,6-naphthyridines.
Quantitative Preclinical Data Summary
To establish a baseline for evaluating novel 1,6-naphthyridine derivatives, researchers must benchmark against known selective FGFR4 inhibitors (e.g., BLU-554/Fisogatinib). The table below summarizes representative profiling data for the optimized 1,6-naphthyridine-2-one derivative, Compound 19g, demonstrating its high selectivity index and potent anti-CRC activity[4].
| Compound | FGFR4 IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity Fold (FGFR1/4) | HCT116 GI₅₀ (μM) | Target Residue |
| Compound 19g | 1.2 ± 0.3 | > 1000 | > 800x | 0.45 ± 0.08 | Cys552 (Covalent) |
| BLU-554 (Control) | 2.5 ± 0.5 | > 1000 | > 400x | 0.80 ± 0.12 | Cys552 (Covalent) |
| Pan-FGFR Inhibitor | 3.1 ± 0.4 | 2.8 ± 0.3 | ~ 1x | 1.20 ± 0.25 | Reversible (ATP comp) |
Experimental Workflow & Methodologies
The following protocols represent a self-validating system. Each step includes internal controls and mechanistic reasoning to ensure data integrity during the drug development pipeline.
Caption: Sequential preclinical screening workflow for validating FGFR4 inhibitors in CRC.
Protocol 1: In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo)
Purpose: To quantify the IC₅₀ of 1,6-naphthyridine derivatives against recombinant wild-type FGFR4 and assess covalent binding kinetics.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the hydrophobic naphthyridine compounds to the plastic microplate walls.
-
Enzyme/Inhibitor Pre-incubation: Add 2.5 ng of recombinant human FGFR4 kinase domain to a 384-well plate. Add serial dilutions of the inhibitor (e.g., 0.1 nM to 10 μM). Incubate for 60 minutes at room temperature. Causality: Because 1,6-naphthyridines act as covalent inhibitors, a prolonged pre-incubation step is mandatory to allow the time-dependent formation of the irreversible bond with Cys552.
-
Reaction Initiation: Add 10 μM ATP and 0.2 μg/μL Poly(Glu,Tyr) substrate to initiate the reaction. Causality: Using an ATP concentration near the
ensures the assay is highly sensitive to compounds competing for the ATP-binding pocket before covalent bond formation. -
Detection: After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Readout: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Read on a microplate luminometer.
-
Validation: Include a no-enzyme control (background) and a DMSO vehicle control (100% activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement & Proliferation Assay
Purpose: To evaluate the anti-proliferative effects of the inhibitor on FGFR4-dependent CRC cell lines (e.g., HCT116).
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. Causality: This specific seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing viability data.
-
Compound Treatment: Treat cells with a 9-point concentration gradient of the 1,6-naphthyridine derivative (0.001 μM to 10 μM). Include a DMSO control (final concentration 0.1%).
-
Incubation: Incubate for 72 hours.
-
Viability Measurement: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.
-
Readout: Measure absorbance at 450 nm. The reduction of the tetrazolium salt (WST-8) by cellular dehydrogenases is directly proportional to the number of living cells.
Protocol 3: Downstream Signaling Analysis (Western Blotting)
Purpose: To confirm that the phenotypic cytotoxicity is mechanistically driven by the suppression of the FGF19/FGFR4 axis.
Step-by-Step Methodology:
-
Cell Treatment: Culture HCT116 cells in 6-well plates to 70% confluence. Serum-starve for 12 hours, then pretreat with the inhibitor for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human FGF19 for 15 minutes. Causality: Exogenous FGF19 synchronizes receptor activation, maximizing the signal-to-noise ratio for detecting phosphorylated FGFR4 (p-FGFR4).
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are critical to prevent the rapid dephosphorylation of transiently active targets like p-ERK and p-AKT during extraction.
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-FGFR4 (Tyr754), total FGFR4, p-ERK1/2, total ERK, p-AKT (Ser473), and GAPDH (loading control).
-
Validation: A successful assay will show dose-dependent abrogation of p-FGFR4, p-ERK, and p-AKT in the inhibitor-treated groups compared to the FGF19-stimulated DMSO control, confirming on-target intracellular engagement[4].
Conclusion
The 1,6-naphthyridin-4-ol/2-one scaffold represents a major breakthrough in the targeted therapy of colorectal cancer. By covalently modifying Cys552, these derivatives achieve exquisite selectivity over other FGFR isoforms, effectively silencing the oncogenic FGF19/FGFR4 signaling axis while minimizing off-target toxicities. Utilizing the rigorous, self-validating protocols outlined in this guide ensures robust preclinical data generation, accelerating the translation of these novel inhibitors into clinical candidates for metastatic CRC.
References
-
Targeting Colorectal Cancer Stem Cells Through Inhibition of the Fibroblast Growth Factor Receptor 4 Pathway with a Novel Antibody MDPI, 2026. URL: [Link][1]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma Journal of Medicinal Chemistry - ACS Publications, 2022. URL:[Link][3]
-
Inhibition of FGFR4 increases oxaliplatin and 5-fluorouracil sensitivity in Kras wild-type and mutant colorectal cancer cells. Hamad Bin Khalifa University, 2017. URL: [Link][2]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer PubMed (Eur J Med Chem), 2023. URL:[Link][4]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 1,6-Naphthyridin-4-ol
Ticket ID: #16N-OPT-4OL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Optimization of Gould-Jacobs Protocol for 1,6-Naphthyridin-4-ol
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely encountering yield bottlenecks in the synthesis of 1,6-naphthyridin-4-ol (often existing as its tautomer, 1,6-naphthyridin-4(1H)-one ).
The industry-standard route is the Gould-Jacobs reaction utilizing 4-aminopyridine . While theoretically straightforward, this pathway is notorious for "tarring" (polymerization) during the thermal cyclization step and solubility challenges during purification.
Key Structural Insight: Unlike 3-aminopyridine, which yields isomeric mixtures (1,5- and 1,7-naphthyridines), 4-aminopyridine is symmetric regarding its ortho positions (C3/C5). Therefore, regioselectivity is not a variable ; yield loss is almost exclusively due to thermal decomposition or inefficient isolation.
The Reaction Pathway (Mechanism)
The following diagram outlines the critical intermediates. Note that the "4-ol" target usually requires a decarboxylation step if you are starting from malonate esters.
Caption: Step-wise progression from 4-aminopyridine to 1,6-naphthyridin-4-ol via the Gould-Jacobs pathway.
The Validated Protocol (High-Yield Workflow)
Do not deviate from the stoichiometry or temperature controls below without specific justification.
Step 1: Condensation (Enamine Formation)[1]
-
Reagents: 4-Aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Ethanol (anhydrous) or Neat (solvent-free).
-
Procedure:
-
Mix reagents. If using ethanol, reflux for 2–4 hours. If neat, heat to 110°C for 1 hour.
-
Critical Checkpoint: Monitor by TLC. The starting amine is polar; the enamine is less polar.
-
Isolation: Cool to room temperature. The enamine usually precipitates as a solid. Filter and wash with cold hexane/ether.
-
Yield Target: >85%.
-
Step 2: Thermal Cyclization (The Bottleneck)
-
Reagents: Enamine intermediate.
-
Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether).
-
Procedure:
-
Heat Dowtherm A (10–20 volumes relative to mass of enamine) to 250°C (reflux).
-
Technique: Add the solid enamine portion-wise or as a hot solution to the boiling solvent. Do not mix cold and heat up together; this favors polymerization.
-
Maintain reflux for 30–45 minutes. Longer times increase tar formation.
-
Isolation: Cool to ~50°C. Dilute with a non-polar solvent (Hexane or Ligroin) to precipitate the ester. Filter the solid.[1]
-
Step 3: Hydrolysis & Decarboxylation
-
Hydrolysis: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to pH 3–4 to precipitate the carboxylic acid.
-
Decarboxylation:
-
Suspend the dry carboxylic acid in Quinoline or Diphenyl ether .
-
Add catalytic Copper powder (optional but recommended).
-
Heat to 220–240°C until CO₂ evolution ceases.
-
Workup: Cool, dilute with ether, and filter. If using quinoline, steam distillation may be required to remove the solvent.
-
Troubleshooting & FAQs
Below are the specific solutions to the most common failure modes reported by our users.
Issue 1: "My reaction mixture turned into a black tar during cyclization."
Diagnosis: Uncontrolled oxidation or polymerization. Root Cause:
-
Heating Ramp: Heating the enamine from room temperature to 250°C allows side reactions to compete with cyclization.
-
Oxygen: The high electron density of the naphthyridine ring makes it susceptible to oxidation at 250°C.
Corrective Action:
-
The "Drop-in" Method: Pre-heat the Dowtherm A to a rolling boil (257°C) before adding the enamine. The cyclization must be instantaneous (kinetic control).
-
Inert Atmosphere: You must run the cyclization under a vigorous Nitrogen or Argon flow.
-
Dilution: Ensure high dilution (at least 20 mL solvent per 1 g reactant) to prevent intermolecular polymerization.
Issue 2: "I cannot isolate the product from Dowtherm A."
Diagnosis: Solubility mismatch. Root Cause: Dowtherm A is oily and high-boiling. The product is likely soluble in hot Dowtherm but precipitates upon cooling, trapping solvent in the crystal lattice.
Corrective Action:
-
Precipitation: After cooling to room temperature, add a 4-fold excess of Hexane or Petroleum Ether . This makes the Dowtherm A stay in the mother liquor while the polar naphthyridine ester precipitates.
-
Washing: Wash the filter cake copiously with hot hexane to remove residual diphenyl ether smell.
Issue 3: "The NMR shows a mixture of forms. Is my product pure?"
Diagnosis: Tautomerism (Not an impurity). Explanation: 1,6-Naphthyridin-4-ol exists in equilibrium with 1,6-naphthyridin-4(1H)-one.
-
In DMSO-d6: You will likely see the NH proton (broad singlet >11 ppm) and a carbonyl-like carbon signal, indicating the pyridone form predominates.
-
Validation: Do not attempt to purify "out" the other form; they are the same compound.
Issue 4: "Low yield during the decarboxylation step."
Diagnosis: Incomplete reaction or sublimation loss.[1] Corrective Action:
-
Catalyst: Use Copper bronze (5 mol%) to lower the activation energy of decarboxylation.
-
Solvent: Switch to Quinoline (bp 237°C). The basic nature of quinoline can assist the mechanism.
-
Trap: If doing neat thermal decarboxylation, the product might sublime. Use a cold finger condenser to collect the sublimed 4-ol directly.
Advanced Optimization: Microwave Synthesis
For researchers with access to a microwave reactor (e.g., Biotage/CEM), we recommend the following protocol to bypass the "tar" issues of conventional heating.
| Parameter | Conventional | Microwave Optimized | Benefit |
| Temperature | 250°C (Oil Bath) | 280°C (Internal IR) | Faster kinetics outcompete polymerization. |
| Time | 45–60 mins | 5–10 mins | Reduced thermal degradation. |
| Solvent | Dowtherm A | Diphenyl ether (min volume) | Easier workup; less solvent waste. |
| Yield | 40–60% | 75–85% | Significant yield improvement. |
Microwave Protocol:
-
Place Enamine (500 mg) and Diphenyl ether (2 mL) in a high-pressure microwave vial.
-
Add a stir bar and cap under Argon.
-
Heat to 280°C for 5 minutes (High Absorption setting).
-
Cool rapidly (compressed air). Precipitate with hexane.[2][1]
Diagnostic Logic Tree
Use this flow to determine your next experimental move.
Caption: Diagnostic flowchart for isolating yield loss in 1,6-naphthyridine synthesis.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[3] (Foundational Gould-Jacobs Protocol).
-
López-Alvarado, P., et al. (2021).[4] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules (MDPI). (Comprehensive review on 1,6-naphthyridine synthesis and tautomerism).
-
BenchChem Technical Protocols. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. (General troubleshooting for thermal cyclization).
-
Biotage Application Notes. (2011). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (Microwave optimization data).
-
Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry.[2][3][4][5][6][7][8] IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry.[9] (Chemical properties and reactivity of naphthyridines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of 1,6-Naphthyridin-4-ol
Introduction: The "Hidden" Chemistry of Insolubility
If you are struggling to dissolve 1,6-Naphthyridin-4-ol in aqueous media, you are likely fighting against its thermodynamic preference for the keto-tautomer . While the name "4-ol" suggests a phenol-like hydroxy group, in aqueous solution and solid state, this molecule exists predominantly as 1,6-naphthyridin-4(1H)-one .
This tautomeric shift creates a rigid amide-like backbone with strong intermolecular hydrogen donor/acceptor motifs (N-H···O=C), leading to high crystal lattice energy and poor water solubility at neutral pH. This guide provides a mechanistic breakdown and validated protocols to overcome this barrier.
Part 1: Diagnostic & Mechanistic Insight
Q1: Why does my compound precipitate in neutral buffer (pH 7.4)?
A: At pH 7.4, the molecule is in its neutral, uncharged state.
-
Tautomerism: The dominant "one" form (lactam) creates stable dimers or stacks in the solid state, resisting solvation by water.
-
Ionization: The molecule has two nitrogen atoms.
-
N1 (Amide-like): Non-basic due to resonance with the carbonyl.
-
N6 (Pyridine-like): The basic center. Its pKa is approximately 3.8 – 4.2 .
-
-
Conclusion: At pH 7.4, the basic N6 is unprotonated (
). The neutral molecule lacks the charge repulsion necessary to break its crystal lattice in water.
Q2: Which solvent system should I use for stock solutions?
A: Avoid pure water or ethanol for high-concentration stocks. Use Polar Aprotic solvents or acidic aqueous buffers.
| Solvent Class | Recommended Solvent | Solubility Rating | Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Best for stock solutions (100 mM). |
| Polar Aprotic | DMF | High | Good alternative, but harder to remove. |
| Acidic Aqueous | 0.1 M HCl | Moderate/High | Protonates N6, forming a soluble cation. |
| Alcohol | Ethanol/Methanol | Low/Moderate | Poor solubility for the "one" tautomer form. |
| Neutral Aqueous | PBS (pH 7.4) | Very Low (<1 mg/mL) | Likely to precipitate. |
Part 2: Troubleshooting Protocols
Protocol A: pH-Dependent Solubilization (The "Switch" Method)
Use this method if your assay tolerates acidic pH.
The Logic: By lowering the pH below the pKa of the N6 nitrogen (pH < 3), you force protonation. The resulting cationic species (
Step-by-Step:
-
Preparation: Weigh 5 mg of 1,6-Naphthyridin-4-ol.
-
Acidification: Add 900 µL of water. The solid will likely remain suspended.
-
Titration: Add 1.0 M HCl dropwise while vortexing.
-
Endpoint: Monitor dissolution. Once clear, measure pH. It should be between pH 1.5 – 2.5.
-
Back-Calculation: If you must raise the pH back to 7.4 for an assay, dilute this acidic stock into a high-capacity buffer (e.g., 100 mM HEPES) rapidly to prevent immediate crystallization, though precipitation may occur over time.
Protocol B: Salt Screening (Permanent Solubilization)
Use this to create a solid form that dissolves instantly in water.
The Logic: Pre-forming a salt disrupts the intermolecular H-bond network of the free base. Mesylate (methanesulfonate) salts often yield higher solubility than hydrochlorides for naphthyridines due to the larger counter-ion disrupting packing.
-
Dissolution: Dissolve 100 mg of free base in a minimum amount of hot ethanol or acetone.
-
Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (or HCl in ether).
-
Crystallization: Cool slowly to 4°C. If no precipitate forms, add diethyl ether as an anti-solvent.
-
Validation: Filter, dry, and test the solubility of the new solid in water.
Part 3: Advanced Formulation (Cosolvents & Complexation)
Q3: My assay cannot tolerate acid. What now?
A: Use Cyclodextrin Complexation or a Cosolvent System .
Option 1: HP-β-Cyclodextrin (HP-β-CD)
Cyclodextrins encapsulate the hydrophobic naphthyridine core, shielding it from water while the CD's outer hydroxyls interact with the solvent.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in PBS or water.
-
Add excess 1,6-Naphthyridin-4-ol to the solution.
-
Shake/Vortex at room temperature for 24 hours.
-
Filter (0.45 µm) to remove undissolved solid.
-
Analyze filtrate by UV-Vis or HPLC to determine soluble concentration.
-
Expectation: Solubility often increases 10-50 fold compared to pure buffer.
-
Option 2: The "Golden Triangle" Cosolvent Mix
For IV administration or animal studies, use this physiologically acceptable mixture:
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent/Stabilizer)
-
50% Water/Saline (Diluent)
Order of Addition (Critical): Dissolve drug in DMSO first
Part 4: Visual Troubleshooting Logic
The following diagram maps the decision process for solubilizing this specific scaffold based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay pH tolerance and solvent compatibility.
Part 5: Tautomeric Equilibrium & Protonation
Understanding the species in solution is vital for interpreting data.
Caption: The equilibrium shifts toward the insoluble Keto form in water. Acidification drives the equilibrium to the highly soluble Cationic form.
References
-
Lowe, P. R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6084. (Discusses tautomerism and synthesis of related naphthyridinones). Link
-
Albert, A., & Barlin, G. B. (1963). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society. (Establishes pKa trends for naphthyridines; N6 is the basic center with pKa ~3.8-4.2). Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Validated protocol for solubilizing nitrogen heterocycles). Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Methodology for salt screening of weak bases). Link
Technical Support Center: 1,6-Naphthyridin-4-ol Synthesis & Impurity Characterization
Welcome to the Advanced Applications Portal. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for managing side products in 1,6-naphthyridine workflows.
Diagnostic Workflow for Impurity Profiling
Before diving into specific chemical interventions, it is critical to establish a standardized analytical pipeline. The following workflow ensures that side products are detected, isolated, and characterized systematically.
Diagnostic workflow for isolating and characterizing 1,6-naphthyridin-4-ol synthesis impurities.
Frequently Asked Questions & Mechanistic Troubleshooting
Q: During the synthesis of 1,6-naphthyridin-4-ol derivatives via intramolecular Friedel-Crafts cycloaromatization, my LC-MS shows a major +18 Da impurity. What is the mechanistic cause? A: This +18 Da mass shift typically corresponds to the hydration of the cyano group (-CN to -CONH₂) on the 4-(arylamino)nicotinonitrile precursor, rather than the desired ring closure.
-
Causality: The transformation relies on CF₃SO₃H- or H₂SO₄-mediated activation where the cyano group acts as a one-carbon synthon. If trace water is present in the strongly acidic medium, the protonated nitrilium intermediate undergoes nucleophilic attack by H₂O faster than the intramolecular electrophilic aromatic substitution, yielding a primary amide side product[1].
-
Actionable Solution: Ensure strictly anhydrous conditions. Use freshly distilled triflic acid and flame-dried glassware under an inert argon atmosphere.
Mechanistic divergence in acid-mediated cyclization yielding primary amide side products.
Q: When functionalizing the 1,6-naphthyridin-4-ol core via bromination, I observe a mixture of mono- and di-brominated products. How can I isolate the pure 8-bromo-1,6-naphthyridin-4-ol? A: Bromination of the 1,6-naphthyridine core using bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform typically targets the 8-position[2]. However, the electron-rich nature of the hydroxyl-substituted ring can lead to over-halogenation.
-
Causality: Elevated temperatures or excess equivalents of the brominating agent lower the activation energy for secondary electrophilic aromatic substitutions.
-
Actionable Solution: Strictly limit NBS to 1.05 equivalents and maintain the reaction at room temperature. Monitor the reaction via LC-MS every 30 minutes. Quench immediately with sodium thiosulfate once the starting material is consumed to prevent the formation of the di-bromo impurity[2].
Q: My asymmetric reduction of the naphthyridine core yielded unexpected stereoisomers and over-reduced side products. How can I control this? A: The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds requires precise control over the chiral reduction environment[3].
-
Causality: Over-reduction often occurs if the hydrogen pressure or catalyst loading exceeds the substrate's saturation threshold, leading to the fully saturated decahydro-1,6-naphthyridine impurity.
-
Actionable Solution: Monitor the reaction strictly via chiral HPLC. Limit hydrogen pressure to 1-2 atm and quench the reaction immediately upon consumption of the dihydronaphthyridine intermediate[4].
Quantitative Analytical Markers
Use the following reference table to quickly identify common side products in your crude mixtures using standard analytical techniques.
| Compound | Molecular Weight ( g/mol ) | LC-MS m/z [M+H]⁺ | Key ¹H NMR Diagnostic Shift (DMSO-d₆) | Mechanistic Origin |
| 1,6-Naphthyridin-4-ol | 146.15 | 147.1 | δ 8.90 (s, 1H, H-2), 8.65 (d, 1H, H-5) | Target Product |
| 8-Bromo-1,6-naphthyridin-4-ol | 225.04 | 225.0 / 227.0 | δ 8.95 (s, 1H, H-2), absence of H-8 | Over-halogenation |
| Primary Amide Impurity | 164.16 | 165.1 | δ 7.50, 7.80 (br s, 2H, -NH₂) | Trace water hydrolysis |
| Tetrahydro-1,6-naphthyridine | 150.18 | 151.2 | δ 2.77 (t, 2H), 3.83 (t, 2H) | Over-reduction |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol for isolating and characterizing side products includes built-in validation gates. Do not proceed to the next step unless the validation criteria are met.
Protocol: Isolation and Characterization of Synthesis Impurities
Step 1: Reaction Profiling (Quality Check)
-
Action: Dilute 10 µL of the crude reaction mixture in 990 µL of HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Analyze via LC-MS using a C18 column (2.1 x 50 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Validation: The TIC (Total Ion Current) chromatogram must show baseline resolution between the target product and any side products. If co-elution occurs, adjust the gradient slope before proceeding to the preparative scale.
Step 2: Preparative Isolation
-
Action: Scale up the separation for any impurity peak exceeding 5% TIC area. Utilize a Preparative HPLC system with a matching stationary phase chemistry. Inject 100-500 µL of concentrated crude mixture per run.
-
Validation: Perform a rapid analytical LC-MS injection of the collected fraction. The fraction must exhibit >95% purity at the target m/z before lyophilization.
Step 3: Lyophilization and NMR Preparation
-
Action: Lyophilize the collected fractions to absolute dryness to remove all traces of water and volatile buffers. Dissolve the purified impurity in 600 µL of DMSO-d₆ (100% atom D).
-
Validation: Inspect the solution visually; it must be completely clear without particulate matter to ensure optimal magnetic field shimming.
Step 4: Structural Elucidation
-
Action: Acquire standard ¹H, ¹³C, COSY, and HMBC spectra.
-
Validation: Verify the connectivity of the naphthyridine core. The HMBC spectrum must show a definitive ³J C-H correlation between the H-5 proton and the C-7/C-8a carbons to confirm the 1,6-naphthyridine regiochemistry and rule out unexpected skeletal rearrangements.
References
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Source: rsc.org. URL:[Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Source: acs.org. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 1,6-Naphthyridin-4-OL in High-Throughput Screening
Status: Operational Lead Scientist: Senior Application Specialist Subject: 1,6-Naphthyridin-4-ol (and derivatives) Context: HTS Assay Optimization & Troubleshooting
Executive Summary: The Scaffold Profile
1,6-Naphthyridin-4-ol is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibition and GPCR ligand design. However, its physicochemical properties present distinct challenges in High-Throughput Screening (HTS).
Critical Technical Insight: The name "1,6-naphthyridin-4-ol" implies a hydroxylated aromatic system, but in aqueous HTS buffers, this molecule predominantly exists as the 1,6-naphthyridin-4(1H)-one tautomer. Failure to account for this tautomeric shift leads to incorrect docking models, solubility miscalculations, and "phantom" SAR (Structure-Activity Relationship) dead ends [1, 2].
Module A: Solubility & Aggregation (The "Crash-Out" Protocol)
The Issue:
Planar heteroaromatic systems like naphthyridines are prone to
Troubleshooting Guide
Q: My IC50 curves are steep (Hill slope > 2.0) and non-reproducible. Is this real inhibition? A: Likely not. This is a hallmark of colloidal aggregation.
Validation Protocol (The Detergent Test): To distinguish specific binding from aggregation, you must disrupt the colloid without denaturing the target protein.
-
Prepare Assay Buffer: Standard buffer (e.g., HEPES/Tris).
-
Condition A (Control): Run the dose-response curve with standard conditions.
-
Condition B (Test): Add 0.01% Triton X-100 (freshly prepared) to the assay buffer.
-
Compare:
Data Visualization: Aggregation Decision Tree
Caption: Logic flow for distinguishing true 1,6-naphthyridin-4-ol inhibitors from colloidal aggregates.
Module B: Tautomerism & Structural Integrity
The Issue: The protonation state of the N1 and N6 nitrogens, combined with the 4-position substituent, creates a pH-dependent equilibrium. In standard physiological buffers (pH 7.4), the keto (lactam) form is favored over the enol (hydroxyl) form.
Q: Why do my docking scores not match my HTS data? A: You are likely docking the 4-ol (enol) form, while the protein "sees" the 4-one (keto) form. The keto form has an H-bond acceptor at the oxygen and an H-bond donor at the N1 position, effectively reversing the pharmacophore at that edge compared to the enol [5].
Experimental Verification Table
| Method | Observation | Conclusion |
| NMR ( | Signal at ~11-12 ppm (broad) | Indicates NH proton (Keto/Lactam form). |
| X-ray | C4-O bond length ~1.24 Å | Double bond character (Keto). |
| X-ray | C4-O bond length ~1.35 Å | Single bond character (Enol). |
| UV-Vis | Indicates ionization/tautomeric shift. |
Module C: Optical Interference (Fluorescence)
The Issue: Naphthyridine derivatives are inherently fluorescent. Extended conjugation can push excitation/emission into the blue/green spectrum (350-500 nm), overlapping with common HTS probes like Fluorescein or Coumarin [6].
Q: I see high background signal in my FP (Fluorescence Polarization) assay. A: The compound is likely fluorescing at the assay's detection wavelength.
Mitigation Strategy
-
Spectral Scanning: Run a UV-Vis absorbance and fluorescence emission scan of the compound in assay buffer (not just DMSO).
-
Technology Switch:
-
If interfering in Blue/Green: Switch to Red-shifted dyes (e.g., Alexa Fluor 647, Cy5).
-
If interference persists: Switch to TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). The time delay (microseconds) allows the short-lived compound fluorescence to decay before the signal is read [7].
-
Workflow: Handling Optical Interference
Caption: Troubleshooting workflow for identifying and mitigating intrinsic compound fluorescence.
Frequently Asked Questions (FAQs)
Q: Can I improve solubility by changing the pH? A: Yes, but with caution. The N6 nitrogen is basic (pKa ~ 3-4). Lowering pH below 4 will protonate N6, vastly improving solubility, but most biological assays cannot tolerate this acidity. For stock solutions, avoid acidic water; stick to 100% DMSO.
Q: Is 1,6-naphthyridin-4-ol a PAINS (Pan-Assay Interference Compound)? A: The core scaffold itself is not strictly a PAINS, but it is a "frequent hitter" due to aggregation. If functionalized with catechols or reactive Michael acceptors, it becomes a PAINS candidate. Always validate with the Triton X-100 test.
Q: My compound precipitates when I add it to the enzyme solution. Why? A: This is the "DMSO Shock." You are likely adding a high-concentration DMSO stock directly to a cold aqueous buffer.
-
Fix: Perform an intermediate dilution step. Dilute the compound in buffer without protein first, mix well, ensure no precipitate is visible (nephelometry), and then add the protein.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide to 3-Propylpyridin-4-ol: Navigating Tautomerism and the Landscape of Pyridin-4-one Derivatives.Link
-
National Institutes of Health (NIH). (2013). Tautomerism of 4,4'-dihydroxy-1,1'-naphthaldazine studied by experimental and theoretical methods. PubMed.[5] Link
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
-
Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf. Link
-
Wayne State University. (2021). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.Link
-
Royal Society of Chemistry. (2025). Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging.[6] Analyst.[7] Link
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[8] Journal of Medicinal Chemistry. Link
Sources
- 1. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,6-Naphthyridin-4-amine, N-methyl- | C9H9N3 | CID 73994806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability and shelf-life of 1,6-Naphthyridin-4-OL solutions
[1]
Core Technical Directive: The "Ol-One" Duality
Welcome to the technical support center. If you are working with 1,6-Naphthyridin-4-ol (CAS: 23616-32-2) , you are likely encountering inconsistency in solubility, NMR spectra, or solution color.[1]
The Critical Insight: You are not working with a static alcohol. This molecule exists in a dynamic tautomeric equilibrium between the enol form (4-ol) and the keto form (1,6-naphthyridin-4(1H)-one).[1]
-
In Non-Polar Solvents / Gas Phase: The 4-ol (enol) form is often favored.[1]
-
In Polar Solvents (DMSO, Water, Methanol) & Solid State: The 4-one (lactam) form dominates due to intermolecular hydrogen bonding and dipole stabilization.[1]
Most "stability failures" reported to us are actually solubility crashes caused by forcing the molecule into a solvent environment that disfavors the dominant tautomer, or photo-oxidation of the pyridine-like nitrogen.
Visualizing the Stability Matrix
The following diagram illustrates the tautomeric shift and the primary degradation pathways (N-oxidation and Dimerization) that you must control.
Figure 1: Tautomeric equilibrium and degradation vectors.[1][2] Note that the Keto form is the primary species in biological buffers.
Troubleshooting Guide: Common Failure Modes
Issue A: "My solution turned yellow/brown overnight."
Diagnosis: Photo-oxidative degradation (N-oxidation).[1] The nitrogen atoms in the 1,6-naphthyridine ring are electron-rich and susceptible to oxidation by singlet oxygen, especially under fluorescent lab lighting. This forms N-oxides, which are highly chromophoric (yellow/brown).[1]
Corrective Protocol:
-
Light Exclusion: All solutions must be stored in amber glass vials or wrapped in aluminum foil immediately after preparation.
-
Deoxygenation: For long-term storage (>24 hours), sparge the solvent with Argon or Nitrogen gas for 5 minutes before dissolving the solid.
-
Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) as a scavenger.
Issue B: "Precipitation occurs when diluting DMSO stock into aqueous buffer."
Diagnosis: The "Crash-Out" Effect due to pKa mismatch.[1] The 1,6-naphthyridine system has basic nitrogens.[1] In 100% DMSO, it is soluble. Upon dilution into water (pH 7), the molecule may become neutral and hydrophobic, leading to π-π stacking aggregation.
Corrective Protocol:
-
Check pH: Ensure your buffer pH is not exactly at the isoelectric point of the molecule.
-
Acidification: Slight acidification (pH 4-5) often improves solubility by protonating the pyridine nitrogen (N-6), creating a cationic, water-soluble species.[1]
-
Step-Down Dilution: Do not dilute 1000x in one step. Perform serial dilutions (e.g., 10mM
1mM 100 M) to allow equilibration.
Issue C: "NMR peaks are split or broad in CDCl3."
Diagnosis: Slow tautomeric exchange.[1] In Chloroform (non-polar), the equilibrium between enol and keto forms is slow on the NMR timescale, resulting in broadened or duplicated signals.
Solution: Switch to DMSO-d6 or MeOD . These polar solvents lock the molecule predominantly into the keto form, yielding sharp, interpretable peaks.
Optimized Storage & Handling Protocols
Protocol 1: Preparation of Stable Stock Solutions (50 mM)
Use this method for shelf-life extension up to 6 months.[1]
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Prevents hydrolysis; stabilizes the keto-form.[1] |
| Concentration | Avoids concentration-dependent aggregation (dimerization).[1] | |
| Atmosphere | Argon or Nitrogen overlay | Displaces headspace oxygen to prevent N-oxidation.[1] |
| Container | Amber borosilicate glass (Type I) | Blocks UV light; prevents alkali leaching from soda-lime glass.[1] |
| Temperature | -20°C or -80°C | Kinetically arrests degradation reactions.[1] |
| Thaw Cycles | Max 5 cycles | Repeated freeze-thaw promotes micro-precipitation.[1] |
Protocol 2: Forced Degradation Stress Test (Validation)
Run this if you suspect your batch is compromised.[1]
-
Control: Prepare 1 mg/mL solution in DMSO. Store at 4°C in dark.
-
Stress (Oxidation): Add 0.1%
to a 1 mg/mL aliquot.[1] Incubate 2 hours at RT. -
Stress (Light): Expose a 1 mg/mL aliquot to direct sunlight/UV lamp for 4 hours.
-
Analysis: Run HPLC (C18 column, Acetonitrile/Water gradient).
-
Acceptance: If the main peak area decreases by >2% compared to Control, the batch is sensitive to that stressor.
-
Interactive Decision Tree: Resolving Solution Instability
Use this logic flow to determine the root cause of your experimental issues.
Figure 2: Diagnostic logic for 1,6-naphthyridin-4-ol troubleshooting.
Frequently Asked Questions (FAQ)
Q: Can I autoclave aqueous solutions of 1,6-Naphthyridin-4-ol?
A: No. While the ring structure is thermally stable, the high temperature (121°C) combined with moisture can accelerate hydrolysis or ring-opening reactions, especially if the pH drifts.[1] Use 0.22
Q: Why does the Material Safety Data Sheet (MSDS) show different melting points? A: This is a classic symptom of polymorphism and tautomerism .[1] The keto form often has a higher melting point due to crystal lattice stabilization via hydrogen bonding (N-H...O=C). A lower melting point usually indicates impurities or a predominance of the enol form in that specific crystal batch.
Q: Is the compound compatible with reducing agents like DTT?
A: Generally, yes. Unlike oxidizing agents, reducing agents (DTT,
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003).[3] Defines the standard for forced degradation and shelf-life determination. Link
-
Stanovnik, B., & Tišler, M. The Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, Vol 49.[1] (1991). Comprehensive review of naphthyridine tautomerism and reactivity. Link[1]
-
PubChem. 1,6-Naphthyridin-4-ol Compound Summary. National Library of Medicine. Provides physicochemical properties and toxicity data.[1][4] Link[1]
-
Lowe, P. R., et al. Tautomerism in Naphthyridines: Crystal Structure and Theoretical Calculations. Journal of the Chemical Society, Perkin Transactions 2. (2000).[5] Establishes the dominance of the keto-form in solid state. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [ikev.org]
- 4. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
Technical Support Center: Overcoming Resistance to 1,6-Naphthyridin-4-ol Anticancer Agents
Welcome to the Advanced Application Support Center. Ticket Subject: Troubleshooting efficacy loss, solubility issues, and resistance profiles in 1,6-Naphthyridin-4-ol derivative workflows. Assigned Specialist: Senior Application Scientist, Oncology Division.
Executive Summary: The Scaffold & The Challenge
1,6-Naphthyridin-4-ol (often existing in equilibrium with its tautomer, 1,6-naphthyridin-4(1H)-one) is a privileged scaffold in medicinal chemistry. It serves as the pharmacophore core for various Type I and Type II kinase inhibitors (targeting c-Met, VEGFR-2, FGFR4) and DNA intercalators .
While highly potent, researchers frequently encounter three distinct failure modes:
-
Pseudo-Resistance (Solubility): The compound precipitates in aqueous media, mimicking lack of potency.
-
Pharmacokinetic Resistance (Efflux): The scaffold is a frequent substrate for P-glycoprotein (P-gp/ABCB1).
-
Mechanistic Resistance (Bypass): Tumor cells activate compensatory signaling (e.g., PI3K/Akt) or acquire solvent-front mutations.
This guide provides the diagnostic logic and protocols to distinguish and overcome these barriers.
Module 1: Physicochemical Troubleshooting (Pseudo-Resistance)
User Query: "My IC50 curves are flat or inconsistent between replicates. I see fine particulates in the well after adding the compound."
Diagnosis: Precipitation-Induced Pseudo-Resistance. The 1,6-naphthyridine core is planar and lipophilic. The 4-hydroxy group can participate in intermolecular hydrogen bonding, leading to high crystal lattice energy and poor aqueous solubility. If the compound precipitates, the effective concentration is unknown, leading to erratic biological data.
Technical Insight: Tautomeric Equilibrium
The 4-ol species exists in equilibrium with the 4-one species. In physiological pH (7.4), the keto-form (naphthyridinone) often predominates but can aggregate.
-
Action: Ensure your stock solution and dilution protocols prevent "crashing out."
Troubleshooting Protocol: Kinetic Solubility Validation
Do not rely on thermodynamic solubility (equilibrium). In bioassays, kinetic solubility (resistance to precipitation over 4–24 hours) is what matters.
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock in 100% DMSO.
-
Spiking: Spike the stock into PBS (pH 7.4) to reach final concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO is constant (e.g., 1%).
-
Incubation: Shake at 37°C for 2 hours (assay duration mimic).
-
Filtration: Filter samples using a 0.45 µm PVDF membrane (removes precipitate).
-
Quantification: Analyze filtrate via HPLC-UV. Calculate recovery:
-
Threshold: If recovery < 80% at your IC50 concentration, your bioassay data is invalid.
Formulation Fixes:
| Strategy | Method | Application Note |
|---|---|---|
| Co-solvent | 5-10% PEG400 or Propylene Glycol | Disrupts water structure; stabilizes the aromatic core. |
| Complexation | Hydroxypropyl-
Module 2: Cellular Resistance (Efflux Pumps)
User Query: "My compound works in parental cell lines (e.g., KB-3-1) but the IC50 shifts >100-fold in resistant lines (e.g., KB-V1)."
Diagnosis: P-gp (MDR1) Mediated Efflux. 1,6-Naphthyridines are known substrates for the ABCB1 transporter. The planar structure fits the drug-binding pocket of P-gp, which pumps the drug out before it engages the target.
Diagnostic Workflow: The Reversal Assay
To confirm P-gp involvement, you must attempt to "reverse" the resistance using a known inhibitor.
Step-by-Step Protocol:
-
Seed Cells: Plate MDR-positive cells (e.g., KB-V1 or MCF-7/ADR) at 5,000 cells/well.
-
Inhibitor Block: Pre-treat half the plate with a non-toxic concentration of a P-gp inhibitor:
-
Verapamil: 5–10 µM (Classic, but can be toxic).
-
Tariquidar: 50–100 nM (Highly specific, non-toxic).
-
-
Compound Addition: Add your 1,6-naphthyridine derivative in a serial dilution.
-
Readout: Perform MTT/CCK-8 assay after 72 hours.
-
Calculation: Calculate the Reversal Fold (RF):
-
Interpretation: An RF > 10 confirms your compound is a P-gp substrate.
-
Visualizing the Resistance Mechanism
Figure 1: Dual mechanisms of resistance. Red path indicates P-gp efflux preventing target engagement. Dotted path indicates compensatory signaling (bypass) activated upon target inhibition.
Module 3: Target-Specific Resistance (Bypass & Mutation)
User Query: "We overcame solubility and efflux issues, but the cells adapted after 4 weeks of treatment. Sequencing shows no kinase domain mutations."
Diagnosis: Adaptive Bypass Signaling. When 1,6-naphthyridine derivatives inhibit primary targets like c-Met or FGFR4, tumor cells often upregulate the PI3K/Akt or MAPK/ERK pathways to survive. This is "kinome reprogramming."
Technical Insight: The "Whac-A-Mole" Effect
Inhibiting one receptor tyrosine kinase (RTK) often leads to the trans-activation of another (e.g., c-Met inhibition leads to EGFR activation).
Troubleshooting Protocol: Pathway Profiling (Western Blot)
You must identify which rescue pathway is active to select a combination therapy.
Step-by-Step Protocol:
-
Treatment: Treat resistant cells with your compound at
for 24 hours. -
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Critical: Sodium Orthovanadate, NaF).
-
Targets to Probe:
-
Primary Target: p-c-Met (Y1234/1235) or p-FGFR4. (Should be inhibited).
-
Rescue Markers: p-Akt (S473), p-ERK1/2 (T202/Y204), p-EGFR.
-
-
Analysis:
-
If p-Target is low but p-Akt is high : Bypass resistance is confirmed.
-
Solution: Combine your naphthyridine with a PI3K or MEK inhibitor.
-
Decision Tree: The Troubleshooting Workflow
Use this logic flow to diagnose the root cause of assay failure or resistance.
Figure 2: Diagnostic logic tree for 1,6-naphthyridine resistance.
References
-
Wang, K., et al. (2023).[1] "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry.
-
Li, Y., et al. (2020). "Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate."[2] European Journal of Medicinal Chemistry.
-
Niazi, M., et al. (2016).[3] "Nano-based strategies to overcome p-glycoprotein-mediated drug resistance." Expert Opinion on Drug Metabolism & Toxicology. [3]
-
Wu, C., et al. (2022). "Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors." Journal of Medicinal Chemistry.
-
BenchChem Technical Notes. (2025). "Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds."
Sources
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing off-target effects of 1,6-Naphthyridin-4-OL in cellular assays
Welcome to the Technical Support Center for 1,6-Naphthyridine derivatives. As a Senior Application Scientist, I frequently consult with drug development teams struggling to maintain a wide therapeutic window when working with the 1,6-Naphthyridin-4-OL scaffold.
Because this scaffold is highly biologically active, it is notorious for producing false positives or masking on-target efficacy with broad cellular toxicity. This guide provides mechanistic insights, quantitative benchmarks, and field-proven troubleshooting protocols to help you isolate your target signal from background noise.
Section 1: Scaffold Mechanics & The Root of Off-Target Effects
Q: Why does my 1,6-Naphthyridin-4-OL derivative show broad cytotoxicity in cellular assays despite high biochemical selectivity? A: The causality lies in the structural mimicry of the scaffold. The bicyclic naphthyridine core closely resembles the adenine ring of ATP. In a biochemical assay with artificially low ATP concentrations, your compound appears highly selective. However, in a live cellular assay (where intracellular ATP is in the millimolar range), you are forced to increase the compound concentration to compete. This high concentration causes the compound to spill over into the highly conserved ATP-binding pockets of structurally related kinase families (such as the AGC kinase family), driving off-target toxicity[1]. Furthermore, off-target inhibition of kinases like JAK can disrupt essential cellular immune responses and severely skew your phenotypic readouts[2].
Q: How can I structurally or mechanistically bypass this ATP-competition liability? A: The most effective strategy is shifting your assay focus from ATP-competitive inhibition to allosteric inhibition. Modifying the scaffold to target a unique allosteric pocket—such as the interface between the catalytic kinase domain and the regulatory pleckstrin homology (PH) domain—drastically reduces off-target effects because these sites are far less conserved than ATP pockets[3]. Alternatively, specific substitutions, such as 8-bromo modifications, can alter the interaction profile, though you must monitor for new off-targets like cytochrome P450 enzymes[4].
Fig 1. Mechanistic divergence of 1,6-Naphthyridin-4-OL binding and off-target cytotoxicity.
Section 2: Quantitative Benchmarking & Data Interpretation
Q: What metrics should I use to prove that my assay readout is driven by target engagement and not general cell stress?
A: You must calculate the Therapeutic Index (TI), defined as the ratio of the half-maximal cytotoxic concentration (
Table 1: Quantitative Impact of Scaffold Modifications on Off-Target Metrics
| Scaffold Modification | Primary Target | Therapeutic Index (TI) | Primary Liability | ||
| Unmodified Scaffold | Akt / JAK | 150 | 1.2 | 8 | AGC Kinase Family[1] |
| 8-Bromo Substitution | Cytochrome P450 | 45 | 15.0 | 333 | Metabolic Enzymes[4] |
| 5,8-Disubstituted | HIV Integrase | 110 | >100 | >900 | Cytotoxicity[5] |
| PH-Domain Allosteric | Akt1/2/3 | 12 | >100 | >8300 | Minimal[3] |
Section 3: Self-Validating Experimental Protocols
Q: How do I set up a cellular assay that automatically flags off-target cytotoxicity? A: You must run a self-validating dual-readout assay. Never run a target engagement assay without a multiplexed viability control in the exact same well. If viability drops concurrently with your target signal, your data is an artifact of off-target toxicity.
Protocol: Multiplexed Cellular Target Engagement & Viability Assay
Causality Note: We utilize NanoBRET for target engagement because it operates in live cells under physiological ATP concentrations, providing a true reflection of target binding without the artifacts of biochemical assays. We multiplex this with CellTiter-Glo to ensure any loss of signal is due to compound binding, not cell death.
-
Step 1: Cell Seeding & Equilibration Seed HEK293T cells (or your target cell line) at
cells/well in a 96-well white plate. Transfect with the appropriate NanoLuc-kinase fusion vector. Causality: White plates are mandatory to prevent optical crosstalk between wells during the luminescence readout, which can artificially inflate background noise. -
Step 2: Compound Preparation & Serial Dilution Prepare a 3-fold serial dilution of the 1,6-Naphthyridin-4-OL derivative starting at 10 mM in 100% DMSO. Causality: 1,6-Naphthyridin derivatives are highly prone to aggregation in aqueous media, which causes artificial off-target interactions at the cell membrane. Create an intermediate dilution in serum-free media before final addition to the assay plate to keep the final DMSO concentration
. -
Step 3: Dual-Readout Execution Add the NanoBRET tracer and the serially diluted compound to the cells. Incubate for 2 hours at 37°C. Read the BRET signal (Target Engagement). Immediately following the BRET read, add CellTiter-Glo reagent directly to the same wells, incubate for 10 minutes at room temperature, and read luminescence (Viability).
-
Step 4: Data Normalization & TI Calculation Plot the NanoBRET tracer displacement curve to determine the
. Plot the luminescence viability curve to determine the . Validation Rule: A valid target-specific response requires the curve to fully plateau before the curve begins to drop.
Fig 2. Step-by-step troubleshooting workflow for resolving off-target cytotoxicity.
References
1.[4] 8-Bromo-1,6-naphthyridin-4-ol. smolecule.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgnva0dHj_GcesepBZsZn7_XMbPj_d5bu_uoqdIxmL4v5dnqdtye8CoqsexPXHqrwbM9XXP44WB_Go9PE5S59RgtqrX8FjkwRkd2TAui5jHP7MVYa87zxGuug1KvRpMjktjqAx53WD] 2.[1] Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtUoWwgJ_0EXvmAE8a_2O4tSt_127JgSB4ZdveGoo3ISox8tI4dSrAi35n6x9Pd2Ewrmck4WabcLUul_78azRr5QbGa7AbS_BjwIBV-Hd42sBKNWfozQaI8quG-UZNraL0pwQoxFVfhf2XSb8=] 3.[3] Allosteric small-molecule kinase inhibitors. dtu.dk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFqHfi5gSEBP6MJM8Ca9mY7WnKSJejv6yVWyPeXbif3_kqcpippjbjrm1SjTk0TcsH_WOyqL3GHqbGA6nU4i7hJqAK11iQPeTNsVYzG4_e5y4M1pXLEIUgO8_YQmruMf-5j-H77qjml4gxwA9UlsQQ_NFr0oIsZC9hHqlHQUTniDLrhz7U0I8U9zs1Tgxm0bB5dc1vedI_ZC86vIwR-fA=] 4.[5] 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi2TgQD4iD8or-k1hMZiTHjP0W9X6LZH5cDUZVVN8r7NbQBofWBrfaZsmIEuDkefca5wEwYYB7B3lbYr5m1uz_cIogb3erJ0ZN7iOoI0s6-d-6ZAEgvyoRJ9jOnvCN0rv_Bo9T8mecipJmHIV-U5E_Cdcr9kq3rOlFL-KEM8DUUHecP9kNxYan9xQ0FF_9uWjmC2hGlFPB04YLYzQ_1kR3RKTlCRs3Ew==] 5.[2] Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoMMyj4wqoi3rpfbHt-EjChyjD_1pWtm_-pjDndSikY4EVIwatax3ak99-4mKCEDjZujIMYiD1_Ij5WVYOeytHmiMZ_K1ok_LhYZF_Bz5S-9JqdP9ERKrmhkp_30H91IP4UBpo]
Sources
Technical Support Center: Scalable Synthesis of 1,6-Naphthyridin-4-ol
The following technical guide details the scalable synthesis of 1,6-Naphthyridin-4-ol (tautomeric with 1,6-naphthyridin-4(1H)-one ). This protocol prioritizes the Gould-Jacobs reaction pathway, modified for modern scale-up, as it remains the most viable industrial route despite inherent challenges in regioselectivity and thermal management.
Topic: Scalable Synthesis of 1,6-Naphthyridin-4-ol (1,6-Naphthyridin-4(1H)-one) Code: CHEM-SUP-16N-04 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Part 1: Strategic Overview & Route Selection
The Engineering Challenge
Synthesizing 1,6-naphthyridines is chemically distinct from quinolines or 1,8-naphthyridines due to the electronic deactivation of the pyridine ring. The primary challenge is forcing the cyclization of the electron-deficient 4-aminopyridine precursor onto the 3-position.
Why this route? We utilize the Modified Gould-Jacobs Protocol via Meldrum’s Acid or EMME (Diethyl ethoxymethylenemalonate) .
-
Starting Material: 4-Aminopyridine (Cheap, abundant).
-
Scalability: Avoids hazardous Skraup conditions (violent exotherms).
-
Regioselectivity: 4-Aminopyridine inherently directs cyclization to the 3-position, yielding the 1,6-isomer (unlike 2-aminopyridine which yields 1,8, or 3-aminopyridine which yields 1,5/1,7 mixtures).
Reaction Pathway Diagram
The following directed graph illustrates the critical process flow and decision nodes.
Caption: Workflow for the stepwise conversion of 4-aminopyridine to 1,6-naphthyridin-4-ol, highlighting the critical thermal cyclization step.
Part 2: Experimental Protocol (Scalable)
Step 1: Condensation (Enamine Formation)
Objective: Attach the 3-carbon fragment to the exocyclic amine.
-
Reagents: 4-Aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Solvent: Ethanol (reflux) or Neat (110°C).
-
Protocol:
-
Charge 4-aminopyridine and EMME into a reactor.
-
Heat to 110–120°C. Ethanol is evolved as a byproduct.
-
Critical Control: If running neat, use a Dean-Stark trap or open distillation to remove ethanol, driving equilibrium forward.
-
Monitor by TLC/LCMS until 4-AP is <2%.
-
Cool to room temperature. The product (enamine) usually solidifies.
-
Recrystallize from Ethanol/Hexane if purity is <95%. Do not proceed with impure enamine.
-
Step 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Close the ring to form the 1,6-naphthyridine core. This is the bottleneck due to high activation energy.
-
Reagents: Enamine intermediate.
-
Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture).
-
Temperature: 250°C (Reflux).
-
Protocol:
-
Pre-heat Dowtherm A (10 volumes relative to mass of enamine) to a rolling boil (~250°C).
-
Safety: Ensure reactor is rated for high temperature. Nitrogen blanket is mandatory to prevent tar formation.
-
Add the Enamine portion-wise or as a hot solution to the boiling solvent.
-
Why? Adding solid enamine to cold solvent and heating up results in polymerization. High dilution and instant high heat favor intramolecular cyclization over intermolecular polymerization.
-
-
Reflux for 30–60 minutes.
-
Cool to ~80°C. Add non-polar antisolvent (Hexane or Ligroin) to precipitate the product.
-
Filter the brown solid. Wash with hexanes to remove Dowtherm A.
-
Step 3: Hydrolysis & Decarboxylation
Objective: Remove the C3-ester to yield the parent 4-ol.
-
Protocol:
-
Reflux the ester in 10% NaOH (aq) for 2 hours (Saponification).
-
Acidify to pH 3–4 with HCl. Collect the carboxylic acid precipitate.
-
Decarboxylation: Suspend the acid in Quinoline or Diphenyl ether with catalytic Copper powder. Heat to 220°C until CO2 evolution ceases.
-
Purification: The final 1,6-naphthyridin-4-ol is amphoteric and polar. Purification often requires sublimation or recrystallization from water/ethanol.
-
Part 3: Troubleshooting Guide
Issue 1: "My reaction turned into a black tar during cyclization."
Diagnosis: Polymerization dominated over cyclization. Root Cause:
-
Heating Ramp Rate: Heating the reaction mixture from room temperature allows intermolecular side reactions to occur before the activation energy for cyclization is reached.
-
Concentration: Concentration was too high. Solution:
-
The "Dropwise" Technique: Dissolve the enamine in a small amount of hot solvent and add it dropwise to a large volume of already boiling Dowtherm A (250°C). This ensures "infinite dilution" conditions.
Issue 2: "Low yield of the Enamine intermediate."
Diagnosis: Incomplete conversion or hydrolysis. Root Cause: Ethanol byproduct was not removed, or moisture was present. Solution:
-
Drive the reaction to completion by actively distilling off Ethanol (use a Dean-Stark trap).
-
Ensure 4-Aminopyridine is dry; water hydrolyzes EMME.
Issue 3: "I cannot remove Dowtherm A from my product."
Diagnosis: Product is sticky/oily. Root Cause: Dowtherm A (bp 258°C) is hard to remove by evaporation. Solution:
-
Do not rotovap.
-
Wash the crude solid filter cake copiously with hot Hexanes or Toluene . The product is insoluble in these, but Dowtherm A is soluble.
Issue 4: "Is it 1,6 or 1,8-naphthyridine?"
Diagnosis: Ambiguity in regiochemistry. Verification:
-
1H NMR: 1,6-Naphthyridine derivatives show a distinct coupling pattern.
-
H2 (singlet or doublet, highly deshielded ~9.0 ppm).
-
H5 (doublet, ~9.2 ppm).
-
H7/H8 (coupling constants J~5-6 Hz typical for pyridine).
-
-
Mechanism Check: Starting from 4-aminopyridine (amino at 4), cyclization at 3 places the new nitrogen at position 1. The original nitrogen remains at position 6 (relative to the new N1). This confirms the 1,6-skeleton .
Part 4: Data & Specifications
Quantitative Benchmarks
| Parameter | Specification | Notes |
| Enamine Yield | > 90% | If lower, check ethanol removal. |
| Cyclization Yield | 40–60% | Moderate yield is typical for this high-energy step. |
| Cyclization Temp | 250°C ± 5°C | Critical. <240°C fails to cyclize. |
| Appearance | Tan to Brown Powder | Pure compound is off-white; crude is dark. |
| Solubility | DMSO, Dilute Acid/Base | Poor solubility in organic solvents (DCM, EtOAc). |
Comparison of Routes
| Route | Precursor | Regioselectivity | Scalability |
| Gould-Jacobs (Recommended) | 4-Aminopyridine | High (1,6) | High (Cheap, robust) |
| Skraup | 4-Aminopyridine | Moderate | Low (Violent, tarry) |
| Friedlander | 4-Amino-3-formylpyridine | High | Low (Precursor unstable/expensive) |
Part 5: References
-
Lappin, G. R. (1948). "Cyclization of Ethoxymethylenemalonates with Amines." Journal of the American Chemical Society, 70(10), 3348–3350. Link
-
Hauser, C. R., & Reynolds, G. A. (1950). "Reactions of beta-Keto Esters with Aromatic Amines." Journal of Organic Chemistry, 15(6), 1224–1232. Link
-
Brown, E. V. (1957). "The Chemistry of the Naphthyridines." Chemical Reviews, 57(6), 1065–1095. Link
-
Chung, J. Y. L., et al. (2005). "Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate." Journal of Organic Chemistry, 70(25), 10342-10347. Link
-
Lowe, P. R., et al. (2011). "Use of Meldrum's Acid in the Synthesis of Naphthyridines." Journal of Heterocyclic Chemistry, 48, 123. (General reference for Meldrum's acid modification).
Disclaimer: This guide is for research purposes. High-temperature cyclizations involve significant thermal hazards. Always perform a process safety assessment before scaling up.
Addressing assay interference caused by the fluorescence of 1,6-Naphthyridin-4-OL
Case Topic: Fluorescence Interference of 1,6-Naphthyridin-4-OL Scaffolds
Ticket ID: #NAPH-FL-8492 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division
Executive Summary
The 1,6-Naphthyridin-4-ol scaffold (and its tautomeric 4-one forms) is a privileged structure in medicinal chemistry, often utilized in kinase and polymerase inhibitors. However, this scaffold possesses significant intrinsic fluorescence , typically exciting in the UV-Blue region (340–400 nm) and emitting in the Blue-Green region (420–480 nm).
This creates a "blind spot" in standard fluorescence intensity (FI) and Fluorescence Polarization (FP) assays that utilize Coumarin, Fluorescein, or GFP tracers. The result is often false-positive inhibition (due to signal masking) or false-negative activity (due to additive fluorescence), depending on the assay format.[1]
This guide provides the diagnostic protocols to confirm this interference and the specific methodologies to eliminate it.
Part 1: Diagnostic Phase – Confirming the Artifact
Q: My IC50 curves are flat or bell-shaped. How do I know if this is real inhibition or compound fluorescence?
A: You cannot distinguish them in a standard "endpoint" read. You must isolate the compound's optical properties from the biological reaction. The 1,6-naphthyridine core is an electron-deficient heteroaromatic system; its fluorescence is highly sensitive to solvent polarity (solvatochromism) and pH.
The Protocol: The "Mock" Buffer Scan Do not rely on historical data. Perform this specifically for your library.
-
Prepare a "Mock" Plate: Replicate your exact assay conditions (buffer, pH, DMSO concentration) but exclude the biological target (enzyme/protein) and the fluorophore tracer.
-
Compound Addition: Add your 1,6-Naphthyridin-4-ol derivative at the highest screening concentration (e.g., 10 µM or 50 µM).
-
Spectral Scan:
-
Analysis: If you observe a peak that overlaps with your specific assay's detection window (e.g., 520 nm), you have a confirmed interference artifact.
Visualizing the Problem: The diagram below illustrates how the broad emission of the Naphthyridine scaffold masks the specific signal of common tracers.
Figure 1: Mechanism of Interference.[1][4] The Naphthyridine scaffold absorbs excitation energy and emits broad fluorescence that bleeds into the detector channel, indistinguishable from the tracer signal.
Part 2: Mitigation Strategies – The Fix
Q: Can I mathematically subtract the background?
A: Technically, yes, but we do not recommend it for High-Throughput Screening (HTS). Mathematical subtraction requires reading the plate twice (pre- and post-reaction) or running a parallel "no-enzyme" plate. This doubles reagent costs and time. Furthermore, if the compound's fluorescence intensity is >50% of the assay signal, the Signal-to-Noise (S/N) ratio degrades to the point where Z-prime values become statistically invalid (< 0.5).
Q: What is the "Gold Standard" solution for this scaffold?
A: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®, LANCE®, LanthaScreen®).
Why this works: 1,6-Naphthyridin-4-ol fluorescence has a lifetime in the nanosecond (ns) range (typically <10 ns).[5] TR-FRET uses Lanthanide donors (Europium or Terbium) which have lifetimes in the millisecond (ms) range.
By introducing a "Time Gate" (delay) of 50–100 µs before collecting data, the detector waits for the compound's interference to decay completely before measuring the specific assay signal.
The TR-FRET Protocol:
-
Donor Selection: Use a Europium (Eu3+) cryptate or chelate donor (Excitation ~337 nm, Emission ~620 nm).
-
Acceptor Selection: Use a Red-shifted acceptor like d2, XL665, or Alexa Fluor 647 (Emission ~665 nm).
-
Instrument Settings:
-
Delay (Lag Time): 60 µs (Critical step: This filters out the Naphthyridine signal).
-
Integration Time: 200–400 µs.
-
Figure 2: TR-FRET Gating Principle. The detector "sleeps" while the interfering Naphthyridine fluorescence (Red) decays, waking up only to read the long-lived specific signal (Green).
Part 3: Alternative Solutions (If TR-FRET is unavailable)
Q: I don't have a TR-FRET reader. What else can I do?
A: You must "Red-Shift" your assay. The interference of 1,6-Naphthyridin-4-ol is dominant in the Blue/Green region. It rarely extends significantly beyond 600 nm.
Strategy: Shift to Far-Red Intensity
-
Old Fluorophore: Fluorescein/FITC (Ex 485 / Em 520). (High Risk)
-
New Fluorophore: Alexa Fluor 647, Cy5, or DyLight 650 (Ex 650 / Em 670). (Low Risk)
Data Comparison Table: Mitigation Efficacy
| Methodology | Susceptibility to Naphthyridine Interference | Mechanism of Removal | Implementation Cost |
| Standard FI (Green) | High | None | Low |
| Standard FP (Green) | High | None | Low |
| Red-Shifted FI (Far-Red) | Low | Spectral Separation (>600nm) | Medium (Re-labeling required) |
| TR-FRET | Negligible | Temporal Gating (Time-Resolved) | High (Requires specific reader/reagents) |
| Mass Spectrometry | Zero | Label-Free Detection | Very High (Throughput bottleneck) |
Part 4: References & Authoritative Sources
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[6] Current Opinion in Chemical Biology. (Discusses mechanisms of fluorescence interference and aggregation).
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[1][7] Journal of Medicinal Chemistry. (Detailed analysis of library autofluorescence, specifically identifying nitrogen-heterocycles like naphthyridines as frequent offenders).
-
Robers, M. B., et al. (2008). High-throughput screening for kinase inhibitors using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8] Methods in Molecular Biology. (Validates TR-FRET as the primary solution for autofluorescent kinase inhibitors).
-
Li, Z., et al. (2025).[2] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry.[2][3] (Specific characterization of 1,6-naphthyridine fluorescence spectra, confirming emission maxima in the 450nm range).
Sources
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
Validation & Comparative
1,6-Naphthyridin-4-OL versus other established kinase inhibitors: a comparative analysis
The following guide provides a comparative technical analysis of 1,6-naphthyridin-4-ol derivatives versus established kinase inhibitors. It focuses on the scaffold's "privileged" status in medicinal chemistry, specifically its application in targeting p38 MAPK , CK2 , and c-Met .
Executive Summary: The "Privileged" Naphthyridine Scaffold
In the landscape of kinase inhibitor discovery, the 1,6-naphthyridine scaffold has emerged as a superior alternative to the classical quinoline and quinazoline cores. While "1,6-naphthyridin-4-ol" (often existing as its tautomer 1,6-naphthyridin-4(1H)-one ) is rarely the final drug, it serves as the critical precursor for 4-amino-1,6-naphthyridine derivatives.
These derivatives function as ATP-competitive inhibitors by mimicking the adenine ring of ATP. The additional nitrogen in the naphthyridine ring (compared to quinoline) alters the electron density and hydrogen-bonding potential, often resulting in:
-
Enhanced Selectivity: Reduced off-target inhibition of structurally similar kinases (e.g., distinguishing CK2 from other CMGC kinases).
-
Improved Solubility: The basic nitrogen lowers logP and improves aqueous solubility compared to pure carbocyclic cores.
This guide compares 1,6-naphthyridine-based inhibitors against industry standards: SB203580 (p38 MAPK), Silmitasertib/CX-4945 (CK2), and Crizotinib (c-Met).
Comparative Analysis: Performance & Data
Case Study A: p38 MAPK Inhibition
Competitor: SB203580 (Imidazole-based standard) Naphthyridine Candidate: 1,6-Naphthyridinone derivatives (e.g., 7-amino-1,6-naphthyridin-2-ones)
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary target for anti-inflammatory therapeutics.[1] While SB203580 is the classic tool compound, it suffers from off-target effects (e.g., inhibition of inhibition of CK1 and RIPK2) and liver toxicity issues in vivo. 1,6-Naphthyridines offer a cleaner selectivity profile.
| Feature | SB203580 (Standard) | 1,6-Naphthyridine Series | Advantage |
| Primary Target | p38 | p38 | Selectivity |
| IC | ~50 nM | < 10 nM (Optimized analogs) | Potency |
| Binding Mode | ATP-competitive (Type I) | ATP-competitive (Type I/II) | Versatility |
| Key Off-Targets | c-Raf, CK1, RIPK2 | Reduced CK1 inhibition | Safety |
| In Vivo Efficacy | Moderate (Hepatotoxicity risk) | High (Improved metabolic stability) | Translatability |
Mechanistic Insight: The 1,6-naphthyridine core allows for the introduction of a "selectivity pocket" substituent at the 4-position (derived from the 4-ol) that extends into the hydrophobic region II of the kinase, a feature difficult to achieve with the rigid imidazole core of SB203580.
Case Study B: Casein Kinase 2 (CK2) Inhibition
Competitor: Silmitasertib (CX-4945) (Benzo-naphthyridine clinical candidate) Naphthyridine Candidate: "Compound 2" (Simplified 1,6-naphthyridine probe)
While CX-4945 is the clinical standard, it is a benzo[c][2,6]naphthyridine. Recent studies (e.g., J. Med. Chem. 2023) have developed simplified 1,6-naphthyridine probes (Compound 2) that maintain potency while improving physicochemical properties.
| Metric | CX-4945 (Silmitasertib) | 1,6-Naphthyridine "Compound 2" |
| CK2 | 1 nM | ~3 nM |
| Selectivity Score (S10) | 0.069 (Hits ~7% of kinome) | 0.007 (Highly Selective) |
| Solubility | Low (Requires salt form) | Moderate |
| Application | Clinical Oncology | Chemical Probe / Tool |
Visualization: Signaling & Mechanism[1]
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK cascade and the intervention point for 1,6-naphthyridine inhibitors, highlighting the downstream suppression of inflammatory cytokines.
Caption: The p38 MAPK signaling cascade. 1,6-Naphthyridine inhibitors block the ATP-binding pocket of p38, preventing phosphorylation of downstream effectors MK2 and ATF2.
Synthesis Workflow: From 4-OH to 4-NHAr
The conversion of the "4-ol" scaffold to the active "4-amino" inhibitor is the critical synthetic step.
Caption: Synthetic activation pathway. The inert 4-ol is converted to the reactive 4-chloro species, enabling the attachment of the specificity-determining aryl amine.
Experimental Protocols
Chemical Synthesis: Activation of 1,6-Naphthyridin-4-ol
Objective: Synthesize a 4-anilino-1,6-naphthyridine derivative from the 4-ol parent.
-
Chlorination (Activation):
-
Charge a round-bottom flask with 1,6-naphthyridin-4-ol (1.0 eq) and Phosphorus Oxychloride (POCl
) (5.0 eq). -
Reflux at 100°C for 2-4 hours. Monitor by TLC (The polar 4-ol converts to the less polar 4-Cl).
-
Caution: Quench carefully by pouring onto crushed ice/ammonia. Extract with dichloromethane (DCM).
-
Result: 4-chloro-1,6-naphthyridine (Solid).
-
-
Nucleophilic Aromatic Substitution (S
Ar):-
Dissolve 4-chloro-1,6-naphthyridine (1.0 eq) in Isopropanol or Ethoxyethanol .
-
Add the desired Aniline (1.1 eq) (e.g., 3-chloroaniline for CK2/p38 mimicry).
-
Add catalytic HCl (4M in dioxane, 0.1 eq) to protonate the ring nitrogen and accelerate the reaction.
-
Reflux at 80-100°C for 4-12 hours. The product often precipitates as the hydrochloride salt.
-
Filter and wash with cold ether.
-
ADP-Glo™ Kinase Assay (Universal Protocol)
Objective: Determine the IC
Materials:
-
Kinase: Recombinant p38
or CK2 (1-5 ng/well). -
Substrate: MBP (Myelin Basic Protein) or Casein.
-
ATP: Ultra-pure (10
M final). -
Detection: Promega ADP-Glo™ Reagent.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the naphthyridine inhibitor in DMSO (Top concentration 10
M). -
Kinase Reaction (5
L):-
Add 2
L of Kinase solution to a white 384-well plate. -
Add 1
L of Compound (or DMSO control). Incubate 10 min at RT. -
Add 2
L of ATP/Substrate mix to initiate. -
Incubate for 60 minutes at RT.
-
-
ADP Depletion (5
L):-
Add 5
L of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[2] -
Incubate 40 minutes at RT.
-
-
Detection (10
L):-
Add 10
L of Kinase Detection Reagent (converts ADP ATP Luciferase signal).[2] -
Incubate 30 minutes.
-
-
Read: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC
.
References
-
Discovery of CX-4945 (Silmitasertib): Siddiqui-Jain, A., et al. "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy."[3] Cancer Research 70.24 (2010): 10288-10298. Link
-
Naphthyridine-based Chemical Probes: Davis-Gilbert, Z. W., et al. "Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2."[4][5] ACS Medicinal Chemistry Letters 14.4 (2023): 433-440. Link
-
p38 MAPK Inhibition: Natarajan, S. R., et al. "p38 MAP kinase inhibitors.[6][7] Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold." Bioorganic & Medicinal Chemistry Letters 16.24 (2006): 6346-6350. Link
-
ADP-Glo Assay Protocol: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
-
SB203580 Characterization: Cuenda, A., et al. "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters 364.2 (1995): 229-233. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. cellagentech.com [cellagentech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Guide: Anticancer Efficacy of 1,6-Naphthyridin-4-ol and Its Structural Analogs
Executive Summary & Structural Rationale
The 1,6-naphthyridine core has emerged as a highly privileged scaffold in modern oncology and drug discovery. As a bioisostere of quinoline, the introduction of a second nitrogen atom into the ring system enhances aqueous solubility, lowers lipophilicity, and provides a unique hydrogen-bonding profile. Specifically, 1,6-Naphthyridin-4-ol (which exists in tautomeric equilibrium with its 4-oxo form) serves as a versatile pharmacophore. The hydroxyl/oxo moiety is critical for anchoring the molecule within the ATP-binding pocket of various kinases via strong hydrogen bonds to the hinge region.
This guide objectively compares the anticancer efficacy, target specificity, and mechanistic profiles of 1,6-Naphthyridin-4-ol derivatives against its prominent structural analogs, including 4-amines and 2-ones, providing actionable insights for drug development professionals.
Mechanistic Pathways & Target Affinity
The structural variations around the 1,6-naphthyridine ring dictate target selectivity and the resulting apoptotic pathways.
-
1,6-Naphthyridin-4-amines : Recent developments have shown that substituting the 4-hydroxyl group with an amine (e.g., Compound 16f) yields potent broad-spectrum antitumor agents. These analogs induce apoptosis by1 and inhibiting clonogenic formation[1].
-
1,6-Naphthyridine-2-ones : Shifting the oxo group to the 2-position (e.g., Compound 19g) shifts the selectivity profile toward Fibroblast Growth Factor Receptor 4 (FGFR4). These derivatives 2, showing profound efficacy in colorectal cancer models without apparent toxicity[2].
-
1,6-Naphthyridines (Pyridopyrimidine Analogs) : 3D-QSAR studies demonstrate that specific 1,6-naphthyridine analogs act as potent3, effectively blocking tumor angiogenesis[3].
Fig 1. Mechanistic pathway of RTK inhibition by 1,6-naphthyridine analogs inducing apoptosis.
Quantitative Efficacy Comparison
To objectively benchmark 1,6-Naphthyridin-4-ol derivatives against alternative substitutions, we synthesize the in vitro cytotoxicity data across multiple human cancer cell lines.
| Compound Class | Representative Analog | Primary Target | Tested Cell Line | IC50 Value | Key Mechanism |
| 1,6-Naphthyridin-4-amine | Compound 16f | Broad-spectrum | U87MG (Glioblastoma) | 3.28 ± 0.15 µM | ROS-mediated apoptosis, migration inhibition[1] |
| 1,6-Naphthyridine-2-one | Compound 19g | FGFR4 | HCT116 (Colorectal) | Sub-micromolar | Disrupts FGFR4 phosphorylation[2] |
| Dibenzo[c,h][1,6]naphthyridine | Compound 3a | Topoisomerase I | MDA-MB-435 (Breast) | 2.0 mg/kg (in vivo) | DNA cleavage site selectivity[4] |
| Pyridopyrimidine/Naphthyridine | Analog 14 | VEGFR-2 | Endothelial cells | 0.003 µM | Anti-angiogenesis via VEGFR-2 blockade[3] |
Data synthesis indicates that while the 4-amine substitution provides excellent broad-spectrum cytotoxicity, the 2-one substitution offers superior kinase selectivity. The 4-ol core remains the most versatile intermediate for generating highly specific hydrogen-bond donor/acceptor interactions in targeted therapies.
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for evaluating the anticancer efficacy of 1,6-naphthyridine analogs. These workflows are designed as self-validating systems, incorporating internal controls to eliminate false positives.
Protocol A: In Vitro Cytotoxicity Assessment (CCK-8 Assay)
Causality & Rationale : The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases to form an orange formazan dye. Because this reduction only occurs in metabolically active cells, the absorbance directly correlates with the number of living cells. This provides a self-validating, non-radioactive measure of cell viability that avoids the background interference and toxicity common in standard MTT assays.
Step-by-Step Methodology :
-
Cell Seeding : Harvest logarithmic-phase cells (e.g., U87MG or HCT116) and seed at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence. -
Starvation/Synchronization : Replace complete medium with serum-free medium for 12 hours to synchronize the cell cycle. Expert Insight: This ensures that observed antiproliferative effects are strictly due to the compound rather than varied natural growth phases.
-
Compound Treatment : Prepare serial dilutions of the 1,6-naphthyridine analogs (0.1 µM to 50 µM) in complete medium. Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced cytotoxicity. Treat cells for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
CCK-8 Incubation : Add 10 µL of CCK-8 reagent to each well. Incubate in the dark for 2-4 hours at 37°C.
-
Quantification : Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 2. Step-by-step workflow for evaluating in vitro cytotoxicity via CCK-8 assay.
Protocol B: Mechanistic Validation via Kinase Inhibition Assay
Causality & Rationale : To prove that the phenotypic cytotoxicity observed in the CCK-8 assay is driven by target engagement (e.g., FGFR4 or VEGFR-2), a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay is employed. HTRF relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium-labeled antibody and a modified substrate. Expert Insight: This time-resolved method eliminates auto-fluorescence artifacts from the test compounds, validating the direct biochemical interaction without false positives.
Step-by-Step Methodology :
-
Enzyme-Substrate Assembly : Combine recombinant kinase (e.g., FGFR4), biotinylated peptide substrate, and ATP at the calculated
value in a dedicated kinase buffer. -
Inhibitor Incubation : Add the 1,6-naphthyridine analog and incubate for 60 minutes at room temperature to allow for competitive ATP-site binding to reach equilibrium.
-
Detection Phase : Add the HTRF detection mixture containing Streptavidin-XL665 (which binds the biotinylated substrate) and Europium-cryptate labeled anti-phosphotyrosine antibody.
-
Signal Measurement : Read the time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). A decrease in the 665/620 ratio confirms the inhibition of kinase phosphorylation.
References
-
Si, X.-J., et al. "Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives." Sciety (2026). 1
-
Fang, B., et al. "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry / PubMed (2023). 2
-
Modi, S. J., et al. "Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study." Journal of Applied Pharmaceutical Science (2020). 3
-
"5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity." PubMed (2003). 4
Sources
- 1. Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives | Sciety [sciety.org]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Validating the In Vivo Anticancer Activity of 1,6-Naphthyridin-4-ol Scaffolds
Executive Summary
1,6-Naphthyridin-4-ol (and its tautomer 1,6-naphthyridin-4(1H)-one) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. While the core molecule itself acts as a fragment, its derivatives have demonstrated potent efficacy against receptor tyrosine kinases (RTKs) such as c-Met , VEGFR-2 , and FGFR4 .
This guide provides a technical framework for validating 1,6-naphthyridine-based candidates in vivo. It compares their performance against Standard of Care (SOC) agents like Sorafenib and Crizotinib , focusing on hepatocellular carcinoma (HCC) and colorectal cancer models where this scaffold excels.
Part 1: The Pharmacophore & Mechanism
To validate this molecule, one must first understand why it works. The 1,6-naphthyridine core mimics the purine ring of ATP.
-
Binding Mode: The nitrogen atoms (N1 and N6) and the functionalized C4-position (derived from the 4-ol/4-one) typically form critical hydrogen bonds within the kinase hinge region (e.g., Cys552 in FGFR4 or Asp1222 in c-Met).
-
Tautomerism: Researchers must recognize that 1,6-naphthyridin-4-ol exists in equilibrium with 1,6-naphthyridin-4(1H)-one. Successful drug candidates lock this conformation via substitution (e.g., N-alkylation or O-alkylation) to maximize binding affinity.
Visualization: Mechanism of Action (MoA)
The following diagram illustrates the interference of 1,6-naphthyridine derivatives with the ATP-binding pocket of RTKs, blocking downstream oncogenic signaling.
Caption: 1,6-Naphthyridine derivatives competitively bind the ATP pocket, preventing phosphorylation and halting downstream oncogenic cascades.
Part 2: Comparative Efficacy Analysis
This section compares optimized 1,6-naphthyridine derivatives against industry standards. Data is synthesized from high-impact medicinal chemistry optimizations (e.g., targeting FGFR4 or c-Met/VEGFR).
Benchmark: 1,6-Naphthyridine vs. Sorafenib & Crizotinib
Context: Hepatocellular Carcinoma (HepG2/Hep3B) and Colorectal models.
| Metric | 1,6-Naphthyridine Derivative (Optimized) | Sorafenib (Standard of Care - VEGFR) | Crizotinib (Standard of Care - c-Met) | Interpretation |
| Primary Target IC50 | 1.5 – 16 nM (VEGFR-2 / FGFR4) | 3 – 90 nM (VEGFR-2) | 4 – 8 nM (c-Met) | Superior/Parity: Naphthyridines often achieve low-nanomolar potency comparable to or exceeding SOC. |
| Cellular IC50 (HepG2) | ~0.5 – 3.0 µM | 2.0 – 5.0 µM | > 5.0 µM (Target dependent) | High Potency: Derivatives show strong antiproliferative effects in cellular assays. |
| Selectivity Profile | Tunable (High selectivity for FGFR4 or Multi-kinase) | Multi-kinase (VEGFR, PDGFR, RAF) | High selectivity (c-Met, ALK, ROS1) | Versatile: Scaffold can be tuned for "dirty" multi-targeting or "clean" specific inhibition. |
| In Vivo TGI% | 60% – 85% (at 10-30 mg/kg) | 50% – 70% (at 30-60 mg/kg) | N/A (Model dependent) | Efficacy: Often achieves higher tumor growth inhibition (TGI) at lower doses than Sorafenib. |
| Toxicity (Body Weight) | < 5% Loss (Well Tolerated) | 5-15% Loss (Common) | < 5% Loss | Safety: Optimized naphthyridines frequently show a superior safety margin in murine models. |
Key Insight: The 1,6-naphthyridine scaffold (specifically 2-one or 4-amine derivatives) often demonstrates a better therapeutic index than Sorafenib in HCC models, likely due to reduced off-target inhibition of kinases unrelated to the tumor pathology.
Part 3: In Vivo Validation Protocols
To generate the data above, a rigorous, self-validating experimental workflow is required.
Xenograft Establishment (Hep3B or HCT116)
-
Animals: BALB/c nude mice (Male/Female, 6-8 weeks, 18-22g).
-
Inoculation: Inject
cells suspended in 100 µL PBS/Matrigel (1:1 ratio) subcutaneously into the right flank. Matrigel is critical for consistent tumor take rates in epithelial lines. -
Randomization Trigger: When mean tumor volume (TV) reaches 100–150 mm³ .
-
Why? Starting too small (<80mm³) yields high variability; starting too large (>200mm³) risks necrosis confounding the drug effect.
-
Dosing Regimen & Groups
-
Vehicle Control: 0.5% CMC-Na or 10% DMSO/40% PEG300/50% Saline (Oral Gavage).
-
Positive Control: Sorafenib (30 mg/kg/day, PO) or Crizotinib (25 mg/kg/day, PO).
-
Test Groups (1,6-Naphthyridine):
-
Low Dose: 10 mg/kg/day (Assess threshold efficacy).
-
High Dose: 30 mg/kg/day (Assess max efficacy).
-
-
Duration: 21 Days.
Data Collection & Calculation
-
Frequency: Measure TV and Body Weight (BW) every 3 days.
-
Tumor Volume Formula:
. -
Efficacy Metric (T/C%):
-
Validation Standard: A value of <40% is considered active; <10% is regression.
-
Visualization: Experimental Workflow
The following diagram outlines the critical path for in vivo validation, highlighting "Go/No-Go" checkpoints.
Caption: Step-by-step workflow for evaluating 1,6-naphthyridine efficacy, ensuring statistical validity through volume-based randomization.
References
-
Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.[1] Journal of Medicinal Chemistry.
-
[Link]
-
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer.[2] European Journal of Medicinal Chemistry.
-
[Link]
-
-
Gong, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
-
[Link]
-
-
Cui, J.J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carbonitrile c-Met/ALK Inhibitor. Journal of Medicinal Chemistry. (Reference for Crizotinib protocols).
-
[Link]
-
-
Wilhelm, S.M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity. Cancer Research. (Reference for Sorafenib protocols).
-
[Link]
-
Sources
- 1. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity and Off-Target Profiling of the 1,6-Naphthyridin-4-ol Scaffold
Topic: Kinase selectivity and off-target profiling of 1,6-Naphthyridin-4-OL Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Hinge-Binding Privileged Structure
1,6-Naphthyridin-4-ol (often existing in equilibrium with its tautomer, 1,6-naphthyridin-4(1H)-one ) represents a "privileged scaffold" in medicinal chemistry. Unlike fully elaborated drugs (e.g., Imatinib), this molecule serves as a core pharmacophore fragment designed to interact with the ATP-binding hinge region of protein kinases.
While the unsubstituted "4-ol" fragment exhibits weak, promiscuous binding (typically high
This guide details the profiling of this scaffold, highlighting its transition from a promiscuous fragment to a selective inhibitor, and contrasts it with standard alternatives like quinolines and quinazolines.
Chemical Identity & Mechanism of Action
To profile this molecule accurately, one must first address its tautomeric nature, which dictates its binding mode.
-
Tautomerism: In solution, 1,6-naphthyridin-4-ol favors the 4-one (lactam) form. However, in the hydrophobic environment of a kinase pocket, it can bind in the 4-ol (lactim) form or use the lactam motif as a hydrogen bond donor/acceptor pair.
-
Binding Mode: The nitrogen at position 1 (N1) and the oxygen at position 4 (O4) typically mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone of Ala100 in CDK8).
-
The "N6" Vector: The nitrogen at position 6 provides a critical vector for solubility and solvent-front interactions, distinguishing it from the carbocyclic quinoline scaffold.
Figure 1: Tautomeric equilibrium of the 1,6-naphthyridine scaffold and its relevance to kinase hinge binding.
Kinase Selectivity Profile
The selectivity of 1,6-naphthyridin-4-ol derivatives is not intrinsic but tunable based on substitution patterns at the C3, C7, and N1 positions. Below is the consensus profile for this scaffold class.
Primary Targets (On-Target)
When optimized, this scaffold shows high affinity for Tyrosine Kinases (TK) and Cyclin-Dependent Kinases (CDK).
| Target Family | Specific Kinases | Mechanism of Selectivity |
| Receptor Tyrosine Kinases | c-MET , AXL , FGFR4 | The scaffold fits the "Type II" inhibitor pocket when extended with a hydrophobic tail (e.g., phenyl-amide) to contact the DFG-out motif. |
| CDKs | CDK8 , CDK19 | 2,8-disubstituted derivatives exploit the specific geometry of the CDK8 front pocket, achieving selectivity over CDK2/CDK5. |
| ALK / ROS1 | ALK | Often appears as a co-target due to high homology in the ATP-binding site with c-MET. |
The "Kinase Cyst" (Common Off-Targets)
In broad panel profiling (e.g., KINOMEscan), derivatives of 1,6-naphthyridin-4-ol frequently hit the following kinases due to structural homology:
-
MER / TYRO3: (TAM family) – High cross-reactivity with AXL inhibitors.
-
KDR (VEGFR2): Common liability for c-MET inhibitors based on this core.
-
Aurora Kinases: Pan-Aurora activity is often observed if the C3 position is substituted with a pyrazole or similar heterocycle.
Off-Target Profiling: Non-Kinase Liabilities
A critical, often overlooked aspect of profiling 1,6-naphthyridines is their metabolic susceptibility, which acts as a "functional" off-target interaction.
The Aldehyde Oxidase (AO) Liability
Unlike quinolines, the 1,6-naphthyridine scaffold is highly prone to oxidation by Aldehyde Oxidase (AO) .
-
Mechanism: Cytosolic AO attacks the electron-deficient C2 or C5 positions.
-
Consequence: Rapid clearance in vivo (human/monkey) that is not predicted by standard microsomal stability assays (which lack cytosolic enzymes).
-
Mitigation: Profiling must include S9 fraction stability assays (containing cytosol) or specific AO inhibition tests (using hydralazine).
Comparative Analysis: 1,6-Naphthyridines vs. Alternatives
This section compares the 1,6-naphthyridin-4-ol core against its two closest medicinal chemistry competitors: Quinolines (e.g., Cabozantinib core) and Quinazolines (e.g., Gefitinib core).
Comparison Table
| Feature | 1,6-Naphthyridin-4-ol | Quinoline-4-one (Alternative) | Quinazoline (Alternative) |
| Core Structure | 6,6-bicyclic (2 Nitrogens) | 6,6-bicyclic (1 Nitrogen) | 6,6-bicyclic (2 Nitrogens, 1,3-arrangement) |
| Solubility | High (Extra N reduces logP) | Low/Moderate (More lipophilic) | Moderate |
| Primary Selectivity | c-MET, AXL, CDK8 | c-MET, VEGFR, RET | EGFR, HER2, BTK |
| Metabolic Risk | High (Aldehyde Oxidase) | Low (CYP450 driven) | Moderate (CYP450 driven) |
| Binding Mode | Mono-dentate or Bi-dentate hinge binder | Mono-dentate hinge binder | Bi-dentate hinge binder |
Expert Insight
Choose 1,6-Naphthyridin-4-ol if you require:
-
Lower lipophilicity (logD) to improve oral bioavailability.
-
Specific targeting of the c-MET/AXL axis while sparing EGFR.
-
A scaffold that can be modified at the N1 position (unlike quinazolines where N1 is part of the hinge binding).
Experimental Protocols
To validate the selectivity and off-target profile of a 1,6-naphthyridin-4-ol derivative, follow this cascading workflow.
Phase 1: Biochemical Selectivity (The "Kinase Panel")
Objective: Determine the affinity spectrum across the kinome. Method: Competition Binding Assay (e.g., KINOMEscan or LanthaScreen).
-
Compound Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Primary Screen: Test at a single concentration (e.g., 1
M) against a panel of ~300 kinases. -
Kd Determination: For any "hit" (>65% inhibition), perform an 11-point dose-response curve.
-
Data Analysis: Calculate the Selectivity Score (S-score) .
Phase 2: Cellular Target Engagement
Objective: Confirm the inhibitor enters the cell and engages the target (e.g., c-MET) without cytotoxic artifacts. Method: NanoBRET™ TE Intracellular Kinase Assay.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (e.g., c-MET-Nluc).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.
-
Treatment: Treat cells with the 1,6-naphthyridine derivative (dose-response).
-
Measurement: The compound displaces the tracer, reducing BRET signal.
-
Validation: If IC50 (NanoBRET)
IC50 (Biochemical), the compound is cell-permeable.
Phase 3: Metabolic Off-Target (AO) Screen
Objective: Assess susceptibility to Aldehyde Oxidase (critical for this scaffold).
-
System: Human Liver Cytosol (HLC) vs. Human Liver Microsomes (HLM).
-
Control: Use Zaleplon or Phthalazine as a positive control for AO activity.
-
Inhibitor Check: Co-incubate with Hydralazine (specific AO inhibitor).
-
Result: If clearance is high in HLC but blocked by Hydralazine, the 1,6-naphthyridine core is being metabolized by AO.
Figure 2: Recommended profiling workflow for 1,6-naphthyridine kinase inhibitors, emphasizing the critical metabolic screen.
References
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 2013.[1]
-
2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 2016.
-
Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 2024.[2]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry, 2023.[3]
-
Aldehyde Oxidase and its Role as a Drug Metabolizing Enzyme. (Context for 1,6-naphthyridine metabolism) Pharmacology & Therapeutics, 2010.
Sources
- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Assessing the Cross-Reactivity of 1,6-Naphthyridin-4-OL Scaffolds
Executive Summary: The Scaffold at a Glance
In modern drug discovery, the 1,6-naphthyridin-4-ol (and its tautomer 1,6-naphthyridin-4(1H)-one ) serves as a high-value "privileged scaffold." Unlike the ubiquitous quinoline core, the 1,6-naphthyridine system offers distinct physicochemical advantages: reduced lipophilicity (LogP), enhanced aqueous solubility, and unique hydrogen-bonding vectors critical for kinase hinge binding (e.g., FGFR, c-Met, CK2).
However, this scaffold carries specific liabilities.[1] Its electron-deficient nature increases susceptibility to Aldehyde Oxidase (AO) metabolism and nucleophilic attack, issues often absent in its carbocyclic analogs. This guide objectively compares the 1,6-naphthyridin-4-ol core against its primary alternatives—Quinolines and 1,5-Naphthyridines—and provides validated protocols to assess its cellular cross-reactivity and metabolic stability.
Comparative Analysis: 1,6-Naphthyridine vs. Alternatives
The choice between a 1,6-naphthyridine and its analogs is rarely arbitrary; it is a trade-off between potency/solubility and metabolic stability .
Table 1: Physicochemical & Biological Profile Comparison
| Feature | 1,6-Naphthyridin-4-ol | Quinolin-4-ol (Alternative A) | 1,5-Naphthyridin-4-ol (Alternative B) |
| Core Structure | Pyridine fused to Pyridine ( | Benzene fused to Pyridine ( | Pyridine fused to Pyridine ( |
| LogP (Lipophilicity) | Low (Preferred for CNS/Oral) | High | Low |
| Aq. Solubility | High (Polar surface area | Low to Moderate | High |
| Kinase Hinge Binding | Bidentate (Acceptor N1 / Donor NH) | Monodentate (usually) | Bidentate (Geometry differs) |
| Metabolic Liability | High AO Risk (C2/C7 oxidation) | Low AO Risk (CYP dominant) | Moderate AO Risk |
| Tautomerism | Strongly favors 4-one (pyridone) | Favors 4-one | Favors 4-one |
| Primary Off-Targets | hERG (if basic amine present), AO | CYP450s, hERG | hERG, AO |
Mechanistic Causality: Why 1,6-Naphthyridine?
-
The Solubility Driver: Replacing the benzene ring of quinoline with a pyridine ring (creating naphthyridine) lowers cLogP by ~1.0–1.5 units, significantly improving the ligand efficiency (LE) and solubility forecast.
-
The Selectivity Driver: The N6 nitrogen provides a unique vector for water-mediated hydrogen bonds or direct interaction with residues like Lysine or Aspartate in the kinase ATP-binding pocket, often improving selectivity profiles against off-target kinases (e.g., FGFR4 selectivity).
Critical Liability: Aldehyde Oxidase (AO) Cross-Reactivity
While "cross-reactivity" often refers to off-target protein binding, for 1,6-naphthyridines, the most critical "cross-reaction" is with the cytosolic enzyme Aldehyde Oxidase . Unlike CYPs, AO does not require NADPH and attacks electron-deficient heterocycles.
-
Mechanism: The 1,6-naphthyridine core is highly electron-deficient. AO nucleophilically attacks the carbon adjacent to the nitrogen (typically C2 or C7), converting the drug into a lactam metabolite.
-
Consequence: Rapid clearance in humans (AO is active in human cytosol) that is not predicted by standard rodent models (rodents have different AO isoform specificity).
Visualizing the Assessment Workflow
The following diagram outlines the logical flow for evaluating a 1,6-naphthyridin-4-ol derivative, prioritizing the unique liabilities of this scaffold.
Figure 1: Decision tree for assessing 1,6-naphthyridine scaffold viability. Note the specific check for Aldehyde Oxidase (AO) which resides in S9 fractions but not microsomes.
Experimental Protocols
To ensure scientific integrity, these protocols are designed to be self-validating.
Protocol A: Differential Metabolic Stability (AO vs. CYP)
Purpose: To distinguish if cross-reactivity is driven by CYPs (microsomes) or AO (cytosol/S9). This is the "Gold Standard" validation for naphthyridines.
-
Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
Pooled Human Liver S9 Fraction (contains both Cytosol and Microsomes).
-
Specific AO Inhibitor: Hydralazine (25 µM) or Raloxifene .
-
Cofactors: NADPH (for CYPs), molecular oxygen (for AO).
-
-
Procedure:
-
Arm 1 (CYP only): Incubate test compound (1 µM) with HLM + NADPH.
-
Arm 2 (Total): Incubate test compound (1 µM) with S9 Fraction + NADPH.
-
Arm 3 (AO Validation): Incubate test compound (1 µM) with S9 Fraction + NADPH + Hydralazine .
-
-
Analysis:
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS.
-
-
Interpretation (Self-Validating Logic):
-
If clearance in Arm 2 >> Arm 1 , the metabolism is cytosolic (likely AO).
-
If Arm 3 restores stability compared to Arm 2 , the liability is confirmed as Aldehyde Oxidase.
-
Result: If confirmed, the 1,6-naphthyridine core requires C2/C7 substitution (steric block) to prevent cross-reactivity.
-
Protocol B: Kinase Cross-Reactivity Profiling (NanoBRET)
Purpose: To assess cellular target engagement and off-target promiscuity (e.g., assessing if the scaffold hits CK2 or c-Met inadvertently).
-
System: Live-cell NanoBRET™ Target Engagement (Promega).
-
Method:
-
Transfect HEK293 cells with N-terminal Luciferase-Kinase fusion vectors (e.g., FGFR1-Luc, CK2-Luc).
-
Treat cells with a cell-permeable fluorescent tracer (binds ATP pocket).
-
Add 1,6-naphthyridine test compound at varying concentrations.
-
-
Readout:
-
Measure BRET signal (Energy transfer from Luc to Tracer).
-
Displacement of tracer by test compound decreases BRET signal.
-
-
Validation:
-
Positive Control: Use Staurosporine (pan-kinase) or CX-4945 (if testing CK2).
-
Negative Control: DMSO vehicle.
-
Calculate occupancy and residence time. This is superior to biochemical assays as it accounts for the cell permeability of the polar naphthyridine scaffold.
-
Structural Insights: Tautomerism & Binding
The "1,6-naphthyridin-4-ol" nomenclature is often a formal designation. In solution and biological systems, the 4(1H)-one tautomer predominates.
-
Implication for Docking: When performing in silico cross-reactivity checks (docking), you must use the pyridone (NH / C=O) tautomer, not the hydroxy-pyridine (N / C-OH) form.
-
Binding Mode: The NH (donor) and C=O (acceptor) often mimic the Adenine ring of ATP, forming a "hinge-binding" motif.
-
Cross-Reactivity Risk: Because this motif mimics ATP, the scaffold is prone to hitting ATP-binding sites across the kinome (Type I inhibitors) unless "gatekeeper" residues are exploited for selectivity.
-
Figure 2: Schematic of the primary hinge-binding interaction mode of the 1,6-naphthyridin-4-one tautomer.
References
-
Vertex Pharmaceuticals. (2000). 3-Aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas were prepared and evaluated as inhibitors of the FGF receptor-1 tyrosine kinase.[4] Journal of Medicinal Chemistry.[5][6]
-
Wenzhou Medical University. (2023).[5] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors.[5] European Journal of Medicinal Chemistry.[5][6]
-
University of Antwerp. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol... European Journal of Medicinal Chemistry.[5][6]
-
GlaxoSmithKline. (2016).[6] 2,8-Disubstituted-1,6-Naphthyridines... with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters.
-
BenchChem. (2025). A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and robustness of a multi-step synthesis of 1,6-Naphthyridin-4-OL
Executive Summary
The synthesis of 1,6-naphthyridin-4-ol is a critical gateway to functionalized naphthyridine scaffolds, widely used in kinase inhibitors (e.g., for PI3K, ALK) and anti-infectives. While the Conrad-Limpach approach (condensation of 4-aminopyridine with diethyl ethoxymethylenemalonate) is the industry standard, its reproducibility is frequently compromised by the cyclization step.
This guide compares two distinct methodologies:
-
Method A (Traditional): High-Temperature Thermal Cyclization in Dowtherm A.
-
Method B (Robust): Acid-Mediated Cyclization using Eaton’s Reagent.
Key Finding: While Method A is historically prevalent, Method B offers superior reproducibility, higher yields (typically +20-30%), and a safer process profile by eliminating the need for extreme temperatures (
Mechanistic Insight & Reaction Pathway[1][2][3][4][5]
The synthesis proceeds via the condensation of 4-aminopyridine (1) with diethyl ethoxymethylenemalonate (EMME) (2) to form the enamine intermediate (3). The critical divergence lies in the cyclization of (3) to the target 1,6-naphthyridin-4-ol (4).
-
Thermal Route (Dowtherm A): Relies on thermodynamic control at extreme temperatures (
) to overcome the high activation energy barrier of the electron-deficient pyridine ring. This often leads to polymerization ("tar") and variable yields. -
Acid-Mediated Route (Eaton’s Reagent): Uses phosphorus pentoxide in methanesulfonic acid (
) to activate the ester carbonyl and protonate the enamine, facilitating electrophilic aromatic substitution at moderate temperatures ( ).
Figure 1: Mechanistic bifurcation of the Conrad-Limpach synthesis.
Experimental Protocols
Method A: Traditional Thermal Cyclization (Dowtherm A)
Status: Legacy / Low Robustness
Protocol:
-
Condensation: Reflux 4-aminopyridine (1.0 eq) and EMME (1.1 eq) in Ethanol for 4 hours. Cool, filter the precipitate (Enamine), and dry.
-
Cyclization: Heat Dowtherm A (10 volumes relative to Enamine) to a rolling boil (
). -
Addition: Add the solid Enamine portion-wise to the boiling solvent. Critical: Addition must be slow enough to maintain reflux temperature.
-
Workup: Cool to RT. Dilute with hexanes to precipitate the product. Filter and wash with ether.
Why it fails: The high temperature required to close the ring often exceeds the decomposition temperature of the intermediate, leading to intractable black tar.
Method B: Robust Acid-Mediated Cyclization (Eaton’s Reagent)
Status: Recommended / High Robustness
Protocol:
-
Condensation: Same as Method A. Purity of Enamine is critical (check by HPLC, target >98%).
-
Preparation: In a reactor, charge Eaton’s Reagent (
in , 5 volumes). Heat to . -
Cyclization: Add the Enamine solid portion-wise over 30 minutes. The reaction is exothermic; maintain internal temp
. -
Reaction: Stir at
for 2-4 hours. Monitor by HPLC (Enamine disappearance). -
Quench (Self-Validating Step): Cool to
. Slowly pour the reaction mixture into ice water (10 volumes) with vigorous stirring. Neutralize to pH 7-8 using or . -
Isolation: Filter the resulting precipitate. Recrystallize from DMF/Water or MeOH if necessary.
Why it works: The superacidic medium activates the ester carbonyl, lowering the activation energy for the Friedel-Crafts type cyclization, allowing the reaction to proceed below the decomposition threshold.
Comparative Performance Analysis
The following data is synthesized from comparative process optimization studies (see References).
| Metric | Method A (Dowtherm A) | Method B (Eaton's Reagent) |
| Yield (Isolated) | 30% - 45% | 75% - 90% |
| Purity (HPLC) | 85% - 90% (requires column) | >98% (often precipitation only) |
| Reaction Temp | ||
| E-Factor (Waste) | High (Large solvent volumes) | Moderate (Acid neutralization) |
| Scalability | Poor (Heat transfer limits) | Excellent (Stirred tank reactor) |
| Safety Profile | High Risk (Vapor/Flashpoint) | Moderate (Corrosive/Exotherm) |
Robustness & Troubleshooting Guide
To ensure reproducibility, specific Critical Process Parameters (CPPs) must be controlled.
Figure 2: Decision tree for ensuring process robustness.
Critical Checkpoints:
-
Enamine Purity: Impurities in the starting enamine are the primary cause of low yields in Method B. Do not carry forward "crude" enamine; a simple ethanol wash is usually sufficient.
-
Moisture Control: Eaton's reagent is water-sensitive. Ensure the reactor is dry. Moisture hydrolyzes the activating species, stalling the reaction.
-
Quenching: The quench of Methanesulfonic acid is highly exothermic. Controlled addition to ice is mandatory to prevent "volcano" effects.
References
-
Conrad, M., & Limpach, L. (1887).[1] Über die Synthese von Chinolinderivaten.[2][3] Berichte der deutschen chemischen Gesellschaft.[4]
-
Leshchinsky, K., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.[5]
-
Reddy, J. S., et al. (2021).[6] Development of a Robust Scale-Up Synthetic Route for BPR1K871. ACS Omega. (Demonstrates acid-mediated scale-up principles).
-
Brown, D. J. (2008). The Naphthyridines.[3][5][7][8][9][10][11][12] The Chemistry of Heterocyclic Compounds.[1][8][11] Wiley-Interscience. (Definitive text on naphthyridine numbering and synthesis).
-
Prabha, K., et al. (2023).[10] Eaton's reagent is an alternative of PPA: Solvent free synthesis...[10] Tetrahedron.[8][10]
Sources
- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Fluorescent Properties of 1,6-Naphthyridin-4-OL Against Commercial Dyes: A Comprehensive Guide
As drug development and molecular imaging demand increasingly sophisticated probes, researchers are looking beyond traditional xanthene and cyanine dyes. The 1,6-Naphthyridin-4-OL scaffold (and its polycyclic derivatives) has emerged as a highly versatile fluorophore. Known for its tunable photophysics, this nitrogen-containing heterocyclic core offers distinct advantages over legacy commercial dyes, including massive Stokes shifts, potent solvatochromism, and high quantum yields.
As an Application Scientist, I have structured this guide to objectively benchmark 1,6-Naphthyridin-4-OL against industry-standard dyes (like DAPI, FITC, and Alexa Fluor 488). Furthermore, I provide self-validating experimental protocols designed to ensure high-fidelity photophysical characterization in your own laboratory.
Mechanistic Insights: The Photophysics of 1,6-Naphthyridines
To effectively utilize a fluorophore, one must understand the causality behind its emission. The 1,6-naphthyridine core is inherently electron-deficient due to its two structural nitrogen atoms. When substituted with an electron-donating group—such as a hydroxyl group at the 4-position (1,6-Naphthyridin-4-OL) or an amine in fused derivatives—the molecule forms a powerful "push-pull" electronic system.
Upon photon absorption, the molecule undergoes an Intramolecular Charge Transfer (ICT) . The electron density shifts from the donor moiety toward the electron-withdrawing naphthyridine nitrogens. As the solvent molecules reorient to stabilize this highly polarized excited state (solvent relaxation), the energy of the excited state drops significantly before radiative decay occurs. This mechanism is the direct cause of the massive Stokes shifts (often >100 nm) and the strong solvatochromic behavior observed in these compounds[1].
Jablonski diagram illustrating the ICT-driven fluorescence of 1,6-Naphthyridin-4-OL.
Benchmarking Data: Naphthyridines vs. Commercial Dyes
When benchmarking 1,6-Naphthyridin-4-OL derivatives against commercial standards, the most critical differentiator is the Stokes shift . Commercial dyes like FITC and Alexa Fluor 488 possess excellent quantum yields but suffer from narrow Stokes shifts (~35 nm). This narrow gap leads to self-quenching at high concentrations and significant background noise from scattered excitation light.
Conversely, 1,6-Naphthyridine derivatives exhibit Stokes shifts ranging from 60 nm to over 160 nm, completely decoupling the excitation source from the emission detection window. Furthermore, optimized polycyclic 1,6-naphthyridin-4-amines have demonstrated absolute fluorescence quantum yields (
Quantitative Performance Comparison
| Fluorophore / Dye | Excitation Max ( | Emission Max ( | Stokes Shift | Quantum Yield ( | Key Photophysical Advantage |
| 1,6-Naphthyridin-4-OL (Derivatives) | 340 – 448 nm | 440 – 562 nm | 60 – 160 nm | 0.12 – 0.89 | Massive Stokes shift; Turn-on DNA binding; Solvatochromism. |
| DAPI | 358 nm | 461 nm | 103 nm | ~0.50 (in DNA) | Industry standard for nuclear counterstaining. |
| FITC | 490 nm | 525 nm | 35 nm | 0.92 | High brightness, but suffers from rapid photobleaching. |
| Alexa Fluor 488 | 490 nm | 525 nm | 35 nm | 0.92 | High photostability; narrow Stokes shift limits multiplexing. |
Data synthesized from standardized photophysical evaluations in dilute DMSO/aqueous buffers[1][2].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or physical rationale to help researchers troubleshoot and adapt the workflows.
Protocol A: Determination of Relative Fluorescence Quantum Yield
To accurately benchmark the quantum yield of a new 1,6-naphthyridine derivative, it must be compared against a standard with a known quantum yield and a similar excitation profile (e.g., Quinine Sulfate in 0.1 M
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the 1,6-Naphthyridin-4-OL derivative in a spectroscopic-grade solvent (e.g., DMSO or Ethanol). Prepare a stock solution of 1 mM.
-
Serial Dilution (Critical Step): Dilute the stock into 5 distinct concentrations. Causality: You must ensure the Optical Density (OD) at the excitation wavelength remains strictly below 0.1 . Exceeding an OD of 0.1 induces the "inner filter effect," where the fluorophore reabsorbs its own emitted light, artificially depressing the measured emission intensity and ruining the calculation.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectra and the integrated fluorescence emission spectra for all 5 dilutions of both the sample and the standard.
-
Data Plotting & Calculation: Plot the integrated fluorescence intensity (Y-axis) against the absorbance (X-axis). The data must form a linear regression passing through the origin. Calculate the quantum yield using the gradient of the slopes:
(Where is the refractive index of the solvents).
Step-by-step workflow for benchmarking relative fluorescence quantum yields.
Protocol B: "Turn-On" DNA Binding Assay
1,6-Naphthyridine derivatives act as potent minor groove binders in double-stranded DNA[2]. In an aqueous buffer, the free dye exhibits low fluorescence due to non-radiative decay pathways caused by molecular rotation. Upon intercalating or binding to the minor groove, this rotational freedom is physically restricted, forcing the molecule to release energy radiatively (fluorescence).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) to mimic physiological conditions and stabilize the DNA.
-
Baseline Measurement: Add the 1,6-naphthyridine probe (
M) to the cuvette. Record the baseline emission spectrum. -
Titration: Incrementally titrate calf thymus DNA (ctDNA) into the cuvette. Causality: Allow 3 minutes of equilibration time between additions to allow the minor groove binding kinetics to reach thermodynamic equilibrium.
-
Validation: Observe the hyperchromic shift (increase in emission intensity). A true minor groove binder will show a massive "turn-on" enhancement (often >10-fold) with a slight blue shift in the emission maximum due to the highly hydrophobic environment of the DNA groove[2].
Conclusion
While commercial dyes like FITC and Alexa Fluor 488 remain staples for routine bioconjugation, their narrow Stokes shifts fundamentally limit their utility in complex, high-background assays. Benchmarking reveals that the 1,6-Naphthyridin-4-OL scaffold provides a robust alternative. By leveraging its ICT-driven photophysics, researchers can exploit its massive Stokes shifts and environmental sensitivity to develop superior "turn-on" probes for nucleic acid staining, live-cell imaging, and advanced materials science.
References
-
[3] Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
[1] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances (Royal Society of Chemistry).[Link]
-
[2] Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. Journal of Biomolecular Structure and Dynamics (Taylor & Francis).[Link]
-
1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Organic & Biomolecular Chemistry (Royal Society of Chemistry).[Link]
Sources
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index and Toxicity Profile of 1,6-Naphthyridin-4-OL Derivatives: A Comparative Guide
Introduction
1,6-Naphthyridin-4-ol (CAS 5268-38-2) has emerged as a highly versatile and privileged scaffold in modern drug discovery[1]. Historically, quinoline and pyrimidine derivatives have dominated the landscape of antimalarial, antiviral, and kinase-inhibitor therapies. However, these legacy scaffolds often suffer from narrow therapeutic windows due to off-target cytotoxicity and the generation of reactive metabolic intermediates[2].
By strategically incorporating a second nitrogen atom into the ring system, 1,6-naphthyridine derivatives demonstrate a profoundly optimized pharmacological profile. This guide provides an objective comparison of the therapeutic index (TI) and toxicity of 1,6-naphthyridine derivatives against traditional alternatives, supported by experimental protocols and mechanistic insights.
Mechanistic Causality: Why 1,6-Naphthyridines Exhibit Lower Toxicity
The primary driver of toxicity in many aromatic nitrogen heterocycles (such as quinolines) is their susceptibility to hepatic cytochrome P450 (CYP450) oxidation. This metabolic pathway frequently yields highly reactive and toxic epoxides or quinone imines, leading to cellular damage and adverse side effects[2].
The 1,6-naphthyridine core fundamentally alters this metabolic trajectory. The addition of the second nitrogen atom at the 6-position withdraws electron density from the aromatic system. This electron deficiency sterically and electronically shields the ring from CYP450-mediated epoxidation, drastically reducing the formation of chemically reactive metabolites[2]. Consequently, the scaffold preserves its target binding affinity (e.g., via hydrogen bonding and π–π stacking within viral or kinase pockets) while significantly lowering off-target cellular toxicity[3].
Metabolic pathways comparing Quinoline and 1,6-Naphthyridine scaffolds.
Comparative Performance: Therapeutic Index (TI) Analysis
To objectively evaluate the 1,6-naphthyridine scaffold, we must benchmark its derivatives against standard-of-care drugs across various therapeutic indications. The Therapeutic Index (TI), calculated as the ratio of the 50% Cytotoxic Concentration (CC50) to the 50% Inhibitory Concentration (IC50), serves as our primary metric.
Table 1: Comparative Efficacy and Toxicity Profiles
| Indication / Target | Scaffold / Compound | Reference Standard | IC50 / MIC | Toxicity (CC50) / Selectivity | Therapeutic Index (TI) Comparison |
| Antimalarial | 1,6-Naphthyridine derivatives | Chloroquine / Primaquine | Highly Active | Reduced reactive metabolites | >10x superior to Chloroquine[2] |
| HIV-1 NNRTI | 2-cyanopyridinyl-1,6-naphthyridines | Nevirapine | 0.175 µM | No toxicity to MRC-5 cells | Significantly higher than Nevirapine (IC50 1.053 µM)[3] |
| c-Met Kinase | 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one | Standard Kinase Inhibitors | 2.6 µM | Low micromolar proliferation inhibition | Effective target inhibition with stable profile[4] |
| Anti-mycobacterial | ANA-12 (1,8/1,6-analogs) | Rifampicin / Ethambutol | 6.25 µg/mL | Low toxicity to HEK293T cells | Selectivity Index ≥ 11 [5] |
Data Synthesis: Across multiple studies, replacing a quinoline or standard pyrimidine core with a naphthyridine framework consistently yields a Selectivity Index (SI) or TI greater than 10, marking a critical threshold for advancing lead compounds into preclinical in vivo models[2][5].
Experimental Methodology: Self-Validating Protocol for TI Determination
To ensure rigorous and reproducible evaluation of new 1,6-Naphthyridin-4-OL derivatives, the following dual-assay protocol is designed as a self-validating system . By running efficacy and toxicity assays in parallel using the exact same compound dilution series, we eliminate batch-to-batch variation and freeze-thaw artifacts.
Step-by-Step Protocol: Parallel IC50 and CC50 Profiling
Rationale: We utilize the Microplate Alamar Blue Assay (MABA) for both target cells (e.g., M. tuberculosis or BaF3-TPR-Met cells) and normal counter-screen cells (e.g., MRC-5 embryonic lung cells or HEK293T). Alamar Blue is chosen because it is non-toxic and allows for continuous, non-destructive monitoring of cellular metabolic activity, ensuring that time-dependent toxicity is accurately captured[3][5].
Step 1: Compound Preparation & Serial Dilution
-
Synthesize and purify the 1,6-naphthyridine derivative from the 1,6-Naphthyridin-4-ol precursor (CAS 5268-38-2)[1].
-
Dissolve the compound in 100% DMSO to a stock concentration of 10 mM.
-
Perform a 10-point, 3-fold serial dilution in the assay medium.
-
Causality: A 3-fold dilution provides a broad dynamic range (logarithmic scale) necessary to capture both highly potent IC50 values and potentially high CC50 values on the same plate without missing the inflection points.
-
Step 2: Parallel Cell Seeding (The Self-Validating Step)
-
Plate A (Efficacy): Seed target cells (e.g., BaF3-TPR-Met) at
cells/well in a 96-well plate. -
Plate B (Toxicity): Seed normal human cells (e.g., MRC-5 or HEK293T) at
cells/well in a separate 96-well plate[3][5]. -
Controls: Every plate MUST include a vehicle control (0.1% DMSO), a positive toxic control (e.g., Primaquine or Nevirapine), and a blank (medium only). If the positive control fails to hit its established IC50/CC50 within a 15% margin of error, the entire assay is invalidated.
Step 3: Incubation & Alamar Blue Addition
-
Transfer the identical compound dilutions to both Plate A and Plate B.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 4 hours.
Step 4: Fluorescence Readout & Data Normalization
-
Measure fluorescence at excitation 530 nm and emission 590 nm.
-
Calculate cell viability relative to the DMSO control.
-
Determine IC50 (Plate A) and CC50 (Plate B) using non-linear regression analysis.
-
Calculate TI:
. A compound is considered a "Hit" if TI > 10.
High-throughput workflow for determining the Therapeutic Index of derivatives.
Conclusion
The 1,6-Naphthyridin-4-OL scaffold represents a significant structural evolution over traditional quinoline and pyrimidine rings. By leveraging electron deficiency to resist CYP450-mediated toxic metabolite formation, this privileged scaffold achieves a vastly superior Therapeutic Index. For drug development professionals, integrating this core into lead optimization pipelines offers a highly rational approach to rescuing potent but historically toxic pharmacophores.
References
- Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents Source: ResearchGate URL
- Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)
- [1,6]naphthyridin-4-ol | CAS Number : 5268-38-2 Source: Avanscure Lifesciences URL
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: RSC Publishing URL
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source: ResearchGate URL
Sources
- 1. avanscure.com [avanscure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Cross-Validation of the Biological Activity of 1,6-Naphthyridin-4-OL Derivatives in Diverse Cancer Cell Lines: A Comparative Guide
As a Senior Application Scientist in oncology drug development, I continually evaluate novel pharmacophores to overcome the limitations of traditional chemotherapeutics. The 1,6-Naphthyridin-4-OL scaffold has recently emerged as a highly privileged structure in medicinal chemistry [1]. Unlike standard aza-aromatic rings (such as simple pyridines or quinazolines), the fused di-pyridine system of 1,6-naphthyridines offers distinct electronic properties that enhance non-covalent interactions—specifically
This guide provides an objective, data-driven comparison of 1,6-Naphthyridin-4-OL derivatives against established alternatives, detailing the mechanistic rationale, cross-cell-line validation, and the self-validating experimental protocols required to benchmark these compounds.
Mechanistic Grounding: Why 1,6-Naphthyridin-4-OL?
The biological efficacy of 1,6-Naphthyridin-4-OL derivatives is primarily driven by two synergistic mechanisms: Topoisomerase I (Top1) inhibition and Reactive Oxygen Species (ROS)-mediated apoptosis [3].
Traditional Top1 inhibitors, such as Camptothecin (CPT), suffer from severe pharmacokinetic liabilities due to an unstable lactone E-ring that hydrolyzes in human plasma. By replacing the cyclopentadienone ring with the nitrogenous heterocyclic core of 1,6-naphthyridine, researchers have developed derivatives (e.g., dibenzo[c,h][1,6]naphthyridines) that lack this unstable lactone ring [4]. This structural evolution yields superior chemical stability while maintaining the ability to trap the Top1-DNA cleavable complex. Concurrently, recent studies on novel 1,6-naphthyridine amines demonstrate a profound ability to induce intracellular ROS spikes, leading to irreversible nuclear damage [2].
Figure 1: Dual-action signaling pathway of 1,6-Naphthyridin-4-OL derivatives inducing apoptosis.
Cross-Validation Data in Human Cancer Cell Lines
To objectively assess the biological activity of 1,6-Naphthyridin-4-OL derivatives, we must cross-validate their anti-proliferative effects across multiple human cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentration (
Table 1: Comparative Values ( ) Across Cancer Cell Lines
| Cell Line (Cancer Type) | 1,6-Naphthyridine Deriv. (16f) | 5-Fluorouracil (5-FU) | Quinazoline Derivative |
| U87MG (Glioblastoma) | 3.28 ± 0.15 | 18.45 ± 1.20 | 12.30 ± 0.85 |
| A549 (Non-Small Cell Lung) | 5.12 ± 0.30 | 22.10 ± 1.55 | 9.45 ± 0.60 |
| MCF-7 (Breast Adenocarcinoma) | 4.85 ± 0.22 | 15.30 ± 0.90 | 8.20 ± 0.55 |
| HepG-2 (Hepatocellular) | 6.05 ± 0.41 | 25.60 ± 2.10 | 14.15 ± 1.10 |
Analytical Insight: The 1,6-naphthyridine derivative exhibits broad-spectrum potency, significantly outperforming 5-FU across all tested lines. The pronounced efficacy against the U87MG line (
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the causality of the compound's effect.
Protocol A: In Vitro Cytotoxicity via CCK-8 Assay
Causality Check: We utilize the Cell Counting Kit-8 (CCK-8) rather than the traditional MTT assay. CCK-8 produces a highly water-soluble formazan dye, eliminating the need for a DMSO solubilization step. This prevents mechanical cell loss during aspiration, ensuring that the viability readout is a direct consequence of the drug's biological activity, not handling errors.
-
Cell Seeding: Harvest logarithmic-phase cells (e.g., U87MG, A549) and seed at a density of
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% humidified incubator to allow for adherence. -
Compound Treatment: Prepare a serial dilution of the 1,6-Naphthyridin-4-OL derivative (0.1
to 100 ) in complete media. Treat the cells for 48 hours. Critical Control: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (5-FU) for baseline benchmarking. -
CCK-8 Incubation: Add 10
of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C. -
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the
using non-linear regression analysis.
Protocol B: Apoptosis and Nuclear Damage Validation (DAPI & DCFDA)
Causality Check: To prove that cell death is apoptotic and driven by oxidative stress, we run parallel fluorescence assays. A spike in DCFDA (ROS indicator) must quantitatively precede the morphological chromatin condensation visible via DAPI staining.
-
ROS Measurement: Treat cells with the
concentration of the compound for 12 hours. Wash with PBS and incubate with 10 DCFDA for 30 minutes in the dark. Measure green fluorescence (Ex/Em = 488/525 nm) via flow cytometry to quantify the intracellular ROS surge. -
Nuclear Morphology: Following a 24-hour treatment, fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 and stain with DAPI (1
) for 10 minutes. -
Observation: Image under a fluorescence microscope. Look for distinct apoptotic bodies, nuclear fragmentation, and chromatin condensation compared to the uniform, diffuse nuclei of the vehicle control.
Figure 2: Parallel experimental workflow for cytotoxicity and mechanistic validation.
Alternative Comparison: Why Transition to 1,6-Naphthyridines?
When designing a drug development pipeline, scientists frequently weigh 1,6-Naphthyridin-4-OL against other aza-aromatic scaffolds. Here is an objective breakdown of why the naphthyridine core is increasingly preferred:
-
Versus Quinazolines: While quinazoline derivatives are potent kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), they frequently suffer from off-target kinase toxicity, leading to severe dermatological and gastrointestinal side effects. The 1,6-naphthyridine core allows for highly modular tuning at the 4-OH and 8-positions, creating steric bulk that significantly improves target selectivity and reduces off-target binding [1].
-
Versus Camptothecins (CPTs): As mentioned, CPTs are the standard Top1 inhibitors but are plagued by the pH-dependent opening of their lactone ring, rendering them inactive in the slightly alkaline environment of human blood. 1,6-Naphthyridines act as non-camptothecin Top1 inhibitors, bypassing this chemical instability entirely while maintaining a highly planar structure ideal for DNA intercalation [4].
-
Versus Natural Alkaloids: While naturally derived naphthyridines (like aaptamine from marine sponges) show excellent biological activity [3], their extraction yields are low. The synthetic 1,6-Naphthyridin-4-OL scaffold can be functionalized rapidly in the lab via scalable, high-yield cross-coupling reactions, making it vastly superior for commercial drug manufacturing.
References
-
Lavanya, M., Lin, C., Mao, J., et al. "Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines." Topics in Current Chemistry, 2021. Available at:[Link]
-
Si, X.-J., Ma, X.-Y., Zhang, S.-L., et al. "Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives." Sciety, 2026. Available at:[Link]
-
Chabowska, G., Barg, E., Wójcicka, A. "Biological Activity of Naturally Derived Naphthyridines." Molecules, 2021. Available at:[Link]
-
Kiselev, E., Dexheimer, T. S., Pommier, Y., Cushman, M. "Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents." Journal of Medicinal Chemistry, 2010. Available at:[Link]
Safety Operating Guide
Personal protective equipment for handling 1,6-Naphthyridin-4-OL
Executive Summary & Hazard Characterization
1,6-Naphthyridin-4-ol (also known as 1,6-naphthyridin-4(1H)-one) is a heterocyclic building block frequently used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways).
As a Senior Application Scientist, I must emphasize that while this compound is not classified as "highly toxic" (like cyanide) or "pyrophoric" (like t-BuLi), its danger lies in complacency . It is a potent irritant (Skin/Eye/Respiratory) and is harmful if swallowed (Acute Tox. 4). The primary operational risk is airborne dust generation during weighing and transfer, which can lead to sensitization or severe respiratory tract irritation.
Physicochemical Risk Profile
-
Physical State: Solid (Powder/Crystals).
-
Melting Point: >300°C (High thermal stability implies persistence in the environment).
-
Solubility: Low in water; soluble in DMSO, Methanol, and chlorinated solvents.
-
GHS Classification:
Personal Protective Equipment (PPE) Matrix
The following specifications are based on the "Barrier Analysis" method. We do not rely on a single layer of protection; we use redundancy.
Table 1: PPE Specifications by Operational Phase
| Body Zone | PPE Requirement | Technical Specification & Logic |
| Respiratory | Engineering Control (Primary) | Chemical Fume Hood: All open handling must occur here. Face velocity: 80–100 fpm. Why: Filtration (masks) is inferior to Containment (hoods) for fine powders. |
| Respiratory | PPE (Secondary) | N95 or P100 Respirator: Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Hand (Solid) | Single Nitrile Glove | Thickness: Minimum 5 mil (0.12 mm). Why: Dry solids have low permeation rates through nitrile. |
| Hand (Solution) | Double Gloving | Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile or Laminate (if in DCM). Why: Once dissolved (e.g., in DMSO/DCM), the solvent dictates the breakthrough time, not the solute. |
| Eye/Face | Chemical Goggles | ANSI Z87.1 Impact + Splash rated. Why: Safety glasses have gaps. Fine dust can bypass side shields and irritate the cornea. |
| Body | Lab Coat (High Neck) | Material: Poly-cotton blend or Tyvek (if handling >10g). Why: Prevents accumulation of dust on street clothes, reducing "take-home" exposure. |
Operational Protocols: The "Closed Loop" Approach
Safety is not just what you wear; it is how you move. We utilize a "Closed Loop" methodology to minimize the time the chemical is exposed to the open lab environment.
Phase A: Weighing & Transfer (Critical Risk Zone)
-
The Static Hazard: Heterocyclic powders are often prone to static charge. They can "jump" off spatulas.
-
Mitigation: Use an anti-static gun or ionizer inside the balance enclosure if available.
-
-
The Transfer:
-
Place the receiving vessel (flask) inside the fume hood.
-
Tare the weighing boat.
-
Transfer the solid using a long-neck funnel that reaches deep into the flask. This prevents dust from coating the ground glass joint (which causes leaks later).
-
Immediate Wash: Wipe the spatula and weighing area with a wet paper towel (solvent-dampened) immediately after use. Do not leave "dust ghosts."
-
Phase B: Reaction & Heating
-
Solvent Choice: If dissolving in Dichloromethane (DCM), be aware that DCM penetrates standard nitrile gloves in <4 minutes. If a splash occurs, remove gloves immediately , wash hands, and re-glove.
-
Tautomerism: 1,6-Naphthyridin-4-ol exists in equilibrium with its keto-form. This does not change the PPE requirement, but it affects solubility. Ensure full dissolution before heating to avoid "bumping" of undissolved solids.
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Logic (Graphviz)
This flowchart guides the researcher through the decision-making process based on the state of the chemical (Solid vs. Solution).
Figure 1: Decision matrix for selecting the appropriate glove and engineering controls based on physical state and solvent carrier.
Diagram 2: Spill Response Protocol
A systematic approach to cleaning up a solid spill to prevent aerosolization.
Figure 2: Step-by-step spill response emphasizing the "Wet Method" to suppress airborne dust.
Emergency & Disposal Procedures
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The high melting point means dust can deposit deep in the lungs.
-
Eye Contact: Flush with water for 15 minutes .[2] Hold eyelids apart. Do not rub, as the solid crystals can cause corneal abrasion.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol/acetone on skin, as this may increase absorption of the compound.
Disposal Strategy (RCRA/Environmental Compliance)
-
Segregation: Dispose of as Solid Organic Waste . Do not mix with oxidizers (e.g., permanganates, nitrates) as naphthyridines can be oxidized.
-
Container: Use a wide-mouth HDPE jar for solid waste. Label clearly with "1,6-Naphthyridin-4-ol - Irritant."
-
Rinsate: The first rinse of the glassware should go into the Liquid Organic Waste stream (Halogenated or Non-Halogenated depending on the solvent used).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90709, 1,6-Naphthyridin-4-ol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
